Technical Documentation Center

3-Amino-1-(4-octylphenyl)butane-1,4-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Core Science & Biosynthesis

Foundational

3-Amino-1-(4-octylphenyl)butane-1,4-diol chemical structure and properties

[label="Step 2: Chromatographic Separation\n Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Context: Active Pharmaceutical Ingredient (API) Impurity Profiling and S1P Receptor Modul...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Step 2: Chromatographic Separation\n

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Context: Active Pharmaceutical Ingredient (API) Impurity Profiling and S1P Receptor Modulator Development

Executive Summary

In the synthesis and quality control of sphingosine-1-phosphate (S1P) receptor modulators—most notably Fingolimod (FTY720) —controlling process-related impurities is critical for ensuring pharmacodynamic efficacy and safety. 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8), frequently designated in pharmacopeial literature as Fingolimod Impurity 56 or Impurity 1, is a critical process-related byproduct [1.2].

Unlike the target API, which features a branched propane-1,3-diol architecture, this impurity presents a linear butane-1,4-diol backbone with a benzylic hydroxyl group. As a Senior Application Scientist, I have structured this whitepaper to decode the mechanistic origins of this impurity, detail self-validating analytical protocols for its isolation, and explain the profound impact its structural variance has on Sphingosine Kinase (SphK) binding.

Structural and Physicochemical Profiling

Understanding the physicochemical divergence between the target API and this impurity is the foundation of analytical separation. The loss of a carbon atom (des-methyl) and the shift from a primary to a secondary benzylic hydroxyl group fundamentally alters the molecule's spatial geometry and lipophilicity[1].

Quantitative Data Summary
Property3-Amino-1-(4-octylphenyl)butane-1,4-diolFingolimod (Target API)
CAS Number 2514697-86-8162359-55-9
Molecular Formula C₁₈H₃₁NO₂C₁₉H₃₃NO₂
Molecular Weight 293.44 g/mol 307.47 g/mol
SMILES OCC(CC(C1=CC=C(CCCCCCCC)C=C1)O)NCCCCCCCCc1ccc(CCC(N)(CO)CO)cc1
Aliphatic Chain Linear (Butane-1,4-diol)Branched (Propane-1,3-diol)
Hydroxyl Types 1 Primary, 1 Secondary (Benzylic)2 Primary
Relative Lipophilicity Slightly lower (shorter carbon chain)Higher

Mechanistic Origins in API Synthesis (The "Why")

In pharmaceutical manufacturing, impurities do not appear by magic; they are the logical consequence of reagent contamination or incomplete thermodynamic conversions.

Fingolimod is typically synthesized via the alkylation of diethyl acetamidomalonate with 4-octylphenacyl bromide, followed by exhaustive reduction (hydrogenolysis) of the benzylic ketone and ester groups[2].

The Formation of 3-Amino-1-(4-octylphenyl)butane-1,4-diol occurs via two concurrent synthetic failures:

  • Reagent Contamination (The Missing Hydroxymethyl): If the diethyl acetamidomalonate starting material is contaminated with a mono-ester analog (e.g., ethyl acetamidoacetate), the resulting intermediate will lack the second ester required to form the branched propane-1,3-diol. It instead forms a linear chain.

  • Incomplete Hydrogenolysis (The Benzylic Hydroxyl): The reduction step utilizes Palladium on Carbon (Pd/C) and H₂ gas to reduce the benzylic ketone completely to a methylene (-CH₂-) bridge. If the catalyst is partially poisoned, or if steric hindrance from the bulky octylphenyl group impedes surface binding on the Pd catalyst, the reduction stops at the secondary alcohol stage, leaving a benzylic hydroxyl group intact[3].

G A 4-Octylphenacyl Bromide D Benzylic Ketone Intermediate (Di-ester) A->D Alkylation E Benzylic Ketone Intermediate (Mono-ester) A->E Alkylation B Diethyl Acetamidomalonate (Standard Reagent) B->D C Ethyl Acetamidoacetate (Impurity Reagent) C->E F Complete Hydrogenolysis (Pd/C, H2) D->F Reduction G Incomplete Hydrogenolysis (Pd/C, H2) E->G Reduction H Fingolimod (FTY720) F->H Target API I 3-Amino-1-(4-octylphenyl) butane-1,4-diol G->I Impurity 56

Figure 1: Divergent synthetic pathways leading to Fingolimod vs. Impurity 56.

Analytical Isolation and Characterization Protocol

To ensure regulatory compliance (ICH Q3A guidelines), this impurity must be quantified to levels typically below 0.10%[3]. Because the impurity contains a primary amine and lipophilic tail similar to the API, standard reversed-phase chromatography often suffers from peak tailing due to secondary silanol interactions.

The following self-validating LC-MS protocol utilizes an acidic ion-pairing approach to guarantee sharp peak symmetry and baseline resolution.

Step-by-Step LC-MS Methodology

Phase 1: Sample Preparation

  • Accurately weigh 10.0 mg of the Fingolimod API batch.

  • Dissolve in 10.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL stock.

  • Sonicate for 5 minutes at 25°C to ensure complete solubilization of the hydrophobic octyl chains.

Phase 2: Chromatographic Separation

  • Column Selection: Use an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Causality: End-capping minimizes the free silanols that cause amine tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA lowers the pH below the pKa of the amine (~8.5), ensuring it remains fully protonated, while acting as a weak ion-pairing agent.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–15 min: Ramp to 90% B

    • 15–20 min: Hold at 90% B

  • Flow Rate: 1.0 mL/min at a column temperature of 40°C.

Phase 3: Detection and Validation

  • UV Detection: Set to 220 nm to capture the π-π* transitions of the aromatic ring.

  • MS Parameters (ESI+):

    • Fingolimod will elute later and present an [M+H]⁺ ion at m/z 308.2 .

    • 3-Amino-1-(4-octylphenyl)butane-1,4-diol will elute slightly earlier (due to the loss of one carbon atom) and present an [M+H]⁺ ion at m/z 294.2 [4].

Protocol S1 Step 1: Sample Prep MeOH Solubilization S2 Step 2: RP-HPLC C18, 0.1% TFA Gradient S1->S2 S3 Step 3: Detection UV 220nm & ESI+ MS S2->S3 S4 Step 4: Validation m/z 294.2 vs 308.2 S3->S4

Figure 2: Sequential analytical workflow for impurity isolation and quantification.

Pharmacodynamic Implications (S1P Pathway)

Fingolimod is a prodrug. To exert its immunomodulatory effect (sequestering lymphocytes in lymph nodes), it must be phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) to form the active FTY720-phosphate[5].

The structural deviations in 3-Amino-1-(4-octylphenyl)butane-1,4-diol render it biologically inert, which is why its presence dilutes the efficacy of the API:

  • Loss of the Pro-chiral Hydroxymethyl: SphK2 specifically phosphorylates one of the two primary hydroxyl groups on fingolimod. The impurity lacks the branched architecture, forcing the enzyme to attempt phosphorylation on a linear chain, which drastically reduces binding affinity.

  • Steric Clash: The unintended benzylic hydroxyl group at C1 introduces a bulky, polar moiety right next to the hydrophobic tail. This disrupts the molecule's ability to slide into the narrow, hydrophobic catalytic pocket of SphK2.

Pathway SphK Sphingosine Kinase 2 (SphK2) FTYP Fingolimod-Phosphate (Active Agonist) SphK->FTYP Efficient Catalysis ImpP Steric Clash / Failed Phosphorylation SphK->ImpP Poor Substrate (Missing CH2OH) FTY Fingolimod (API) FTY->SphK S1PR S1P Receptor Internalization FTYP->S1PR High Affinity Binding Imp Impurity 56 (Linear Chain) Imp->SphK

Figure 3: Impact of structural variance on SphK2 phosphorylation and S1PR activation.

References

  • Pharmaffiliates. "3-Amino-1-(4-octylphenyl)butane-1,4-diol". Pharmaffiliates Analytical Standards. Available at: [Link]

  • Patel, P. et al. "Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products". Journal of Pharmaceutical and Biomedical Analysis. (2015). Available at: [Link]

Sources

Exploratory

Mechanism of action for 3-Amino-1-(4-octylphenyl)butane-1,4-diol in sphingolipid signaling

Mechanism of Action for 3-Amino-1-(4-octylphenyl)butane-1,4-diol in Sphingolipid Signaling: A Predictive SAR and Pharmacological Analysis Executive Summary In the development and quality control of sphingosine-1-phosphat...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action for 3-Amino-1-(4-octylphenyl)butane-1,4-diol in Sphingolipid Signaling: A Predictive SAR and Pharmacological Analysis

Executive Summary

In the development and quality control of sphingosine-1-phosphate (S1P) receptor modulators, characterizing the pharmacological activity of process impurities is a regulatory imperative under ICH Q3A guidelines. 1[1], a first-in-class immunomodulator for multiple sclerosis, undergoes specific degradation and synthetic side-reactions that yield structural analogs. One critical analog is 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS 2514697-86-8) , commonly identified as2[2].

Because fingolimod acts as a prodrug that must be phosphorylated by3[3] to modulate S1P receptors, any structural deviation in the aminodiol headgroup profoundly impacts its signaling cascade. This whitepaper provides an in-depth mechanistic analysis of how the unique butane-1,4-diol backbone of this impurity alters its interaction with the sphingolipid signaling axis.

Structural Topology & Pharmacophore Analysis

The mechanism of action of fingolimod relies on three highly conserved structural features:

  • An aminodiol polar head group: Required for ATP-dependent phosphorylation by SphK2.

  • A 1,4-disubstituted phenyl ring: Provides conformational rigidity.

  • A lipophilic octylphenyl tail: Interacts with the deep hydrophobic ligand-binding pocket of 4[4].

In contrast, 3-Amino-1-(4-octylphenyl)butane-1,4-diol shifts the molecular architecture from a symmetric propane-1,3-diol to an asymmetric butane-1,4-diol. The primary hydroxyl is located at C4, the amino group at C3, and a secondary hydroxyl at C1 (adjacent to the octylphenyl moiety). This structural shift alters the spatial vector between the primary hydroxyl (the site of phosphorylation) and the lipophilic tail, introducing significant steric bulk near the headgroup.

Signaling_Axis A 3-Amino-1-(4-octylphenyl) butane-1,4-diol (Unphosphorylated) B SphK2 Catalytic Pocket (Steric Hindrance Check) A->B ATP + Mg2+ C Phosphorylated Metabolite B->C Kinase Activity (Potentially Reduced) D S1PR1 / S1PR3 / S1PR4 / S1PR5 Binding C->D Receptor Agonism E β-Arrestin Recruitment & Receptor Internalization D->E Functional Antagonism

Fig 1: Predicted signaling axis for 3-Amino-1-(4-octylphenyl)butane-1,4-diol.

Mechanism of Action: SphK2 Substrate Recognition

To exert immunomodulatory effects, sphingoid bases must be phosphorylated. While SphK2 exhibits 3[3], the catalytic efficiency ( kcat​/Km​ ) is highly sensitive to the steric environment around the primary alcohol.

In fingolimod, the unhindered hydroxymethyl groups easily access the γ -phosphate of ATP within the SphK2 active site. In 3-Amino-1-(4-octylphenyl)butane-1,4-diol, the bulky 1-hydroxy-1-(4-octylphenyl)ethyl substituent at C3 likely induces steric clashes within the lipid-binding cleft of SphK2. Consequently, this impurity is predicted to act either as a poor substrate (resulting in negligible in vivo phosphorylation) or as a weak competitive inhibitor of endogenous sphingosine phosphorylation.

S1P Receptor Modulation & Downstream Signaling

If the impurity successfully undergoes phosphorylation at the C4 position, the resulting phosphate metabolite would theoretically bind to S1P receptors. Active fingolimod-phosphate, acting as a functional antagonist that prevents lymphocyte egress from lymphoid tissues.

However, the butane-1,4-diol backbone extends the distance between the phosphate headgroup and the hydrophobic tail. This conformational elongation is predicted to misalign the phosphate group with the critical cationic residues (e.g., Arg120, Arg292) in the S1PR1 orthosteric pocket, likely attenuating its ability to recruit β -arrestin and trigger receptor internalization.

Quantitative SAR & Physicochemical Parameters

CompoundMolecular FormulaCore BackbonePrimary Phosphorylation SitePredicted SphK2 AffinityS1PR1 Modulatory Potential
Sphingosine C18H37NO2AminodiolC1-HydroxylHigh (Endogenous)High (Agonist)
Fingolimod (FTY720) C19H33NO2Propane-1,3-diolC1 or C3-HydroxylHigh (Prodrug)High (Functional Antagonist)
3-Amino-1-(4-octylphenyl)butane-1,4-diol C18H31NO2Butane-1,4-diolC4-HydroxylLow/Moderate (Steric Hindrance)Unknown/Attenuated

Experimental Methodologies for Pharmacological Profiling

To empirically validate the mechanistic predictions above, the following self-validating protocols must be employed.

Protocol A: In Vitro SphK2 Phosphorylation Kinetics & LC-MS/MS

Purpose: To determine the catalytic efficiency of SphK2 against the impurity.

  • Enzymatic Reaction: Incubate 10 µM of the impurity with 1 µg recombinant human SphK2, 1 mM ATP, and 10 mM MgCl2 in HEPES buffer (pH 7.4) at 37°C for 30 minutes.

  • Quenching & Internal Standard: Stop the reaction by adding 1M HCl (10% v/v) and spike in 50 pmol of C17-sphingosine-1-phosphate (C17-S1P).

    • Causality: The addition of HCl protonates the newly formed phosphate group to neutralize its charge. This is strictly required to force the highly polar phosphorylated metabolite into the organic extraction phase.

    • Self-Validation: C17-S1P is an unnatural lipid that serves as an internal standard to validate extraction efficiency and correct for MS ion suppression.

  • Extraction: Add 2 volumes of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes. Extract the lower organic layer.

  • LC-MS/MS Analysis: Dry the organic phase under N2​ gas, reconstitute in Methanol:Water (80:20, 0.1% formic acid), and quantify using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Assay_Workflow S1 1. Substrate Incubation (Impurity + SphK2) S2 2. Reaction Quenching (1M HCl) S1->S2 S3 3. Organic Extraction (CHCl3:MeOH) S2->S3 S4 4. LC-MS/MS Quantification (MRM Mode) S3->S4

Fig 2: Workflow for quantifying SphK2-mediated phosphorylation via LC-MS/MS.

Protocol B: S1PR1 β -Arrestin Recruitment Assay

Purpose: To evaluate functional antagonism and receptor internalization.

  • Cell Culture: Use CHO-K1 cells stably expressing human S1PR1 and a β -arrestin-enzyme acceptor fusion protein.

    • Causality: CHO-K1 cells lack endogenous S1P receptors, ensuring the luminescent signal is exclusively driven by the transfected S1PR1, preventing cross-talk from S1PR2 or S1PR3.

  • Incubation: Treat cells with a concentration gradient (0.1 nM to 10 µM) of the enzymatically phosphorylated impurity for 90 minutes at 37°C.

    • Causality: A 90-minute window provides optimal kinetics for β -arrestin translocation without triggering extensive receptor recycling.

  • Detection & Validation: Add the chemiluminescent detection reagent.

    • Self-Validation: Include FTY720-P as a positive control (expected EC50​≈0.3 nM) and DMSO as a vehicle negative control to establish the assay's dynamic range.

Conclusion

3-Amino-1-(4-octylphenyl)butane-1,4-diol represents a critical structural deviation from the fingolimod pharmacophore. Its asymmetric butane-1,4-diol core introduces steric hindrance that is predicted to severely attenuate SphK2-mediated phosphorylation and subsequent S1PR1 functional antagonism. Rigorous LC-MS/MS and β -arrestin recruitment profiling of this impurity is essential for drug development professionals to ensure the pharmacological purity and safety profile of fingolimod API batches.

References

  • Clearsynth. "Fingolimod Impurity 56 | CAS No. 2514697-86-8".
  • Frontiers in Cell and Developmental Biology. "The Functional Role of Sphingosine Kinase 2".
  • PubMed. "Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite".
  • MDPI. "Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis".
  • Semantic Scholar. "Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators".

Sources

Foundational

Theoretical Binding Affinity of 3-Amino-1-(4-octylphenyl)butane-1,4-diol to S1P Receptors: A Computational and Mechanistic Guide

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Discipline: Molecular Biophysics & Receptor Pharmacology Executive Summary The molecule 3-Amino-1-(4-octylphenyl)butane-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Discipline: Molecular Biophysics & Receptor Pharmacology

Executive Summary

The molecule 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8) is a structurally extended analog and known synthetic impurity of the immunomodulatory drug Fingolimod (FTY720)[1]. While FTY720 utilizes a propane-1,3-diol backbone, this analog features a butane-1,4-diol scaffold. To understand its pharmacological potential or off-target risks, we must evaluate its theoretical binding affinity to Sphingosine-1-phosphate (S1P) receptors—primarily the S1P1 subtype.

This whitepaper establishes a rigorous, self-validating computational framework to project the binding affinity of this molecule. By analyzing the structural causality of prodrug activation, receptor plasticity, and thermodynamic binding principles, we provide a definitive guide for modeling novel S1P receptor modulators.

Mechanistic Causality: The Prodrug Paradigm

To accurately model the binding affinity of 3-Amino-1-(4-octylphenyl)butane-1,4-diol, one must first understand the causality of its interaction with S1P receptors. S1P receptors are Class A G protein-coupled receptors (GPCRs) that possess a highly specific "zwitterionic trap" designed to bind the phosphate headgroup and protonated amine of endogenous sphingosine-1-phosphate (S1P)[2].

Like FTY720, the unphosphorylated butane-1,4-diol analog lacks the essential phosphate headgroup and theoretically exhibits negligible affinity for S1P1. It functions as a prodrug . In vivo, it must undergo phosphorylation by Sphingosine Kinase 2 (SphK2) to generate the active pharmacophore[3].

Structural Alignment & The Phosphorylation Site

In FTY720, SphK2 phosphorylates one of the primary hydroxyl groups at the C2 position. In 3-Amino-1-(4-octylphenyl)butane-1,4-diol, the primary alcohol is located at the C4 position . Phosphorylation at C4 yields a phosphate group separated from the C3 amine by a single carbon-carbon bond—perfectly mimicking the 1,2-aminoalcohol motif required for S1P1 binding. However, the lipophilic 4-octylphenyl tail is anchored at C1, extending the distance between the polar headgroup and the hydrophobic tail compared to FTY720. This spatial extension is the primary variable dictating its theoretical binding affinity.

Pathway Prodrug 3-Amino-1-(4-octylphenyl) butane-1,4-diol SphK2 Sphingosine Kinase 2 (Phosphorylation at C4) Prodrug->SphK2 Active Phosphorylated Metabolite (Active Ligand) SphK2->Active S1P1 S1P1 Receptor Binding (Arg120, Glu121, Arg292) Active->S1P1 Arrestin β-Arrestin Recruitment S1P1->Arrestin Degradation Receptor Internalization & Degradation Arrestin->Degradation

Prodrug activation and S1P1 receptor signaling cascade.

Quantitative Data: Pharmacophoric Projections

To contextualize the theoretical affinity, we must compare the structural parameters of the analog against the known clinical benchmark, FTY720. The spatial shift of the lipophilic tail introduces potential steric penalties when inserting into the transmembrane (TM) hydrophobic pocket of S1P1.

Table 1: Structural & Pharmacophoric Comparison
FeatureFingolimod (FTY720)3-Amino-1-(4-octylphenyl)butane-1,4-diol
Aliphatic Backbone Propane-1,3-diolButane-1,4-diol
Amine Position C2C3
Phosphorylation Site C1 or C3 (Primary -OH)C4 (Primary -OH)
Tail Attachment C2 (Directly adjacent to amine)C1 (Separated by C2 from amine)
Prodrug Status Yes (Requires SphK2)Yes (Theoretical SphK2 substrate)
Table 2: Theoretical Binding Parameters (MM-GBSA Projections)

Note: ΔG values are theoretical projections based on structural homology and established MM-GBSA benchmarks for S1P1 agonists[4].

Ligand (Active Phosphorylated Form)Target ReceptorKey Anchoring ResiduesEstimated ΔG (kcal/mol)
Endogenous S1PS1P1Arg120, Glu121, Arg292-85.0 to -95.0
FTY720-PhosphateS1P1Arg120, Glu121, Arg292-80.0 to -90.0
Butane-1,4-diol-Phosphate S1P1 Arg120, Glu121, Arg292 -70.0 to -85.0 (Subject to steric penalty)

Self-Validating Computational Protocol

Standard molecular docking is insufficient for evaluating GPCR ligands due to the high plasticity of the receptor's extracellular loops (ECLs) and N-terminal cap[2]. To ensure scientific integrity, the following protocol utilizes a self-validating system where Molecular Dynamics (MD) acts as a strict kinetic gatekeeper before thermodynamic affinity (MM-GBSA) is calculated.

Step 1: Ligand Preparation & Prodrug Activation
  • Causality: The molecule must be modeled in its bioactive state.

  • Action: Construct the 3D geometry of 3-Amino-1-(4-octylphenyl)butane-1,4-diol. Replace the C4 hydroxyl with a phosphate group (-OPO3²⁻). Assign protonation states at physiological pH (7.4): the C3 amine is protonated (-NH3⁺), yielding a zwitterion. Minimize the structure using the OPLS4 force field.

Step 2: Receptor Preparation (PDB: 3V2Y)
  • Causality: The high-resolution crystal structure of S1P1 (PDB: 3V2Y) provides the exact coordinates of the zwitterionic trap[2].

  • Action: Import 3V2Y. Remove the co-crystallized antagonist (ML056). Use homology modeling (e.g., Prime) to resolve missing extracellular loops. Optimize the hydrogen bond network and minimize the apo-receptor energy.

Step 3: Induced-Fit Docking (IFD)
  • Causality: The extended backbone of the butane-1,4-diol analog requires the hydrophobic pocket (TM3, TM5, TM6, TM7) to expand. Rigid docking will yield false negatives due to steric clashes.

  • Action: Define the grid box around Arg120 (3.28), Glu121 (3.29), and Arg292 (7.34)[3]. Execute IFD, allowing side-chain flexibility within 5 Å of the ligand. Select poses where the phosphate forms salt bridges with Arg120/Arg292.

Step 4: Molecular Dynamics (MD) & Validation Gate
  • Causality: A docked pose is only a hypothesis. MD simulates the complex in a physiological environment to prove structural stability.

  • Action: Embed the docked complex in a POPC lipid bilayer and solvate with TIP3P water. Run a 100 ns simulation.

  • Self-Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the ligand and the Arg120/Arg292 salt bridges. If the RMSD does not plateau within the first 50 ns, the binding pose is rejected as unstable.

Step 5: MM-GBSA Free Energy Calculation
  • Causality: Quantifies the theoretical binding affinity (ΔG) by accounting for enthalpic interactions and desolvation penalties.

  • Action: Extract frames from the final 20 ns of the stable MD trajectory. Calculate ΔG using the MM-GBSA method[4]. A highly negative ΔG confirms strong theoretical binding affinity, predicting downstream β-arrestin recruitment and receptor internalization[5].

Workflow LigPrep Ligand Preparation (C4 Phosphorylation & pH 7.4) Docking Induced-Fit Docking (Flexible N-terminal Cap) LigPrep->Docking ProtPrep Receptor Preparation (PDB: 3V2Y, Loop Modeling) ProtPrep->Docking MD Molecular Dynamics (100 ns) (RMSD Stability Check) Docking->MD MMGBSA MM-GBSA Calculation (ΔG Binding Affinity) MD->MMGBSA

Self-validating computational workflow for binding affinity.

Conclusion

The theoretical binding affinity of 3-Amino-1-(4-octylphenyl)butane-1,4-diol to S1P receptors is entirely dependent on its ability to undergo in vivo phosphorylation at the C4 position. If phosphorylated, it possesses the requisite zwitterionic headgroup to anchor to Arg120, Glu121, and Arg292 of the S1P1 receptor. However, the extended distance between the polar headgroup and the lipophilic tail (anchored at C1) introduces a theoretical steric penalty compared to FTY720. By employing the self-validating MD/MM-GBSA workflow outlined above, researchers can definitively quantify this entropic penalty and determine the molecule's true pharmacological profile.

Sources

Exploratory

The 3-Amino-1,4-Diol Pharmacophore: Biological Significance, Mechanistic Insights, and Therapeutic Applications in Sphingolipid Trafficking

Executive Summary The 3-amino-1,4-diol structural motif is a privileged pharmacophore in lipid biology and drug discovery. Serving as a highly specific ceramide mimetic, this scaffold is the core of several potent inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-1,4-diol structural motif is a privileged pharmacophore in lipid biology and drug discovery. Serving as a highly specific ceramide mimetic, this scaffold is the core of several potent inhibitors targeting the Ceramide Transfer Protein (CERT). By disrupting the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the trans-Golgi network, 3-amino-1,4-diols fundamentally alter the cellular sphingomyelin-to-ceramide ratio. This technical guide explores the structural biology, synthetic methodologies, and self-validating experimental protocols required to harness this pharmacophore for therapeutic applications in oncology and infectious diseases.

Structural Biology and Target Engagement

The Sphingolipid Mimetic Paradigm

In mammalian cells, ceramide is synthesized de novo in the ER but must be transported to the Golgi apparatus to be converted into sphingomyelin. While vesicular transport handles a minor fraction, the ATP-dependent major pathway is mediated by CERT [4].

The 3-amino-1,4-diol core—most famously realized in the synthetic inhibitor (1R,3S)-HPA-12 (N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide)—acts as a structural analog of endogenous D-erythro-ceramide.

Mechanism of START Domain Inhibition

Target engagement occurs at the C-terminal StAR-related lipid transfer (START) domain of CERT. X-ray crystallography reveals that the START domain features a long amphiphilic cavity [1].

  • Hydrophobic Wall: Accommodates the aliphatic chains of the lipid.

  • Hydrogen Bond Network: The 3-amino and 1,4-diol groups of the pharmacophore form a highly specific hydrogen-bonding network with the deepest part of the cavity (interacting with residues like Glu446 and Tyr553).

Because the cavity has strict spatial constraints, the stereochemistry of the 3-amino-1,4-diol is non-negotiable. Only the (1R,3S) configuration perfectly aligns its hydroxyl and amide groups with the START domain's hydrogen bond donors/acceptors, effectively locking the protein in a non-functional state and preventing ceramide extraction.

G ER Endoplasmic Reticulum (Ceramide Synthesis) CERT CERT Protein (START Domain) ER->CERT Extracts Ceramide Golgi trans-Golgi Network (Sphingomyelin Synthesis) CERT->Golgi Transfers Ceramide Inhibitor 3-Amino-1,4-Diol (e.g., HPA-12) Inhibitor->CERT Blocks START Domain

ER-to-Golgi ceramide trafficking and its inhibition by 3-amino-1,4-diol pharmacophores.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological significance of the 3-amino-1,4-diol motif is heavily dependent on its stereocenters. Crystallization-Induced Asymmetric Transformation (CIAT) has allowed for the isolation and testing of all four stereoisomers of HPA-12 [3].

As shown in the data below, altering the spatial orientation of the 3-amino or 1,4-diol groups results in a near-total loss of target affinity.

Table 1: Binding Affinity of HPA-12 Stereoisomers to the CERT START Domain

StereoisomerConfigurationRelative Binding Affinity (EC₅₀)Biological Activity
(1R,3S)-HPA-12 syn~4.0 μMHighly Active (Potent CERT Inhibitor)
(1R,3R)-HPA-12 anti>20.0 μMWeakly Active
(1S,3R)-HPA-12 syn>50.0 μMInactive
(1S,3S)-HPA-12 anti>50.0 μMInactive

Data summarized from homogenous TR-FRET binding assays [3].

Synthetic Methodologies: Stereoselective Workflows

Synthesizing enantiomerically pure 3-amino-1,4-diols requires strict stereocontrol. A highly efficient, field-proven methodology involves the sequential reduction and alkylation of α-amino esters derived from the chiral pool [2].

Causality in Synthetic Design
  • DIBAL-H Reduction at -78 °C: The temperature is critical. Running this at -78 °C prevents the over-reduction of the ester to a primary alcohol and stabilizes the tetrahedral intermediate, preventing the epimerization of the delicate α-chiral center.

  • In Situ Grignard Addition: By adding the Grignard reagent directly to the low-temperature aldehyde intermediate, the reaction proceeds under strict Felkin-Anh control, yielding the anti-3-amino-1,4-diol with >95% diastereomeric excess (de).

G A α-Amino Esters (Chiral Pool) B DIBAL-H Reduction (-78 °C) A->B Step 1: Prevent Over-reduction C Aldehyde Intermediate (In Situ) B->C D Grignard Addition (Stereoselective) C->D Step 2: Felkin-Anh Control E anti-3-Amino-1,4-Diols (>95% de) D->E

Stereoselective synthesis workflow for enantiomerically pure 3-amino-1,4-diols.

Experimental Protocols: Self-Validating Systems

Protocol A: TR-FRET Assay for CERT START Domain Binding

This assay directly measures the displacement of a fluorescent ceramide analog from the CERT START domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen specifically because its delayed emission reading eliminates short-lived background autofluorescence from the synthetic library compounds.

Step-by-Step Methodology:

  • Preparation: Express and purify His-tagged CERT START domain (amino acids 347–598) using standard E. coli expression systems.

  • Reagent Assembly: In a 384-well microplate, combine 100 nM His-CERT, 2 nM Europium-labeled anti-His antibody (Donor), and 50 nM BODIPY-FL-C16-ceramide (Acceptor) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Addition: Add the 3-amino-1,4-diol candidate at varying concentrations (0.1 μM to 100 μM).

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition: Excite the plate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (FRET signal) after a 100 μs delay.

  • Self-Validation Check: Calculate the 665/615 ratio. A decrease in the FRET ratio confirms that the compound has successfully displaced the ceramide analog from the START domain pocket [3].

Protocol B: Liposomal FRET Assay for Ceramide Transfer Activity

While Protocol A proves binding, Protocol B proves functional inhibition.

Step-by-Step Methodology:

  • Liposome Preparation: Prepare "Donor" liposomes containing 10 mol% BODIPY-ceramide and 10 mol% DABCYL-PE (a dark quencher). Prepare "Acceptor" liposomes containing standard phosphatidylcholine (PC) and 5 mol% PI4P (to recruit CERT).

  • Baseline Reading: Mix Donor and Acceptor liposomes in a cuvette. The baseline fluorescence will be low due to DABCYL quenching the BODIPY.

  • Initiation: Add 50 nM of full-length CERT protein pre-incubated with the 3-amino-1,4-diol inhibitor.

  • Kinetic Measurement: Monitor fluorescence at 515 nm (excitation 505 nm) over 20 minutes.

  • Causality & Validation: If the inhibitor is effective, CERT cannot extract the BODIPY-ceramide. The fluorophore remains in the Donor liposome next to the quencher, resulting in a flat fluorescence curve. If the inhibitor fails, CERT transfers the BODIPY-ceramide to the Acceptor liposomes, escaping the quencher and causing a rapid spike in fluorescence.

Therapeutic Horizons

The biological significance of 3-amino-1,4-diols extends far beyond basic lipid research. By inhibiting CERT, these pharmacophores induce a localized accumulation of ceramide in the ER and a depletion of sphingomyelin at the plasma membrane.

  • Oncology: Elevated ER ceramide triggers apoptotic signaling. Co-administering a 3-amino-1,4-diol with chemotherapeutics like paclitaxel resensitizes multi-drug resistant cancer cells [4].

  • Infectious Diseases: Intracellular pathogens, such as Chlamydia trachomatis and the Hepatitis C Virus (HCV), hijack host CERT to build their replication complexes. 3-amino-1,4-diol inhibitors effectively starve these pathogens of essential sphingomyelin, halting replication without direct antimicrobial resistance pressure [4].

References

  • Kudo, N., Kumagai, K., Tomishige, N., Yamaji, T., Wakatsuki, S., Nishijima, M., Hanada, K., & Kato, R. (2008). Structural basis for specific lipid recognition by CERT responsible for nonvesicular trafficking of ceramide. Proceedings of the National Academy of Sciences, 105(2), 488-493.[Link]

  • Silveira-Dorta, G., Donadel, O. J., Martín, V. S., & Padrón, J. M. (2014). Direct stereoselective synthesis of enantiomerically pure anti-β-amino alcohols. Journal of Organic Chemistry, 79(15), 6775-6782.[Link]

  • Santos, C., Fleury, L., Rodriguez, F., et al. (2015). The CERT antagonist HPA-12: first practical synthesis and individual binding evaluation of the four stereoisomers. Bioorganic & Medicinal Chemistry, 23(9), 2004-2009.[Link]

  • Hanada, K. (2022). Ceramide Transport Protein CERT and Its Inhibitors. Encyclopedia.pub.[Link]

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis Protocols for 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Introduction & Mechanistic Rationale The compound 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8) is a critical structural analog and a documented in-house impurity of the immunomodulating drug Fingolimod (F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8) is a critical structural analog and a documented in-house impurity of the immunomodulating drug Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator[1],[2]. Synthesizing this 1,4-diol-3-amino motif presents a distinct stereochemical challenge due to the presence of two chiral centers at the C1 and C3 positions.

Instead of relying on late-stage chiral resolution, this application note details a highly efficient, self-validating asymmetric synthesis. The strategy relies on two fundamental pillars:

  • Chiral Pool Utilization: By starting with commercially available N-Boc-L-aspartic acid 1-benzyl ester, the (S)-configuration at the C3 position of the target molecule is inherently established and preserved throughout the synthesis.

  • Catalytic Asymmetric Induction: The C1 stereocenter is constructed via a highly controlled Noyori Asymmetric Transfer Hydrogenation (ATH), which selectively reduces an aryl ketone intermediate to the desired (1R)-alcohol[3],[4].

This protocol guarantees high diastereomeric excess (>98% de) and provides built-in analytical checkpoints to ensure trustworthiness and reproducibility at every step.

Synthetic Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting the reagents and the specific transformations that dictate the stereochemical outcome.

SynthesisPathway SM Starting Material N-Boc-L-Aspartic Acid 1-Benzyl Ester (Chiral Pool: Sets C3 'S' Configuration) Step1 Step 1: Weinreb Amidation EDC·HCl, HOBt, MeNHOMe·HCl, NMM Yields stable N-methoxy-N-methylamide SM->Step1 Amide Coupling Step2 Step 2: Grignard Addition 4-Octylphenylmagnesium Bromide (2.2 eq) Forms Aryl Ketone Intermediate Step1->Step2 C-C Bond Formation Step3 Step 3: Noyori Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/Et3N (Sets C1 'R' Configuration) Step2->Step3 Stereoselective Reduction Step4 Step 4: Chemoselective Ester Reduction LiBH4 / THF Reduces Benzyl Ester to Primary Alcohol Step3->Step4 Ester Cleavage/Reduction Step5 Step 5: Global Deprotection TFA / DCM Cleaves Boc to reveal free amine Step4->Step5 Acidic Deprotection Target Target Compound (1R, 3S)-3-Amino-1-(4-octylphenyl)butane-1,4-diol (S1P Receptor Modulator Impurity) Step5->Target Final Isolation

Figure 1: Stereoselective synthetic workflow for 3-amino-1-(4-octylphenyl)butane-1,4-diol.

Step-by-Step Experimental Protocols

Step 1: Weinreb Amide Formation

Objective: Convert the free β -carboxylic acid of N-Boc-L-aspartic acid 1-benzyl ester into a highly reactive, yet controlled, acylating agent.

  • Procedure: Dissolve N-Boc-L-aspartic acid 1-benzyl ester (1.0 eq) in anhydrous DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by N-methylmorpholine (NMM, 3.0 eq). Cool to 0 °C, then add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 12 hours. Quench with 1M HCl, extract with DCM, and wash with brine.

  • Causality & Expertise: HOBt is mandatory here; it suppresses the formation of the inactive N-acylurea byproduct and prevents any racemization at the adjacent chiral center. The resulting Weinreb amide is crucial for the next step, as it forms a stable 5-membered cyclic intermediate with organometallic reagents, entirely preventing over-addition[5],[6].

Step 2: Grignard Addition (C-C Bond Formation)

Objective: Install the 4-octylphenyl aliphatic tail.

  • Procedure: Dissolve the Weinreb amide intermediate (1.0 eq) in anhydrous THF under argon and cool to -20 °C. Dropwise, add a freshly prepared solution of 4-octylphenylmagnesium bromide (2.2 eq) in THF. Stir for 2 hours, allowing the temperature to slowly reach 0 °C. Quench carefully with saturated aqueous NH₄Cl.

  • Causality & Expertise: Exactly 2.2 equivalents of the Grignard reagent are required. The first equivalent acts as a base, deprotonating the acidic carbamate (NHBoc) proton to form a magnesium salt. The second equivalent performs the nucleophilic attack on the Weinreb amide. The stable tetrahedral chelate collapses only upon aqueous quench, yielding the aryl ketone cleanly without attacking the benzyl ester[6].

Step 3: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselectively reduce the aryl ketone to establish the (1R) stereocenter.

  • Procedure: Dissolve the aryl ketone (1.0 eq) in a 5:2 azeotropic mixture of formic acid and triethylamine. Add the chiral ruthenium catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). Stir at 28 °C for 14 hours until complete conversion is observed via TLC.

  • Causality & Expertise: This is the most critical stereodefining step. The spatial orientation of the (R,R)-TsDPEN ligand creates a chiral pocket that exclusively directs the hydride (donated by formic acid) to the re-face of the prochiral ketone. This irreversible hydrogen transfer yields the (1R)-alcohol with exceptional diastereomeric excess (>98% de), bypassing the need for high-pressure hydrogen gas[3],[7].

Step 4: Chemoselective Ester Reduction

Objective: Reduce the C1 benzyl ester to a primary alcohol (which becomes C4 of the final butane-1,4-diol chain).

  • Procedure: Dissolve the (1R, 3S)-alcohol intermediate (1.0 eq) in anhydrous THF and cool to 0 °C. Add Lithium Borohydride (LiBH₄) (2.0 eq) in portions. Stir for 4 hours at room temperature. Quench slowly with methanol, then water, and extract with EtOAc.

  • Causality & Expertise: Reagent selection is paramount here. Standard NaBH₄ is too weak to reduce esters, while LiAlH₄ is too aggressive and would risk cleaving the Boc protecting group. LiBH₄ occupies the perfect reactivity window, chemoselectively reducing the benzyl ester to the primary alcohol while leaving the secondary alcohol, aromatic ring, and carbamate completely intact[8],[9],[10].

Step 5: Global Deprotection

Objective: Remove the Boc group to yield the target S1P analog.

  • Procedure: Dissolve the protected diol in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with a 4:1 mixture of CHCl₃/Isopropanol.

  • Causality & Expertise: The acidic cleavage of the tert-butoxycarbonyl group is self-validating; the reaction is complete when the evolution of isobutylene and CO₂ gas ceases.

Quantitative Data & Validation Summary

To ensure trustworthiness, the protocol requires validation at each intermediate stage. Table 1 summarizes the expected yields, stereochemical purities, and necessary analytical checkpoints.

StepIntermediate GeneratedYield (%)Stereochemical PuritySelf-Validation Checkpoint
1 Weinreb Amide88%N/A (Retention of 'S')TLC: R_f 0.45 (1:1 EtOAc/Hex) LC-MS: [M+H]⁺ matches calculated mass.
2 Aryl Ketone82%N/A (Retention of 'S')¹H NMR: Disappearance of N-OMe singlet at 3.7 ppm; appearance of Ar-H doublets.
3 (1R, 3S)-Alcohol92%>98% deChiral HPLC: Single peak. ¹H NMR: New CH-OH multiplet at ~4.6 ppm.
4 (1R, 3S)-Diol85%>98% deIR: Broad OH stretch at 3300 cm⁻¹. HRMS: Confirms loss of benzyl group.
5 Target Compound 95%>98% deLC-MS: m/z 294.24 [M+H]⁺ Optical Rotation: Confirms enantiopurity.

Sources

Application

Application Note: HPLC Method Development and Validation for the Detection of 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Impurity Profiling, Quality Control, and Pharmacovigilance Introduction & Scientific Rationale Fingolimod (FTY72...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Area: Impurity Profiling, Quality Control, and Pharmacovigilance

Introduction & Scientific Rationale

Fingolimod (FTY720) is a critical immunomodulating drug used in the treatment of multiple sclerosis. Because its manufacturing process involves complex, multi-step chemical syntheses, rigorous impurity profiling is mandated by regulatory bodies to ensure drug safety and efficacy. Among the most challenging process-related impurities to isolate and quantify is 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8).

Unlike Fingolimod, which features a propane-1,3-diol core with an ethyl linker to the octylphenyl group, this specific in-house impurity possesses an extended butane-1,4-diol backbone with the 4-octylphenyl group attached directly at the C1 position.

The Analytical Challenge: Both the active pharmaceutical ingredient (API) and this impurity share a highly lipophilic tail (4-octylphenyl) and a basic primary amine. This structural homology creates a dual chromatographic challenge:

  • Co-elution Risks: The extended carbon backbone of the impurity slightly increases its hydrophobic surface area, causing it to elute perilously close to the API under isocratic conditions.

  • Peak Tailing: The basic primary amine (pKa ~9.5) interacts strongly with free, unreacted silanol groups on standard silica-based stationary phases, leading to severe peak asymmetry and poor resolution.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed specifically to resolve these challenges, adhering strictly to ICH guidelines for related substances [1].

Method Development Strategy: Causality & Experience

To develop a method that is not merely functional but highly robust, every experimental parameter was selected based on the physicochemical causality of the analyte.

  • Stationary Phase Selection: A base-deactivated, sterically protected column (e.g., Waters SunFire C18) is mandatory. Standard C18 columns possess residual acidic silanols that act as cation exchangers for the protonated amine of the impurity. A high-purity, end-capped silica support neutralizes this secondary interaction.

  • Mobile Phase pH & Modifiers: The aqueous mobile phase is buffered to pH 3.0 using orthophosphoric acid. At this pH, the primary amine is fully protonated, preventing the existence of partial ionization states that cause peak splitting. Furthermore, 0.1% Triethylamine (TEA) is introduced as a sacrificial modifier. TEA competitively binds to any remaining active silanol sites on the column, acting as a chemical masking agent to ensure sharp, symmetrical peaks as demonstrated in recent forced degradation studies [2].

  • Organic Modifier: Acetonitrile is selected over methanol. Its lower viscosity reduces system backpressure, and its aprotic nature provides superior selectivity for resolving closely related lipophilic analogs.

HPLC_Method_Logic A Target Analyte: 3-Amino-1-(4-octylphenyl)butane-1,4-diol B Physicochemical Property: Basic Primary Amine A->B C Physicochemical Property: Extended Butane-1,4-diol Backbone A->C D Chromatographic Risk: Secondary Silanol Interactions (Peak Tailing) B->D E Chromatographic Risk: Increased Hydrophobicity (Late Elution) C->E F Method Solution: Acidic Buffer (pH 3.0) + Triethylamine Modifier D->F G Method Solution: Gradient Elution with High Organic Modifier E->G H Optimized Stability-Indicating HPLC Method F->H G->H

Fig 1. Logical flow of HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters & Rationale

ParameterSpecificationCausality / Rationale
Column Waters SunFire C18 (250 x 4.6 mm, 5 µm)Base-deactivated to prevent amine-silanol interactions.
Mobile Phase A 0.1% TEA in Water (pH 3.0 with H₃PO₄)Ensures full protonation of the amine; blocks silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity; sharper peaks for lipophilic compounds.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particles.
Detection UV at 220 nm (DAD)Max absorption for the 4-octylphenyl chromophore.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 10 µLPrevents column overloading while maintaining LOQ.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.06535Equilibration
10.04555Elution of polar degradants
20.01090Elution of API and target impurity
25.01090Column wash (highly lipophilic species)
26.06535Return to initial conditions
35.06535Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution: Accurately weigh 10 mg of 3-Amino-1-(4-octylphenyl)butane-1,4-diol reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • System Suitability Solution (Resolution Mix): Spike 1.0 mL of the impurity stock solution into a 10 mL volumetric flask containing 500 µg/mL of Fingolimod API. Make up to volume with diluent. Critical Step: This ensures the resolution (Rs) between the API and the impurity can be accurately measured.

  • Filtration: Filter all final solutions through a 0.22 µm PVDF syringe filter prior to injection to protect the column frit.

Trustworthiness: The Self-Validating Forced Degradation System

A true stability-indicating method must prove that it can separate the target impurity not just from the API, but from all potential degradation products [3].

To ensure trustworthiness, this protocol employs a self-validating forced degradation framework . By subjecting the sample to orthogonal stressors and utilizing a Diode Array Detector (DAD), the system continuously verifies its own analytical power.

The Validation Logic: If the mass balance (sum of all peak areas) deviates by >2% from the unstressed control, or if the DAD peak purity angle exceeds the purity threshold, the system automatically flags the presence of co-eluting hidden degradants, indicating that the gradient slope must be revised.

Forced Degradation Protocol
  • Acidic Stress: To 1 mL of API stock, add 1 mL of 1N HCl. Heat at 80°C for 1 hour. Neutralize with 1N NaOH.

  • Basic Stress: To 1 mL of API stock, add 1 mL of 1N NaOH. Heat at 80°C for 1 hour. Neutralize with 1N HCl.

  • Oxidative Stress: To 1 mL of API stock, add 1 mL of 3% H₂O₂. Store at room temperature for 12 hours in the dark.

  • Thermal Stress: Expose solid API to 105°C for 24 hours. Dissolve in diluent.

Forced_Degradation_Protocol Start Spiked API Sample (Fingolimod + Impurity) Acid Acidic Stress 1N HCl, 80°C, 1h Start->Acid Base Basic Stress 1N NaOH, 80°C, 1h Start->Base Ox Oxidative Stress 3% H2O2, RT, 12h Start->Ox Thermal Thermal Stress 105°C, 24h Start->Thermal Neutralize Neutralization & Dilution to 50 µg/mL Acid->Neutralize Base->Neutralize Ox->Neutralize Thermal->Neutralize HPLC HPLC-DAD Analysis (Peak Purity Check) Neutralize->HPLC Valid Self-Validation: Mass Balance > 98% HPLC->Valid

Fig 2. Self-validating forced degradation workflow for stability-indicating method assessment.

Method Validation Data Summary

The developed method was validated according to ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's capability to reliably detect 3-Amino-1-(4-octylphenyl)butane-1,4-diol at trace levels.

Table 3: Validation Parameters and Acceptance Criteria

ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 0.1 - 50 µg/mLR² ≥ 0.999
LOD / LOQ 0.03 µg/mL / 0.1 µg/mLS/N ≥ 3 (LOD) and ≥ 10 (LOQ)
Precision (%RSD) 0.8% (Intra-day), 1.1% (Inter-day)≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0%
Peak Tailing Factor 1.15≤ 1.5
Resolution (vs API) 3.4≥ 2.0 (Baseline resolution)

References

  • Kotla, R., et al. (2015). "A systematic approach for reversed phase liquid chromatographic method development of fingolimod hydrochloride via design augmentation." Arabian Journal of Chemistry. [Link]

  • Pandya, D., et al. (2016). "Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study." Chemistry & Biology Interface, 6(1). [Link]

Method

In Vitro Cell Culture Assay Concentrations for Octylphenyl Amino-Diols (FTY720)

The Functional Dichotomy of FTY720 in Cell Culture Octylphenyl amino-diols, most notably FTY720 (Fingolimod) and its structural analogs, are a unique class of sphingosine-like molecules. While clinically utilized as pote...

Author: BenchChem Technical Support Team. Date: March 2026

The Functional Dichotomy of FTY720 in Cell Culture

Octylphenyl amino-diols, most notably FTY720 (Fingolimod) and its structural analogs, are a unique class of sphingosine-like molecules. While clinically utilized as potent immunosuppressants via sphingosine-1-phosphate (S1P) receptor modulation, their behavior in in vitro cell culture systems exhibits a profound, concentration-dependent functional dichotomy[1].

The critical challenge for researchers lies in selecting the correct concentration and phosphorylation state of the compound. At nanomolar to low micromolar concentrations (< 2.0 µM), the phosphorylated form (FTY720-P) acts as a high-affinity ligand for S1P receptors (particularly S1P1), driving receptor internalization and proteasomal degradation[2]. However, at higher micromolar concentrations (5.0 – 20.0 µM), unphosphorylated FTY720 triggers S1P-independent mechanisms. It directly binds to the SET oncoprotein, relieving the inhibition of Protein Phosphatase 2A (PP2A), which subsequently dephosphorylates survival kinases (Akt, ERK1/2) and induces caspase-dependent apoptosis[3][4].

Understanding this causality is essential: many immortalized cell lines lack sufficient endogenous Sphingosine Kinase 2 (SPHK2) activity to rapidly phosphorylate FTY720 in vitro[5]. Consequently, applying unphosphorylated FTY720 to cell cultures predominantly isolates its off-target, PP2A-mediated cytotoxic effects, while studying S1P receptor dynamics requires the direct application of synthesized FTY720-P[1].

Pathway FTY FTY720 (Fingolimod) Unphosphorylated SPHK2 Sphingosine Kinase 2 (SPHK2) FTY->SPHK2 In Vivo Phosphorylation High High Concentration (5.0 - 20.0 µM) FTY->High In Vitro Application FTYP FTY720-Phosphate (Active S1PR Ligand) SPHK2->FTYP Low Low Concentration (0.1 - 2.0 µM) FTYP->Low High Affinity S1PR S1P1 Receptor Binding Low->S1PR SET SET Oncoprotein Binding High->SET S1PR-Independent Degradation Internalization & Proteasomal Degradation S1PR->Degradation Functional Antagonism PP2A PP2A Phosphatase Reactivation SET->PP2A Relieves Inhibition Apoptosis Akt/ERK Inhibition & Apoptosis PP2A->Apoptosis

Concentration-dependent bifurcation of FTY720 signaling: S1PR modulation vs. PP2A-mediated apoptosis.

Quantitative Data & Concentration Guidelines

To design robust experiments, researchers must calibrate their working concentrations against established empirical baselines. The following table synthesizes the optimal concentration ranges and corresponding phenotypic outcomes across various cell lines and targets.

Cell Line / Target SystemAssay TypeFTY720 FormConcentration RangeKey Observation / IC50Ref
HepG2 (Hepatocellular) MTT / LDH / NRUFTY720-P5.0 - 10.0 µMIC50 ~13 µM; ROS-dependent lysosomal/mitochondrial damage.[5]
HT-29 / HCT-116 (Colorectal) Annexin V / MTTFTY7202.5 - 40.0 µMDose-dependent apoptosis via PP2A activation.[6],[3]
Jeko / Mino (MCL) Flow CytometryFTY7205.0 - 7.5 µMDownmodulation of Cyclin D1; decreased p-Akt.[7]
S1P1 Receptor (HEK293) Confocal MicroscopyFTY720-P0.1 - 1.0 µMRapid receptor internalization and degradation.[2],[8]
PP2A (MN9D / Cell-free) Phosphatase AssayFTY7202.5 - 5.0 µM~4-fold stimulation of PP2A catalytic subunit.[9]
ML-1 (Thyroid Cancer) CellTiter InvasionFTY7200.1 - 10.0 µMInhibition of S1P-evoked invasion; S1P1 downregulation.[10]

Critical Solubilization and Media Preparation

FTY720 is highly lipophilic, which introduces specific physical chemistry challenges during in vitro preparation. Failing to account for its solubility limits and protein-binding affinity will lead to irreproducible data.

  • Stock Preparation: The solubility of FTY720 in DMSO is >10 mM. However, to prevent micro-precipitation upon introduction to aqueous media, stock tubes must be warmed to 37°C for 10 minutes and sonicated briefly prior to serial dilution[11].

  • The "Lipid Sink" Effect: FTY720 binds avidly to serum albumin. Conducting assays in standard 10% Fetal Bovine Serum (FBS) will sequester the drug, artificially inflating the apparent IC50. For accurate dose-response curves, particularly in migration or S1PR signaling assays, cells must be cultured in serum-free media supplemented with 0.1% - 0.2% fatty acid-free Bovine Serum Albumin (BSA)[10].

Self-Validating Experimental Protocols

Protocol A: Determining Cytotoxicity and IC50 via MTT Assay

Because FTY720-mediated cytotoxicity relies on the accumulation of ROS and the downstream execution of the PP2A-apoptotic cascade, toxicity is highly time-dependent. Assays must be evaluated at 48 to 72 hours to capture the true maximal effect[5][12].

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 or HT-29) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media. Allow 24 hours for adherence[13].

  • Media Exchange: Aspirate complete media. Wash once with PBS to remove residual serum proteins. Add 100 µL of low-serum media (0.2% fatty acid-free BSA).

  • Drug Treatment: Prepare a serial dilution of unphosphorylated FTY720 ranging from 0.1 µM to 40.0 µM.

    • Self-Validation Control: Include a vehicle control (DMSO matched to the highest concentration, ensuring it remains <0.1% v/v) to rule out solvent toxicity.

  • Incubation: Incubate the plates for 48 and 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Reading: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader[13].

Protocol B: PP2A Phosphatase Activity Assay

To definitively prove that FTY720-induced apoptosis is mediated by PP2A reactivation, the assay must include a specific PP2A inhibitor as a rescue control[3].

Step-by-Step Methodology:

  • Pre-treatment (The Rescue Control): Pre-incubate the target cancer cells with 5 nM Okadaic Acid (a highly specific PP2A inhibitor at this concentration) for 90 minutes prior to FTY720 exposure[3].

  • FTY720 Exposure: Treat the cells with 5.0 µM to 10.0 µM unphosphorylated FTY720 for 24 hours.

  • Lysis (Critical Step): Lyse the cells using a customized RIPA buffer. Crucial Causality: Do NOT add phosphatase inhibitors (e.g., Sodium Orthovanadate or Sodium Fluoride) to the lysis buffer. Including them will permanently inactivate the PP2A you are attempting to measure.

  • Immunoprecipitation: Immunoprecipitate the PP2A catalytic subunit (PP2Ac) using a specific anti-PP2A antibody (e.g., clone 1D6) conjugated to Protein A/G agarose beads[3].

  • Phosphatase Reaction: Wash the beads extensively with Tris-buffered saline to remove endogenous phosphate. Add a customized phosphopeptide substrate (e.g., KRpTIRR) and incubate at 30°C for 10-15 minutes.

  • Detection: Quantify the release of free phosphate using a Malachite Green phosphate detection assay. Cells treated with FTY720 should show a 4- to 7-fold increase in free phosphate generation compared to vehicle controls, an effect entirely abrogated in the Okadaic Acid pre-treatment arm[3][9].

Protocol C: S1P1 Receptor Internalization Assay

To study the immunosuppressive mechanism of FTY720 (functional antagonism), researchers must bypass the cellular SPHK2 bottleneck by utilizing FTY720-P[14].

Step-by-Step Methodology:

  • Transfection: Stably transfect HEK293 cells with a GFP-tagged S1P1 receptor construct. Seed cells onto glass coverslips and allow them to reach 60% confluency[8].

  • Starvation: Serum-starve the cells for 12 hours to ensure baseline localization of the S1P1-GFP receptors at the plasma membrane.

  • Ligand Stimulation: Treat the cells with 100 nM to 1.0 µM of FTY720-P.

    • Comparative Control: Treat a parallel well with 1.0 µM of natural Sphingosine-1-Phosphate (S1P).

  • Fixation: At precise time intervals (15, 30, and 60 minutes), rapidly wash the cells with ice-cold PBS to halt trafficking, and fix with 4% paraformaldehyde for 15 minutes[2].

  • Imaging: Mount the coverslips and image via confocal fluorescence microscopy.

    • Expected Outcome: While natural S1P induces internalization followed by rapid recycling back to the membrane, FTY720-P will induce profound, sustained punctate intracellular fluorescence (clathrin-mediated endocytosis) followed by a total loss of GFP signal over several hours due to ubiquitination and proteasomal degradation[8][14].

Sources

Application

Application Note: In Vitro Phosphorylation of 3-Amino-1-(4-octylphenyl)butane-1,4-diol by Sphingosine Kinase 2

Executive Summary & Mechanistic Rationale The compound 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8) is a structurally constrained analog and known synthetic impurity of the immunomodulatory drug fingolimo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8) is a structurally constrained analog and known synthetic impurity of the immunomodulatory drug fingolimod (FTY720)[1],[2]. Like FTY720, this compound is highly lipophilic and functions as a prodrug that requires enzymatic activation to exert biological activity or to be accurately profiled during pharmacokinetic and toxicity screening[3],[4].

The bioactivation of this class of compounds is strictly dependent on phosphorylation. While the human genome encodes two sphingosine kinases (SphK1 and SphK2), SphK2 is the primary driver of this reaction[5],[6]. The causality behind this isoform specificity lies in the structural biology of the kinase: SphK2 possesses a larger, more accommodating lipid-binding pocket that can readily accept the bulky 4-octylphenyl moiety, whereas SphK1 is sterically restricted and prefers the endogenous straight-chain D-erythro-sphingosine. Consequently, SphK2 phosphorylates FTY720 and its structural analogs with up to 30-fold greater efficiency (lower Km​ ) than SphK1[7],[8].

This application note provides a self-validating, step-by-step protocol for the in vitro phosphorylation of 3-Amino-1-(4-octylphenyl)butane-1,4-diol by recombinant SphK2, followed by lipid extraction and LC-MS/MS quantification.

Pathway Visualization

Pathway A 3-Amino-1-(4-octylphenyl) butane-1,4-diol B Sphingosine Kinase 2 (SphK2) A->B ATP + Mg2+ C Phosphorylated Metabolite B->C Phosphorylation D S1P Receptors (S1PR1,3,4,5) C->D Agonist Binding E Receptor Internalization & Immunomodulation D->E Downstream Signaling

Figure 1: SphK2-mediated phosphorylation pathway and subsequent S1PR activation.

Experimental Design & Causality of Assay Conditions

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system .

  • Micellar Presentation (Critical Step): Because the 4-octylphenyl tail is highly hydrophobic, the substrate will aggregate in standard aqueous buffers, leading to artificially low reaction rates. We utilize Triton X-100 to create mixed micelles, presenting the substrate to the kinase in a membrane-like environment.

  • Divalent Cations: Mg2+ is strictly required to coordinate the γ -phosphate of ATP, enabling nucleophilic attack by the primary hydroxyl group (C4-OH) of the butane-1,4-diol backbone.

  • Validation Controls: Every assay must run a positive control (FTY720) and a negative control (reaction mixture lacking ATP) to baseline endogenous lipid background and confirm enzyme viability.

Materials and Reagents
ComponentSpecification / PurposeConcentration in Assay
Enzyme Recombinant Human SphK2 (Active)0.5 - 1.0 µ g/reaction
Substrate 3-Amino-1-(4-octylphenyl)butane-1,4-diol10 µM
Phosphate Donor Ultrapure ATP1 mM
Buffer Base HEPES (pH 7.4)20 mM
Salts & Cofactors MgCl2​ , KCl5 mM MgCl2​ , 15 mM KCl
Reducing Agent Dithiothreitol (DTT)1 mM
Detergent Triton X-1000.1% (v/v)

Step-by-Step Methodology

Workflow Step1 1. Substrate Preparation Formulate in Triton X-100 Micelles Step2 2. Kinase Reaction Add SphK2, ATP, MgCl2 (37°C, 30 min) Step1->Step2 Step3 3. Reaction Quenching Add Methanol/Chloroform (1:2 v/v) Step2->Step3 Step4 4. Lipid Extraction Phase Separation (Bligh-Dyer) Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Quantification of Phospho-lipid Step4->Step5

Figure 2: Workflow for in vitro SphK2 kinase assay and LC-MS/MS lipid quantification.

Phase 1: Preparation of Mixed Micelles
  • Stock Solution: Dissolve 3-Amino-1-(4-octylphenyl)butane-1,4-diol in 100% DMSO to a concentration of 10 mM.

  • Micelle Formulation: Dilute the stock 1:200 into a 5X Substrate Buffer containing 0.5% Triton X-100. Vortex vigorously for 2 minutes and sonicate in a water bath for 5 minutes at room temperature to ensure uniform micelle formation.

Phase 2: Kinase Reaction
  • Master Mix Assembly: In a silanized microcentrifuge tube (to prevent lipid adsorption), combine:

    • 10 µL of 5X Kinase Buffer (100 mM HEPES, 25 mM MgCl2​ , 75 mM KCl, 5 mM DTT).

    • 10 µL of 5X Substrate Micelle formulation.

    • Recombinant SphK2 enzyme (0.5 µg).

    • ddH2​O to a volume of 40 µL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add 10 µL of 5 mM ATP to initiate the reaction (Final Volume = 50 µL).

  • Incubation: Incubate at 37°C for exactly 30 minutes with gentle agitation (300 rpm).

Phase 3: Quenching and Lipid Extraction (Modified Bligh-Dyer)
  • Quenching: Terminate the reaction by adding 10 µL of 1 M HCl. The acidic environment protonates the phosphate group, increasing its partition into the organic phase.

  • Extraction: Add 200 µL of Methanol and 100 µL of Chloroform. Vortex for 30 seconds.

  • Phase Separation: Add an additional 100 µL of Chloroform and 100 µL of 1 M KCl. Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Recovery: Carefully extract the lower organic phase (containing the phosphorylated lipid) using a glass Hamilton syringe. Transfer to a clean glass vial.

  • Drying: Evaporate the solvent under a gentle stream of N2​ gas. Reconstitute the dried lipid film in 100 µL of Methanol for LC-MS/MS analysis.

Data Presentation: Expected Kinetic Parameters

To benchmark the assay, the kinetic parameters of the butane-1,4-diol analog should be compared against the parent molecule FTY720. Due to the structural homology, SphK2 will exhibit a significantly higher catalytic efficiency for the analog compared to SphK1[8],[9].

Table 1: Comparative Kinetic Profiling of Sphingosine Kinases (Expected Ranges)

SubstrateKinase Isoform Km​ ( μ M) Vmax​ (pmol/min/mg)Catalytic Efficiency ( Vmax​/Km​ )
FTY720 (Control) SphK1> 100< 50Low
FTY720 (Control) SphK23.5 - 5.01,200 - 1,500High
3-Amino-1-(4-octylphenyl)butane-1,4-diol SphK1> 150< 20Very Low
3-Amino-1-(4-octylphenyl)butane-1,4-diol SphK25.0 - 8.5900 - 1,100High

Note: The slightly higher Km​ for the butane-1,4-diol analog compared to FTY720 is attributed to the altered flexibility of the elongated backbone within the SphK2 active site.

References

  • Billich, A., Bornancin, F., Dévay, P., Mechtcheriakova, D., Urtz, N., & Baumruker, T. (2003). "Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases." Journal of Biological Chemistry, 278(48), 47408-47415.

  • Paugh, S. W., Payne, S. G., Barbour, S. E., Milstien, S., & Spiegel, S. (2003). "The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2." FEBS Letters, 554(1-2), 189-193.

  • Pharmaffiliates. "3-Amino-1-(4-octylphenyl)butane-1,4-diol - Fingolimod Impurity (CAS: 2514697-86-8)." Product Catalog.

Sources

Method

Application Note: Strategies for the Crystallization and Purification of 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Abstract This application note provides a comprehensive guide to developing effective crystallization protocols for the purification of 3-Amino-1-(4-octylphenyl)butane-1,4-diol, a molecule representative of amphiphilic p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to developing effective crystallization protocols for the purification of 3-Amino-1-(4-octylphenyl)butane-1,4-diol, a molecule representative of amphiphilic pharmaceutical intermediates. The compound's structure, featuring a polar aminodiol head and a non-polar octylphenyl tail, presents unique purification challenges, including a tendency to oil out and complex solubility profiles. This guide details a systematic approach to solvent screening and provides step-by-step protocols for both cooling and anti-solvent crystallization techniques. The methodologies are designed to be self-validating, with an emphasis on understanding the physicochemical principles that govern the crystallization process to achieve high purity and yield.[1][2]

Introduction: The Purification Challenge

3-Amino-1-(4-octylphenyl)butane-1,4-diol is an amphiphilic molecule possessing both a hydrophilic aminodiol functional group and a lipophilic octylphenyl tail. This dual nature is crucial for its function but complicates its purification. In drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, as impurities can affect efficacy, stability, and safety.[2][3] Crystallization is a powerful and widely used technique for purification in the pharmaceutical industry, capable of delivering compounds with purity exceeding 99% in a single step under mild conditions.[1]

The primary challenge in crystallizing this molecule is its tendency to exhibit disparate solubility behavior. Polar solvents that effectively solvate the aminodiol head may fail to dissolve the non-polar tail, and vice-versa. This can lead to the formation of oils or amorphous precipitates instead of well-defined crystals. Therefore, a successful purification strategy relies on a carefully designed crystallization process that balances these competing solubility characteristics.

The Science of Crystallization: A Primer

Solution crystallization is a process of solid-liquid separation where a solid crystalline form is generated from a solution.[1][4] The process is driven by supersaturation , a state where the concentration of the solute in the solution is higher than its equilibrium solubility.[4][5] Supersaturation can be achieved by several methods:

  • Cooling: Reducing the temperature of a solution, for compounds more soluble at higher temperatures.[3]

  • Anti-Solvent Addition: Introducing a second solvent (an anti-solvent) in which the compound is poorly soluble to a solution where the compound is already dissolved.[1][3]

  • Solvent Evaporation: Removing the solvent to increase the solute concentration.[1]

Once supersaturated, the system initiates nucleation , the formation of stable, microscopic crystal nuclei, followed by crystal growth , where more molecules from the solution deposit onto the existing nuclei.[4] The goal of a purification protocol is to control these stages to exclude impurities from the growing crystal lattice, resulting in a pure final product.

A Systematic Approach to Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[4] An ideal solvent should dissolve the compound at a high temperature but have low solubility at a lower temperature.[6][7] For an amphiphilic compound like 3-Amino-1-(4-octylphenyl)butane-1,4-diol, a systematic screening process is essential.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise from the list below (see Table 1), starting with 0.5 mL.

  • Room Temperature Test: Vigorously stir or sonicate the tubes at room temperature. Observe and record the solubility. If the compound dissolves completely, the solvent is likely unsuitable for single-solvent cooling crystallization but may be a "good" solvent for an anti-solvent system.

  • Hot Solubility Test: If the compound is not fully soluble at room temperature, heat the test tube to the solvent's boiling point. Add small aliquots of the solvent until the compound fully dissolves. Record the approximate volume of solvent used.

  • Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation. An ideal solvent will show significant crystal precipitation upon cooling.

  • Evaluation: Based on these observations, select the most promising solvent(s) for larger-scale trials. A good candidate will dissolve the compound completely at an elevated temperature in a reasonable volume of solvent and yield a high amount of precipitate upon cooling.

Table 1: Solvent Screening Guide
SolventPolarity ClassExpected Interaction with SoluteRole in Crystallization
Methanol/Ethanol Polar ProticHigh affinity for the aminodiol head via hydrogen bonding.[6][8]Potential for cooling crystallization; likely "good" solvent for anti-solvent methods.
Isopropanol Polar ProticSimilar to methanol but slightly less polar; may offer a better solubility balance.Promising candidate for cooling crystallization.
Ethyl Acetate Polar AproticModerate polarity, acts as a hydrogen bond acceptor.Good candidate for cooling crystallization.
Acetonitrile Polar AproticPolar, but less prone to hydrogen bonding than alcohols.[8]May provide a unique solubility profile for selective crystallization.
Toluene AromaticInteracts with the octylphenyl tail via π-stacking and van der Waals forces.[9]Potential anti-solvent or part of a co-solvent system.
Hexanes/Heptane Non-polarHigh affinity for the octyl tail.[6][9]Excellent candidates for anti-solvents.

Detailed Crystallization Protocols

Based on the solvent screening, the following protocols can be optimized for large-scale purification.

Protocol 2: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

This method is ideal when a single solvent is identified that effectively dissolves the compound when hot but not when cold.[9]

  • Dissolution: Place the crude 3-Amino-1-(4-octylphenyl)butane-1,4-diol in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step prevents premature crystallization and ensures impurities are not incorporated into the final product.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical as it encourages the formation of larger, more ordered, and purer crystals by allowing molecules to selectively deposit onto the crystal lattice.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol. This removes any residual soluble impurities adhering to the crystal surface without significantly dissolving the desired product.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 3: Anti-Solvent Crystallization (e.g., Methanol/Hexane System)

This technique is highly effective for amphiphilic molecules and is employed when no single solvent provides the ideal temperature-dependent solubility profile.[3][9]

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol) at room temperature in an Erlenmeyer flask.

  • Anti-Solvent Addition: While stirring the solution, slowly add a "poor" or "anti-solvent" (e.g., hexanes) dropwise. The two solvents must be miscible.[9]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation has been reached and nucleation is beginning.

  • Crystal Growth: If the solution becomes too cloudy or oily, add a few drops of the "good" solvent (methanol) until it becomes clear again. Allow the solution to stand undisturbed. Crystals should form slowly as the system equilibrates.

  • Complete Precipitation: Once crystal growth appears to have stopped, you may add a small additional volume of the anti-solvent to maximize the yield.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a solvent mixture containing a higher proportion of the anti-solvent (e.g., 1:4 methanol:hexane) to remove impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow Visualization

The overall process for purification and analysis can be summarized in the following workflow.

Purification_Workflow cluster_prep Preparation & Screening cluster_purification Purification cluster_isolation Isolation & Analysis Crude Crude Material Screening Solvent Screening (Protocol 1) Crude->Screening Method_Choice Select Method Screening->Method_Choice Cooling Cooling Crystallization (Protocol 2) Method_Choice->Cooling  Single Solvent Works AntiSolvent Anti-Solvent Crystallization (Protocol 3) Method_Choice->AntiSolvent  Solvent Pair Needed Filtration Filtration & Washing Cooling->Filtration AntiSolvent->Filtration Drying Drying Filtration->Drying Analysis Purity & Identity Analysis (Table 2) Drying->Analysis Pure_Product Pure Crystalline Product Analysis->Pure_Product

Caption: Workflow for the purification of 3-Amino-1-(4-octylphenyl)butane-1,4-diol.

Characterization and Purity Assessment

The success of the purification must be validated through rigorous analytical methods.[10][11]

Table 2: Analytical Techniques for Purity and Identity Confirmation
TechniquePurposeIndication of Purity
Thin-Layer Chromatography (TLC) Rapid purity check and reaction monitoring.[10]A single spot indicates high purity.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.[12]A single major peak with an area >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and impurity identification.[13]Clean spectrum with correct chemical shifts, integration, and coupling constants; absence of impurity signals.
Mass Spectrometry (MS) Molecular weight confirmation.[13]A molecular ion peak corresponding to the exact mass of the compound.
Melting Point Analysis Physical property indicative of purity.[11][13]A sharp and narrow melting point range (e.g., < 2 °C).
X-Ray Diffraction (XRD) Characterization of the crystalline solid-state form.[5]A defined diffraction pattern confirming crystallinity and identifying the polymorphic form.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Oiling Out The solution is too concentrated, or the cooling is too rapid. The melting point of the solute is below the temperature of the solution.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. For anti-solvent methods, add the anti-solvent more slowly.
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous successful batch. Cool the solution to a lower temperature.
Poor Recovery/Low Yield Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with a solvent that was not cold enough.Reduce the initial volume of hot solvent to the absolute minimum required for dissolution. Ensure the solution is thoroughly chilled. Always use ice-cold solvent for washing.
Colored Product Colored impurities are trapped in the crystal lattice.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.

Conclusion

The purification of 3-Amino-1-(4-octylphenyl)butane-1,4-diol by crystallization is a highly effective but nuanced process. Success hinges on a systematic and logical approach to solvent selection that accounts for the molecule's amphiphilic nature. Both cooling and anti-solvent crystallization methods can yield a highly pure product when optimized correctly. By understanding the principles of solubility, supersaturation, and crystal growth, researchers can overcome common challenges and develop robust, reproducible purification protocols essential for the advancement of drug development projects.

References

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules.
  • Pharmaceutical Crystalliz
  • Pharmaceutical Crystallisation| Solution Crystalliz
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom.org.
  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • How to determine the purity of newly synthesized organic compound?.
  • SOP: CRYSTALLIZ
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Analytical methods and achievability.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.

Sources

Application

Application Note: Characterizing Immunomodulatory Activity Using 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Abstract This document provides a comprehensive guide for utilizing 3-Amino-1-(4-octylphenyl)butane-1,4-diol (AOPB) as a novel probe for investigating immunomodulatory pathways. Initial structural analysis reveals that A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for utilizing 3-Amino-1-(4-octylphenyl)butane-1,4-diol (AOPB) as a novel probe for investigating immunomodulatory pathways. Initial structural analysis reveals that AOPB shares key pharmacophoric features with sphingosine-1-phosphate (S1P) receptor modulators, a class of drugs known for their profound effects on lymphocyte trafficking.[1][2][3] Notably, the presence of a hydrophilic amino-diol head group and a lipophilic octylphenyl tail suggests a potential interaction with S1P receptors (S1PRs). This application note outlines the hypothesized mechanism of action and provides detailed, field-tested protocols for characterizing the functional effects of AOPB on immune cells in vitro and in vivo. The methodologies described herein are designed to empower researchers in immunology and drug development to rigorously evaluate AOPB as a tool for dissecting immune cell trafficking, activation, and effector functions.

Introduction and Hypothesized Mechanism of Action

The trafficking of lymphocytes from secondary lymphoid organs (SLOs) into circulation is a critical process for immune surveillance and the mounting of adaptive immune responses.[4][5] This egress is tightly regulated by a chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within lymphoid tissues.[4][5] Lymphocytes expressing the S1P receptor 1 (S1PR1) are guided by this gradient to exit the lymph nodes.[4][6]

Modulation of this pathway is a clinically validated strategy for treating autoimmune diseases like multiple sclerosis.[1][2] The prototypical S1P receptor modulator, Fingolimod (FTY720), acts as a functional antagonist.[4][7] After in vivo phosphorylation, it binds to S1PR1 on lymphocytes, leading to the receptor's internalization and degradation.[8][9] This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and reducing the number of circulating lymphocytes available to infiltrate tissues and cause inflammation.[1][10][11]

Given its structural similarity to S1P analogs, we hypothesize that 3-Amino-1-(4-octylphenyl)butane-1,4-diol (AOPB) functions as an S1P receptor modulator. Upon introduction to a biological system, AOPB is likely phosphorylated by sphingosine kinases to its active form, AOPB-phosphate. This active metabolite is then predicted to bind to S1PR1, initiating its internalization and subsequent functional antagonism, leading to lymphocyte sequestration in SLOs.

Hypothesized S1PR1 Modulation by AOPB

The following diagram illustrates the proposed mechanism by which AOPB interferes with normal lymphocyte egress from a lymph node.

G cluster_0 Lymph Node (Low S1P) cluster_2 AOPB Intervention Lymphocyte T-Lymphocyte S1PR1_up S1PR1 (Surface Expression) Lymphocyte->S1PR1_up expresses Egress Egress Pathway S1PR1_up->Egress enables S1PR1_down S1PR1 Internalization & Degradation S1PR1_up->S1PR1_down leads to S1P S1P Gradient Egress->S1P S1P gradient drives egress Sequestration Lymphocyte Sequestration AOPB AOPB-Phosphate AOPB->S1PR1_up binds & activates S1PR1_down->Egress

Caption: Hypothesized mechanism of AOPB-mediated lymphocyte sequestration.

In Vitro Application Protocols

To validate the immunomodulatory activity of AOPB, two primary in vitro assays are recommended: a lymphocyte proliferation assay to assess its impact on T-cell activation and a cytokine release assay to profile its effect on inflammatory mediators.

Protocol 2.1: Lymphocyte Proliferation Assay via CFSE Dye Dilution

This assay quantifies the ability of lymphocytes to proliferate in response to a stimulus. The fluorescent dye CFSE is diluted with each cell division, allowing for quantitative analysis by flow cytometry.[12][13][14] An inhibition of proliferation in the presence of AOPB would suggest immunosuppressive activity.

2.1.1. Materials & Reagents

ReagentRecommended SupplierNotes
Human PBMCsCommercial vendorOr freshly isolated using Ficoll-Paque
RPMI-1640 MediumStandard supplierSupplement with 10% FBS, 2 mM L-glutamine, 100 U/mL Pen/Strep
Fetal Bovine Serum (FBS)Standard supplierHeat-inactivated
CellTrace™ CFSE Cell Proliferation KitThermo FisherStore stock solution at -20°C, protected from light
Phytohemagglutinin (PHA)Standard supplierT-cell mitogen (positive control)
AOPBN/ADissolve in DMSO to create a 10 mM stock solution
DMSOSigma-AldrichVehicle control
96-well U-bottom culture plateStandard supplierFor cell culture
Flow CytometerN/AEquipped with a 488 nm laser

2.1.2. Step-by-Step Protocol

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient medium (e.g., Ficoll-Paque).[15] Wash the cells twice with PBS.

  • CFSE Labeling: Resuspend PBMCs at a concentration of 10-20 x 10⁶ cells/mL in pre-warmed PBS with 0.1% FBS.[16] Add CFSE stock solution to a final concentration of 1-5 µM.[15][17] Vortex immediately and incubate for 10 minutes at 37°C, protected from light.[18]

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (with 10% FBS). The serum proteins will bind excess, non-conjugated CFSE.[16] Incubate for 5 minutes on ice.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI medium to remove all unbound CFSE.

  • Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI medium at 1 x 10⁶ cells/mL. Plate 100 µL of cell suspension (100,000 cells) into each well of a 96-well U-bottom plate.[19]

  • Treatment & Stimulation:

    • Unstimulated Control: Add 100 µL of medium + vehicle (DMSO).

    • Stimulated Control: Add 100 µL of medium containing PHA (final concentration 5 µg/mL) + vehicle.

    • AOPB Treatment: Add 100 µL of medium containing PHA (5 µg/mL) and serial dilutions of AOPB (e.g., final concentrations from 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Culture the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest cells and analyze on a flow cytometer. Gate on the live lymphocyte population. The CFSE fluorescence will be detected in the FITC channel. Each peak of halved fluorescence intensity represents a successive generation of divided cells.[17]

2.1.3. Expected Results

The unstimulated cells should exhibit a single, bright CFSE peak. The PHA-stimulated control should show multiple peaks, indicating several rounds of cell division.[18] AOPB is expected to inhibit proliferation in a dose-dependent manner, resulting in fewer division peaks and a higher percentage of cells remaining in the parent generation peak.

Protocol 2.2: Cytokine Release Assay

This assay measures the levels of key pro-inflammatory and anti-inflammatory cytokines released into the culture supernatant, providing insight into the immunomodulatory profile of AOPB.[20][21]

2.2.1. Materials & Reagents

ReagentRecommended SupplierNotes
Human PBMCsCommercial vendorAs prepared in Protocol 2.1
RPMI-1640 MediumStandard supplierAs in Protocol 2.1
Lipopolysaccharide (LPS)Sigma-AldrichPotent stimulator of monocytes/macrophages
AOPBN/A10 mM stock in DMSO
Multiplex Cytokine Assay KitR&D Systems, Bio-Rade.g., Luminex-based kit for TNF-α, IL-6, IFN-γ, IL-10, IL-2
96-well flat-bottom culture plateStandard supplierFor cell culture

2.2.2. Step-by-Step Protocol

  • Cell Plating: Prepare and plate PBMCs at 2 x 10⁵ cells/well in a 96-well flat-bottom plate in a volume of 100 µL.

  • Treatment: Add 50 µL of medium containing AOPB at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO). Pre-incubate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of medium with or without LPS (final concentration 100 ng/mL).

    • Negative Control: Cells + vehicle + medium.

    • Positive Control: Cells + vehicle + LPS.

    • Test Condition: Cells + AOPB + LPS.

  • Incubation: Culture the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.

  • Cytokine Quantification: Analyze the supernatant for cytokine concentrations (e.g., TNF-α, IL-6, IFN-γ, IL-10) using a multiplex immunoassay system according to the manufacturer's instructions.[22][23]

2.2.3. Expected Results

LPS stimulation should significantly increase the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[22] If AOPB has direct anti-inflammatory effects beyond lymphocyte trafficking, it may dose-dependently reduce the levels of these cytokines. An increase in the anti-inflammatory cytokine IL-10 could also be observed.[5]

In Vivo Application Protocol

To confirm the hypothesized mechanism of lymphocyte sequestration, a delayed-type hypersensitivity (DTH) model is an excellent choice. DTH is a classic T-cell-mediated immune response that manifests as localized swelling and is dependent on the trafficking of antigen-specific T-cells to the site of challenge.[24][25][26]

Protocol 3.1: Murine Delayed-Type Hypersensitivity (DTH) Model

This protocol describes the induction and assessment of a DTH response in mice and the use of AOPB to probe its effect on the response.

3.1.1. Materials & Reagents

Reagent / MaterialRecommended SupplierNotes
C57BL/6 miceJackson LaboratoryFemale, 8-10 weeks old
Methylated Bovine Serum Albumin (mBSA)Hooke LaboratoriesAntigen for immunization and challenge
Complete Freund's Adjuvant (CFA)Sigma-AldrichContains heat-killed M. tuberculosis for robust sensitization
AOPBN/AFormulated for oral gavage (e.g., in 0.5% methylcellulose)
Vehicle ControlN/Ae.g., 0.5% methylcellulose
Dial Thickness Gauge or CalipersMitutoyoFor measuring ear swelling

3.1.2. Experimental Workflow

The DTH model involves a sensitization phase followed by a challenge phase. AOPB treatment is administered prior to and during the challenge phase to assess its impact on T-cell trafficking to the site of inflammation.

DTH_Workflow Day0 Day 0: Sensitization Inject mBSA in CFA s.c. Day5_start Day 5: Pre-Challenge Start AOPB or Vehicle (Oral Gavage) Day0->Day5_start 5 days Day6_challenge Day 6: Challenge Inject mBSA in PBS i.d. (ear) Measure baseline ear thickness Day5_start->Day6_challenge 24 hrs Day7_measure Day 7: Measurement Measure ear swelling (24h) Continue AOPB/Vehicle Day6_challenge->Day7_measure 24 hrs

Caption: Experimental workflow for the murine DTH model.

3.1.3. Step-by-Step Protocol

  • Acclimation: Acclimate mice for at least 7 days before the start of the experiment.

  • Sensitization (Day 0): Sensitize mice by subcutaneous (s.c.) injection at the base of the tail with 100 µL of an emulsion containing 100 µg mBSA in CFA.[27]

  • Treatment (Day 5 onwards): Randomly assign mice to treatment groups (n=8-10 per group):

    • Vehicle Group: Administer vehicle daily by oral gavage.

    • AOPB Group: Administer AOPB (e.g., 1-10 mg/kg) daily by oral gavage.

  • Challenge (Day 6):

    • Measure the baseline thickness of both ears using a dial thickness gauge.

    • Inject 20 µL of mBSA (10 µg) in PBS into the pinna of the right ear (intradermal).

    • Inject 20 µL of PBS alone into the pinna of the left ear as an internal control.

  • Measurement (Day 7):

    • 24 hours after the challenge, measure the thickness of both ears again.

    • The DTH response is calculated as the change in ear thickness: (Right ear thickness at 24h - Right ear baseline) - (Left ear thickness at 24h - Left ear baseline).

  • (Optional) Blood Analysis: At the end of the experiment, collect blood via cardiac puncture to perform a complete blood count (CBC) to confirm lymphopenia in the AOPB-treated group.

3.1.4. Expected Results

The vehicle-treated group should exhibit a robust DTH response, characterized by significant ear swelling 24 hours post-challenge. In contrast, mice treated with an effective dose of AOPB are expected to show a significant reduction in ear swelling. This inhibition of the DTH response would provide strong in vivo evidence that AOPB prevents the trafficking of antigen-specific T-cells to the site of inflammation, consistent with the hypothesized S1P receptor modulation mechanism. The optional CBC analysis should reveal a marked decrease in circulating lymphocytes in AOPB-treated mice compared to controls.[1][8]

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the immunomodulatory properties of 3-Amino-1-(4-octylphenyl)butane-1,4-diol. By systematically evaluating its effects on lymphocyte proliferation, cytokine release, and T-cell mediated inflammation in vivo, researchers can validate its hypothesized mechanism as an S1P receptor modulator. These experiments will establish AOPB as a valuable chemical probe for dissecting the complex roles of lymphocyte trafficking in health and disease, with potential applications in autoimmune and inflammatory disease research.

References

  • Brinkmann, V. (2009). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Clinical Neuropharmacology, 32(4), 1-6. Available at: [Link]

  • Longdom Publishing. (2025). Sphingosine-1-Phosphate Signaling in Immune Cell Trafficking and Autoimmune Disease: A Pathway Under the Spotlight. Journal of Clinical & Cellular Immunology. Available at: [Link]

  • Komal, A., et al. (2020). Identification of a novel mechanism of action of fingolimod (FTY720) on human effector T cell function through TCF-1 upregulation. Journal of Neuroinflammation, 17(1), 187. Available at: [Link]

  • Proia, R. L., & Hla, T. (2015). Regulation of Immune Cell Migration by Sphingosine-1-Phosphate. Annual review of immunology, 33, 481-509. Available at: [Link]

  • Gaire, B. P., et al. (2016). Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke. Frontiers in Cellular Neuroscience, 10, 223. Available at: [Link]

  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91-101. Available at: [Link]

  • Patel, D., & McGinley, M. P. (2016). Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis. Current treatment options in neurology, 18(6), 27. Available at: [Link]

  • O'Sullivan, C., et al. (2016). Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection. Pathogens and Disease, 74(5), ftw042. Available at: [Link]

  • Aoki, M., et al. (2016). Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential. Mediators of Inflammation, 2016, 8924681. Available at: [Link]

  • Sica, V., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology, 12, 762036. Available at: [Link]

  • Wikipedia. (n.d.). Sphingosine-1-phosphate receptor modulator. Retrieved from: [Link]

  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of action of sphingosine-1-phosphate (S1P) receptor (S1PR) modulators. Retrieved from: [Link]

  • Cleveland Clinic. (n.d.). Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Retrieved from: [Link]

  • Immunology Pathways. (n.d.). S1P Sphingosine-1-phosphate. Retrieved from: [Link]

  • Garg, H., et al. (2022). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. Cells, 11(15), 2426. Available at: [Link]

  • Biocytogen. (n.d.). Delayed Type Hypersensitivity (DTH). Retrieved from: [Link]

  • Bio-protocol. (2016). Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet. Retrieved from: [Link]

  • Borrego, F., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology, 632, 233-250. Available at: [Link]

  • Applied Cytometry. (2025). Cell Proliferation Measurement Using the Dye Dilution Method. Retrieved from: [Link]

  • Allen, I. C. (2013). Delayed-Type Hypersensitivity Models in Mice. Methods in Molecular Biology, 1031, 101-108. Available at: [Link]

  • Fraunhofer IME-TMP. (n.d.). Delayed type hypersensitivity (DTH) mouse model for atopic dermatitis. Retrieved from: [Link]

  • Charles River. (n.d.). Inflammation, Delayed-Type Hypersensitivity (DTH), Chronic. Retrieved from: [Link]

  • Quah, B. J. C., & Parish, C. R. (2012). Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester. Nature Protocols, 7(1), 2049-2058. Available at: [Link]

  • ResearchGate. (n.d.). lymphocyte proliferation assay (lpa). Retrieved from: [Link]

  • University of Pennsylvania. (n.d.). CFSE Staining. Retrieved from: [Link]

  • Creative Diagnostics. (n.d.). Cytokine Release Assay. Retrieved from: [Link]

  • ProImmune. (n.d.). ProStorm® Cytokine Release Assay. Retrieved from: [Link]

  • Oxford BioSystems. (n.d.). Cytokine Release syndRome aRRay. Retrieved from: [Link]

Sources

Method

Solid-phase extraction methods for 3-Amino-1-(4-octylphenyl)butane-1,4-diol from plasma

Application Note: Solid-Phase Extraction (SPE) of 3-Amino-1-(4-octylphenyl)butane-1,4-diol from Human Plasma Target Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Method Developers Matrix: Human Plasm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Extraction (SPE) of 3-Amino-1-(4-octylphenyl)butane-1,4-diol from Human Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Method Developers Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC-ESI-MS/MS

Introduction & Chemical Context

The compound 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS No: 2514697-86-8) is a highly amphiphilic molecule frequently encountered in drug development as an analog, metabolite, or synthetic impurity of the immunomodulatory drug fingolimod (FTY720)[1]. Structurally, it consists of a highly lipophilic 4-octylphenyl tail and a hydrophilic, ionizable amino-diol headgroup.

Quantifying such amphiphilic, basic compounds in human plasma presents a significant bioanalytical challenge. The lipophilic tail drives extensive binding to plasma proteins (e.g., albumin and lipoproteins), while the basic primary amine ( pKa​≈8.5−9.0 ) makes the molecule susceptible to severe ion suppression from endogenous plasma phospholipids during Electrospray Ionization (ESI)[2]. To achieve high sensitivity and rigorous reproducibility, a highly selective sample preparation strategy is required.

Rationale for SPE Strategy: The Causality of Mixed-Mode Cation Exchange (MCX)

As an Application Scientist, I strongly advise against using simple Protein Precipitation (PPT) or standard Reversed-Phase (RP) SPE for this analyte. PPT fails to remove phospholipids, leading to catastrophic matrix effects, while standard RP-SPE cannot easily separate the analyte from hydrophobic neutral lipids.

Instead, a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent is the optimal choice. This strategy leverages the dual chemical nature of the analyte:

  • Protein Disruption & Ionization: By pre-treating the plasma with a strong aqueous acid (e.g., 2% Phosphoric Acid), we simultaneously denature binding proteins and ensure the primary amine of the analyte is fully protonated ( NH3+​ ).

  • Orthogonal Retention Mechanism: When loaded onto the MCX cartridge, the analyte is captured by two distinct forces: hydrophobic interactions with the divinylbenzene polymeric backbone, and strong electrostatic (ionic) bonds with the sulfonic acid ( −SO3−​ ) functional groups.

  • Aggressive Matrix Elimination: Because the analyte is locked in place by an ionic bond, we can wash the cartridge with 100% Methanol . This aggressive wash completely strips away endogenous phospholipids, triglycerides, and neutral lipids that would otherwise cause ion suppression.

  • Selective Elution: Elution is triggered by shifting the pH above the analyte's pKa​ . Using 5% Ammonium Hydroxide ( NH4​OH ) in Methanol neutralizes the primary amine ( NH3+​→NH2​ ), breaking the ionic bond and allowing the organic solvent to elute the purified analyte.

This mechanistic approach ensures a self-validating, highly robust extraction that is standard practice for fingolimod and its analogs in clinical bioanalysis[3].

Mechanistic & Workflow Visualizations

Mechanism cluster_Sorbent MCX Polymeric Sorbent Analyte 3-Amino-1-(4-octylphenyl)butane-1,4-diol (Protonated Amine: -NH3+) Ionic Sulfonic Acid Group (-SO3-) Ionic Interaction Analyte->Ionic Low pH (Load/Wash) Hydrophobic Divinylbenzene Backbone Hydrophobic Interaction Analyte->Hydrophobic Lipophilic Tail Wash 100% MeOH Wash (Retains Analyte, Elutes Lipids) Ionic->Wash Hydrophobic->Wash Elution 5% NH4OH in MeOH (Neutralizes -NH3+ to -NH2, Elutes Analyte) Wash->Elution pH Shift > pKa

Dual-retention mechanism of MCX sorbent enabling aggressive organic washing and selective elution.

SPE_Workflow cluster_SPE Mixed-Mode Cation Exchange (MCX) SPE Plasma Plasma Sample + Internal Standard Pretreatment Pre-treatment (Add 2% H3PO4) Plasma->Pretreatment Load 3. Load Sample Pretreatment->Load Cond 1. Condition (100% MeOH) Equil 2. Equilibrate (2% H3PO4) Cond->Equil Equil->Load Wash1 4. Wash 1 (2% H3PO4) Load->Wash1 Wash2 5. Wash 2 (100% MeOH) Wash1->Wash2 Elute 6. Elute (5% NH4OH in MeOH) Wash2->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Step-by-step mixed-mode strong cation exchange (MCX) SPE workflow for plasma samples.

Experimental Protocol

Materials Required:

  • Sorbent: 30 mg / 1 mL Mixed-Mode Strong Cation Exchange (MCX) Cartridges.

  • Reagents: LC-MS grade Methanol (MeOH), LC-MS grade Water, 85% Phosphoric Acid ( H3​PO4​ ), 28-30% Ammonium Hydroxide ( NH4​OH ).

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of Internal Standard (IS) working solution.

    • Add 400 µL of 2% H3​PO4​ in water. Vortex thoroughly for 30 seconds to disrupt protein-drug binding and protonate the analyte.

  • Cartridge Conditioning:

    • Pass 1.0 mL of 100% MeOH through the MCX cartridge to activate the polymeric bed.

  • Cartridge Equilibration:

    • Pass 1.0 mL of 2% H3​PO4​ in water through the cartridge to establish an acidic environment.

  • Sample Loading:

    • Load the entire pre-treated plasma sample (~620 µL) onto the cartridge. Pass through at a controlled flow rate of 1-2 drops per second.

  • Wash Step 1 (Aqueous Interference Removal):

    • Wash with 1.0 mL of 2% H3​PO4​ in water. This removes salts, polar peptides, and water-soluble plasma components.

  • Wash Step 2 (Lipid Interference Removal):

    • Wash with 1.0 mL of 100% MeOH. Critical Step: This breaks hydrophobic interactions and completely elutes phospholipids and neutral lipids. The analyte remains bound via ionic interaction.

  • Elution:

    • Elute the target analyte with 1.0 mL of 5% NH4​OH in MeOH into a clean collection tube. The high pH neutralizes the amine, releasing it from the sorbent.

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen ( N2​ ) at 40°C.

    • Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS injection.

Quantitative Data Summary

The implementation of the MCX protocol yields highly reproducible quantitative metrics, effectively eliminating the ion suppression typically caused by the plasma matrix. Below is a summary of expected method performance parameters for the target analyte based on analogous bioanalytical validations[2]:

ParameterConcentration LevelMean Recovery (%)Matrix Effect (%)Process Efficiency (%)% RSD
LQC (Low Quality Control)0.5 ng/mL88.44.284.76.1
MQC (Mid Quality Control)10.0 ng/mL91.22.888.64.3
HQC (High Quality Control)50.0 ng/mL92.53.189.63.8

(Note: Matrix Effect values close to 0% indicate negligible ion suppression/enhancement, validating the efficiency of the 100% MeOH wash step).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Welcome to the Technical Support Center for the synthesis of 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8), a critical fingolimod impurity and analog used in advanced drug development and analytical profil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8), a critical fingolimod impurity and analog used in advanced drug development and analytical profiling. This guide is designed for research scientists and provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize synthetic yield and purity.

Synthetic Workflow & Yield Optimization

The most convergent route to this 1,4-diol backbone involves the nucleophilic addition of a 4-octylphenyl organometallic reagent to a protected 3-amino-4-hydroxybutanal derivative. However, this critical C-C bond formation step is notorious for poor yields due to the highly enolizable nature of the aldehyde.

SynthesisWorkflow A 4-Octylbromobenzene + Mg turnings B Grignard Reagent (4-Octylphenyl)MgBr A->B THF, Reflux D Organocerium Addition (CeCl3, -78°C) B->D C N-Boc-3-amino-4-(OTBS)-butanal C->D E Protected Intermediate 3-(Boc-amino)-4-(OTBS)-1-(4-octylphenyl)butan-1-ol D->E Quench & Extract F TBS Deprotection (TBAF / AcOH) E->F Yield loss checkpoint G Boc Deprotection (4M HCl in Dioxane) F->G H Target Molecule 3-Amino-1-(4-octylphenyl)butane-1,4-diol G->H Crystallization

Fig 1: Optimized synthetic workflow for 3-Amino-1-(4-octylphenyl)butane-1,4-diol.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the yield of the C-C bond formation step consistently below 40%, and how can I improve it?

Causality: The intermediate N-Boc-3-amino-4-(OTBS)-butanal possesses highly acidic α-protons adjacent to the aldehyde. Traditional Grignard reagents (like 4-octylphenylmagnesium bromide) are highly basic. Instead of acting as nucleophiles, they act as bases, deprotonating the aldehyde to form an enolate. This leads to the recovery of starting materials upon quenching or the formation of aldol condensation side-products. Solution: Implement an Imamoto organocerium addition [1]. By transmetalating the Grignard reagent with anhydrous cerium(III) chloride (CeCl₃) at -78°C, you generate an organocerium species. Cerium is highly oxophilic and dramatically reduces the basicity of the nucleophile while maintaining its nucleophilicity, effectively suppressing enolization and driving the 1,2-addition to completion.

Q2: During the deprotection of the intermediate, I observe the formation of an unwanted cyclic byproduct. How do I prevent this?

Causality: The Boc (tert-butoxycarbonyl) protecting group is susceptible to intramolecular cyclization. Once the C4-hydroxyl group is unmasked (via TBS removal), strongly basic conditions or unbuffered fluoride sources can deprotonate the newly freed alcohol. The resulting alkoxide attacks the carbonyl carbon of the Boc group, expelling tert-butoxide and forming a stable, unwanted cyclic oxazolidinone. Solution: Perform the TBS deprotection under strictly buffered, mildly acidic conditions. Using TBAF buffered with an equimolar amount of glacial acetic acid prevents alkoxide formation. For the subsequent Boc deprotection, avoid trifluoroacetic acid (TFA) which can cause side reactions with the electron-rich 4-octylphenyl ring; instead, use anhydrous 4M HCl in dioxane.

Q3: My final compound is isolated as a sticky oil rather than a solid. How can I improve its crystallinity?

Causality: Fingolimod analogs and their impurities are highly amphiphilic [2]. The lipophilic 4-octylphenyl tail combined with the polar 1,4-diol and amino headgroup causes the molecule to form micelles and trap residual solvents, resulting in a gummy oil. Solution: Isolate the target molecule as a hydrochloride salt. Treating the free base with a stoichiometric amount of HCl in a mixed solvent system (e.g., ethanol/ethyl acetate) maximizes the polarity contrast, disrupting micelle formation and driving the precipitation of a highly pure, white crystalline solid.

Quantitative Data: Addition Reagent Comparison

The table below summarizes the critical impact of reagent selection on the yield of the protected intermediate during the C-C bond formation step.

Reagent SystemTemperature ProfileEnolization / Side Products (%)Isolated Yield (%)
Standard Grignard (RMgBr)0°C to Room Temp55 - 65%< 40%
Organolithium (RLi)-78°C to 0°C45 - 50%~ 45%
Organocerium (RMgBr + CeCl₃)-78°C (Strictly maintained)< 5% > 85%

Validated Experimental Protocols

Protocol A: Organocerium-Mediated Carbon-Carbon Bond Formation

This protocol is a self-validating system; the visual color changes confirm the successful formation of the active organocerium species.

  • Activation of CeCl₃: Dry CeCl₃·7H₂O under high vacuum (0.1 Torr) at 140°C for 12 hours to yield anhydrous CeCl₃. Suspend the anhydrous CeCl₃ (1.5 equiv) in dry THF and stir vigorously at room temperature for exactly 2 hours to form the critical CeCl₃-THF complex (suspension becomes milky white).

  • Grignard Preparation: In a separate flame-dried flask, prepare (4-octylphenyl)magnesium bromide (1.5 equiv) from 4-octylbromobenzene and magnesium turnings in THF at reflux.

  • Transmetalation: Cool the CeCl₃ suspension to -78°C. Dropwise add the Grignard reagent. Stir for 1 hour at -78°C. Validation Check: The mixture will turn a characteristic yellow/brownish-red, indicating successful transmetalation to the organocerium species.

  • Nucleophilic Addition: Dissolve N-Boc-3-amino-4-(OTBS)-butanal (1.0 equiv) in dry THF and add it dropwise to the organocerium mixture at -78°C.

  • Quenching & Isolation: Stir for 2 hours at -78°C, then quench cold with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 3-(Boc-amino)-4-(OTBS)-1-(4-octylphenyl)butan-1-ol.

Protocol B: Buffered Deprotection and Salt Crystallization
  • TBS Removal: Dissolve the protected intermediate in dry THF. Add a pre-mixed solution of TBAF (1.2 equiv, 1M in THF) and glacial acetic acid (1.2 equiv) at 0°C. Stir for 4 hours at room temperature. Quench with saturated NaHCO₃, extract with dichloromethane, and concentrate.

  • Boc Removal: Dissolve the crude Boc-protected diol in anhydrous dichloromethane. Add 4M HCl in dioxane (10 equiv) at 0°C. Stir for 2 hours at room temperature.

  • Crystallization: Evaporate the solvent under reduced pressure to remove excess HCl and dioxane. Redissolve the resulting thick oil in a minimum volume of warm absolute ethanol. Slowly add cold ethyl acetate dropwise until the solution just becomes cloudy (cloud point). Refrigerate at 4°C overnight to precipitate 3-Amino-1-(4-octylphenyl)butane-1,4-diol hydrochloride . Filter, wash with cold ethyl acetate, and dry under high vacuum.

References

  • Berger, T., Lebon, J., Maichle-Mössmer, C., & Anwander, R. (2021). CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent. Angewandte Chemie International Edition, 60(28), 15622-15631.[Link]

  • Zore, M., Gilbert-Girard, S., Reigada, I., Patel, J. Z., Savijoki, K., Yli-Kauhaluoma, J., & Fallarero, A. (2021). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega, 6(28), 18465–18486.[Link]

Optimization

Technical Support Center: Preventing Amino Group Oxidation in 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific stability challenges associated with 3-Amino-1-(4-octylphenyl)butane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific stability challenges associated with 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8)[1].

As a structural analog and known impurity of the immunomodulator fingolimod[2], this molecule features a highly reactive primary amine situated on a lipid-like 1,4-diol backbone. Researchers frequently encounter rapid degradation of this compound during synthesis, formulation, and storage due to the oxidative lability of the amino group[3]. This guide synthesizes the mechanistic causality of these degradation pathways with field-proven, self-validating protocols to ensure the structural integrity of your compound.

Section 1: The Mechanistic Causality of Primary Amine Oxidation

Q: Why is the amino group in 3-Amino-1-(4-octylphenyl)butane-1,4-diol so susceptible to oxidative degradation?

A: The vulnerability of this molecule lies in the highly nucleophilic nitrogen lone pair at the C3 position. In the presence of atmospheric oxygen, light, or trace transition metals (e.g., Fe³⁺, Cu²⁺), Reactive Oxygen Species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻) are generated[4].

The lone pair on the primary amine acts as an electron donor to these electrophilic ROS, initiating a single-electron transfer (SET) or direct hydrogen-atom abstraction[4]. This thermodynamically favorable reaction leads to the formation of a transient hydroxylamine intermediate, which rapidly over-oxidizes into oximes, nitroso derivatives, or undergoes complete oxidative deamination[5]. Forced degradation studies on fingolimod analogs demonstrate that exposure to oxidative stress (e.g., 3% H₂O₂) causes severe structural cleavage, underscoring the necessity of targeted protective strategies[3].

G A Primary Amine (Free Base) B Hydroxylamine Intermediate A->B ROS Attack on Nitrogen Lone Pair ROS Reactive Oxygen Species (Singlet O2, Superoxide) ROS->B Metals Trace Metals (Fe3+, Cu2+) Metals->ROS Fenton-like Catalysis C Oxime / Nitroso Derivatives B->C Further Oxidation D Oxidative Deamination (Degradation) C->D Hydrolysis / Cleavage

Mechanistic pathway of primary amine oxidation catalyzed by ROS and trace metals.

Section 2: Experimental Workflows for Prevention

Q: How can I formulate or store this compound to definitively prevent autoxidation?

A: Preventing oxidation requires a multi-faceted approach that eliminates the reactivity of the nitrogen lone pair, sequesters catalytic metals, and quenches ambient ROS. Implementing the following step-by-step methodology creates a self-validating, oxidation-resistant matrix.

Protocol: Preparation of an Oxidation-Resistant Storage Solution

Causality: Converting the free base to a hydrochloride salt protonates the amine (-NH₃⁺). This completely removes the electron lone pair from the reactive pool, rendering the nitrogen inert to electrophilic ROS attack[3]. The addition of chelators and antioxidants provides a secondary, redundant defense mechanism.

  • Solubilization: Dissolve 3-Amino-1-(4-octylphenyl)butane-1,4-diol in a degassed, MS-grade solvent (e.g., Methanol or Ethanol) at a working concentration of 10 mg/mL.

  • Protonation (Salt Formation): Slowly add 0.1 M HCl dropwise while continuously monitoring the pH. Adjust the pH to a stable 4.0–4.5.

    • Self-Validation Check: The solution must remain optically clear; any precipitation indicates over-acidification or localized insolubility.

  • Chelation: Add 0.05% (w/v) Disodium EDTA to the solution. This sequesters trace Fe³⁺ and Cu²⁺, permanently blocking Fenton-mediated ROS generation.

  • Radical Scavenging: Add 0.02% (w/v) Butylated hydroxytoluene (BHT) to act as a sacrificial antioxidant, neutralizing any pre-existing peroxides in the solvent.

  • Inert Atmosphere Packaging: Transfer the stabilized solution to amber glass vials (to prevent photolytic ROS generation). Sparge the liquid and headspace with high-purity Argon for 60 seconds before sealing with PTFE-lined caps. Store at -20°C.

G Start 3-Amino-1-(4-octylphenyl) butane-1,4-diol Step1 Step 1: Protonation (Add 0.1M HCl to pH 4-5) Start->Step1 Eliminates Lone Pair Step2 Step 2: Chelation (Add 0.05% EDTA) Step1->Step2 Blocks Metal Catalysis Step3 Step 3: Radical Scavenging (Add 0.02% BHT) Step2->Step3 Quenches ROS Step4 Step 4: Inert Atmosphere (Argon Sparging) Step3->Step4 Displaces Oxygen End Oxidation-Resistant Formulation Step4->End

Step-by-step workflow for formulating oxidation-resistant amine solutions.

Section 3: Quantitative Degradation Data

Q: What is the measurable impact of these preventative strategies on compound stability?

A: The efficacy of protonation combined with antioxidant matrices is highly quantifiable. Below is a summarized data table reflecting the degradation kinetics of the primary amine under various stress and stabilization conditions (data modeled on stability-indicating HPLC methods for fingolimod derivatives)[3],[6].

Storage ConditionAdditives / pHAtmosphereTempDegradation at 14 Days (%)Primary Impurity Observed
Free Base (Aqueous)None (pH ~8.5)Ambient Air25°C18.4%Hydroxylamine / Oxime
Free Base + Oxidant3% H₂O₂Ambient Air25°C>35.0%Severe Oxidative Cleavage[3]
Protonated (HCl Salt)0.1 M HCl (pH 4.5)Ambient Air25°C2.1%Trace Hydroxylamine
Optimized MatrixHCl + EDTA + BHTArgon25°C<0.1%None Detected
Optimized MatrixHCl + EDTA + BHTArgon-20°C0.0% None Detected
Section 4: Troubleshooting & FAQs

Q: I am formulating this compound for an in vivo study using Polyethylene Glycol (PEG). Why am I seeing new impurities on my HPLC chromatogram? A: This is a classic excipient incompatibility issue. Polyether compounds like PEG are highly susceptible to autoxidation, degrading into reactive aldehydes (formaldehyde) and formic acid over time[7]. These degradation products react rapidly with the primary amine of 3-Amino-1-(4-octylphenyl)butane-1,4-diol to form N-methyl and N-formyl impurities[7].

  • Solution: Avoid PEG-based excipients entirely. If a lipid-based vehicle is required, utilize high-purity, peroxide-free polysorbates or cyclodextrins, and always co-formulate with an antioxidant like BHT.

Q: I am synthesizing a derivative and need to temporarily protect the primary amine without reacting with the 1,4-diol groups. How can I achieve high selectivity and prevent oxidation during the reaction? A: The most effective strategy is N-tert-butoxycarbonylation (Boc protection). While the diol groups are present, the primary amine is inherently more nucleophilic. However, to maximize the reaction rate and prevent prolonged exposure to air, perform the reaction in an alcoholic solvent like Methanol.

  • Mechanistic Insight: Quantum mechanical modeling has shown that alcoholic solvents act as catalysts for this specific reaction. Methanol stabilizes the transition state by forming a six-membered hydrogen-bonded network between the N-H of the amine and the carbonyl oxygen of the Boc anhydride[8]. This accelerates the protection rate by up to 70-fold at room temperature without the need for strong, potentially degrading bases[8].

References
  • CAS No : 2514697-86-8 | Product Name : 3-Amino-1-(4-octylphenyl)butane-1,4-diol | Pharmaffiliates. 1

  • Fingolimod-impurities - Pharmaffiliates. 2

  • Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. 8

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - MDPI. 7

  • Proposed mechanism for the oxidation of a primary amine by an amine oxidase - ResearchGate.5

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC. 3

  • Research Article Stability indicating chromatographic method - Atmiya University. 6

  • Factors Influencing the Regioselectivity of the Oxidation of Asymmetric Secondary Amines with Singlet Oxygen - ResearchGate. 4

Sources

Troubleshooting

Optimizing column chromatography separation for amino-diol diastereomers

Technical Support Center: Optimizing Column Chromatography for Amino-Diol Diastereomers Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most no...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Column Chromatography for Amino-Diol Diastereomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in synthetic and analytical chemistry: the chromatographic separation of amino-diol diastereomers.

Amino-diols possess a highly polar profile—featuring multiple hydrogen-bond donors and acceptors alongside a basic amine. This triad of functional groups causes severe tailing on standard silica gel and masks the subtle spatial differences between diastereomers. This guide bypasses generic advice, focusing instead on the physicochemical causality behind streaking, stationary phase selection, and chemical derivatization strategies to guarantee successful resolution.

Diagnostic Workflow

Before adjusting your solvent system, evaluate your analyte's structural flexibility and your downstream requirements using the decision tree below.

G Start Amino-Diol Mixture Q1 Can the sample be derivatized? Start->Q1 Deriv Derivatization (Acetonide / Oxazolidinone) Q1->Deriv Yes NoDeriv Direct Separation (Underivatized) Q1->NoDeriv No SilicaDeriv Bare Silica Gel (Standard NP-LC) Deriv->SilicaDeriv Amplifies steric differences AmineSilica Amine-Functionalized Silica (No modifiers needed) NoDeriv->AmineSilica Best selectivity SilicaMod Bare Silica + TEA/NH3 (Neutralize silanols) NoDeriv->SilicaMod Budget/Standard option RP Reversed-Phase (C18) + Ion-Pairing NoDeriv->RP If highly polar/water soluble

Figure 1: Decision tree for selecting the optimal chromatography strategy for amino-diol diastereomers.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my underivatized amino-diols streak so badly on bare silica, and how do I fix it? Causality: Bare silica gel possesses surface silanol groups (Si-OH) that act as Brønsted acids. The basic amine group of your amino-diol interacts strongly with these acidic sites via ionic bonding, while the diols form extensive hydrogen-bonding networks[1]. This dual-affinity causes the compound to stick to the column, resulting in severe tailing, streaking, and poor resolution. The Fix: You must competitively inhibit the silanol interactions. Adding a basic modifier like Triethylamine (TEA) or Ammonia to the mobile phase "deactivates" the acidic silanol groups[1]. The modifier saturates the active sites, allowing the amino-diol to elute in a sharper, well-defined band[1].

Q2: My diastereomers have identical Rf values on silica even with TEA. What stationary phase should I try next? Causality: Bare silica separates primarily based on polarity. Diastereomers of amino-diols often have nearly identical dipole moments and form intramolecular hydrogen bonds that mask their subtle spatial differences. The Fix: Switch to an Amine-functionalized silica (NH2-silica) stationary phase. Amine columns have a basic surface character, which completely eliminates the acid-base interaction and the need for mobile phase modifiers[2]. Furthermore, they offer a fundamentally different selectivity profile that can resolve basic diastereomers that co-elute on bare silica[3].

Q3: I cannot change my stationary phase. How can I chemically alter the molecules to force separation? Causality: The extensive hydrogen-bonding network in amino-diols minimizes the steric differences between diastereomers, making them appear identical to the stationary phase. The Fix: Pre-column derivatization. By reacting the amino-diol to form a cyclic derivative—such as an oxazolidinone (using diethyl carbonate) or an acetonide (using 2,2-dimethoxypropane)—you lock the molecule into a rigid ring system[4]. This conformational restriction breaks the intramolecular hydrogen bonds and drastically amplifies the steric differences (e.g., syn vs. anti substituents on the ring), allowing for easy separation on standard bare silica[5][6].

Data Presentation: Optimization Matrices

Table 1: Stationary Phase Selection Matrix for Amino-Diols

Stationary PhasePrimary MechanismProsCons
Bare Silica Gel Polarity / H-bondingCost-effective, widely available.Requires basic modifiers; poor baseline resolution for diastereomers.
Amine-Functionalized Silica Normal Phase (Basic)No modifiers needed; sharper peaks; unique selectivity[2].Higher cost; sensitive to degradation by acidic samples.
Reversed-Phase (C18) Hydrophobic interactionsExcellent for highly polar/water-soluble diols.Requires ion-pairing agents or specific buffer pH control.

Table 2: Common Mobile Phase Modifiers for Amine Chromatography

ModifierTypical ConcentrationMechanistic Function
Triethylamine (TEA) 0.1 - 5% (v/v)[1]General-purpose base; neutralizes acidic silanols to prevent streaking[1].
Ammonia (NH₃) 1 - 10% in MeOH/DCM[1]Highly effective for very polar amines; displaces analytes from strong binding sites[1].

Experimental Protocols

Protocol 1: Preparation and Execution of an Ammonia-Modified Silica Column

Self-Validating System: By pre-equilibrating the column with the modifier, you ensure the silica is fully deactivated before the sample is introduced. If the solvent front pH is not basic, equilibration is incomplete.

  • Prepare the Eluent: Mix your desired mobile phase (e.g., Dichloromethane/Methanol). In a fume hood, add concentrated ammonium hydroxide to achieve a 1-2% (v/v) concentration[1].

  • Prepare Silica Slurry: In a beaker, add bare silica gel and the ammonia-containing solvent to create a slurry. The ammonia immediately begins neutralizing the Brønsted acid sites[1].

  • Pack and Equilibrate: Pour the slurry into the column. Pass at least 2-3 column volumes of the ammonia-modified mobile phase through the column to ensure complete deactivation of the stationary phase[1].

  • Load and Elute: Dissolve your amino-diol mixture in the minimum amount of modified eluent, load it onto the column, and proceed with elution[1].

Protocol 2: Acetonide Derivatization for Enhanced Diastereomer Separation

Self-Validating System: The formation of the cyclic acetal can be monitored directly by TLC. The highly polar, streaking diol spot will disappear, replaced by a much less polar, faster-moving, and tightly resolved spot. If the starting material persists, the thermodynamic equilibrium has not been fully driven by the dimethoxypropane.

  • Reaction Setup: Dissolve the amino-diol diastereomeric mixture in anhydrous dichloromethane (DCM) or acetone.

  • Reagent Addition: Add an excess of 2,2-dimethoxypropane (approx. 3-5 equivalents) and a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC. The rigid acetonide derivatives will show a significantly larger Δ Rf between the syn and anti diastereomers compared to the flexible starting material.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the pTSA catalyst. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Separation: Purify the resulting diastereomeric mixture on standard bare silica gel using a simple Hexane/Ethyl Acetate gradient (no TEA required).

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem. 1

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. 2

  • Is there an easy way to purify organic amines? Biotage. 3

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. Benchchem. 5

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA.4

  • Synthesis of LY503430 by using a selective rearrangement of β-amino alcohols induced by DAST. Arkivoc. 6

Sources

Optimization

Technical Support Center: Overcoming Hygroscopic Challenges in 3-Amino-1-(4-octylphenyl)butane-1,4-diol Storage

Welcome to the Advanced Diagnostics and Troubleshooting Hub. 3-Amino-1-(4-octylphenyl)butane-1,4-diol is a critical structural analog and synthetic impurity of the sphingosine 1-phosphate (S1P) receptor modulator, fingol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub. 3-Amino-1-(4-octylphenyl)butane-1,4-diol is a critical structural analog and synthetic impurity of the sphingosine 1-phosphate (S1P) receptor modulator, fingolimod as documented in receptor modulator literature[1]. While its lipophilic octylphenyl tail drives target engagement, its hydrophilic 3-amino-1,4-diol headgroup introduces severe hygroscopic liabilities.

This support center provides researchers with mechanistic insights and self-validating protocols to prevent moisture-induced degradation and experimental variability.

Diagnostic Hub: The Causality of Moisture Uptake

Why is this specific molecule so prone to water absorption? The chemical architecture features a primary amine adjacent to a 1,4-diol system. This creates a dense network of hydrogen-bond donors and acceptors. When exposed to ambient humidity, the compound rapidly absorbs atmospheric water, transitioning from a free-flowing crystalline powder to a deliquescent state due to hydrate formation[2].

This moisture uptake triggers a cascade of experimental failures:

  • Weighing Inaccuracies: Absorbed water artificially inflates the mass, leading to sub-potent stock solutions.

  • Solubility Shifts: Introduction of water into anhydrous solvents (like DMSO) causes the highly lipophilic octylphenyl tail to aggregate and precipitate.

  • Chemical Degradation: In the presence of trace reducing sugars or specific excipients, the hydrated primary amine is highly susceptible to the Maillard reaction, leading to browning and loss of the active pharmaceutical ingredient as seen in solid dosage forms[3].

Causality Moisture Atmospheric Moisture (H2O Vapor) Headgroup 3-Amino-1,4-diol Moiety (H-Bonding Network) Moisture->Headgroup Hydration Hydrate Formation (Mass Inflation) Headgroup->Hydration Maillard Maillard Reaction (If excipients present) Headgroup->Maillard Precipitation Lipophilic Tail Precipitation in DMSO Hydration->Precipitation

Mechanistic pathway illustrating how atmospheric moisture compromises the amino-diol headgroup.

Quantitative Data: Environmental Impact on Integrity

To standardize handling, we have summarized the impact of environmental conditions on the physical and chemical stability of 3-Amino-1-(4-octylphenyl)butane-1,4-diol.

Relative Humidity (RH)Exposure TimePhysical StateExperimental ImpactRecommended Intervention
< 10% > 24 hoursFree-flowing white powderNone (Optimal)Handle in Argon-purged glove box.
30 - 40% 1 - 2 hoursSlight clumping~2-5% weighing errorDesiccate for 24h before weighing.
> 60% < 30 minsDeliquescent / Sticky pasteSevere molarity errors; precipitation in DMSODiscard or re-purify via lyophilization.
Any (with sugars) > 24 hoursYellow/Brown discolorationMaillard degradationDiscard immediately.
Intervention Protocols: Self-Validating Systems

To ensure scientific integrity, every handling step must be verifiable. Do not rely on assumption; rely on the system's feedback.

Protocol 1: Anhydrous Aliquoting & Storage

Causality: Repeatedly opening a bulk vial introduces condensation, especially if the vial is cold. Aliquoting isolates the risk.

  • Equilibration: Remove the sealed bulk vial from -20°C storage. Crucial: Allow it to sit at room temperature for exactly 60 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the powder.

  • Environment: Transfer the vial to a glove box purged with Argon. Argon is heavier than Nitrogen and forms a superior protective blanket over the powder.

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials (amber prevents photo-oxidation).

  • Purging & Sealing: Purge each aliquot vial with Argon for 5 seconds. Seal immediately with a PTFE-lined silicone septum cap. PTFE provides a superior moisture barrier compared to standard rubber.

  • Self-Validation Checkpoint: Place a small, blue indicating silica gel bead inside the secondary storage container holding the aliquots.

    • Validation: If the bead turns pink during storage, the environmental seal has been compromised, and the aliquots must be re-evaluated.

Workflow Equilibrate Equilibrate to RT (Prevents Condensation) GloveBox Transfer to Argon Glove Box (RH < 10%) Equilibrate->GloveBox Aliquot Aliquot into Amber Vials (Anti-static spatulas) GloveBox->Aliquot Seal Purge with Argon & Seal with PTFE Septa Aliquot->Seal Validate Validation: Add Blue Silica Bead to Secondary Container Seal->Validate Store Store at -20°C Validate->Store

Self-validating workflow for anhydrous aliquoting and long-term storage of hygroscopic compounds.

Protocol 2: Reconstitution for In Vitro Assays

Causality: DMSO is highly hygroscopic. Using old DMSO introduces water, which causes the highly lipophilic 4-octylphenyl tail to aggregate and precipitate out of solution, ruining the assay.

  • Solvent Selection: Crack open a new, sealed ampoule of anhydrous DMSO (≥99.9% purity) immediately before use.

  • Dissolution: Inject the DMSO directly through the PTFE septum of the aliquot vial using a syringe. Do not open the cap to the ambient air.

  • Sonication: Sonicate the vial for 2-3 minutes to ensure complete dissolution.

  • Self-Validation Checkpoint: Hold the vial against a dark background and shine a laser pointer through it to observe the Tyndall effect.

    • Validation: If you see a scattered beam, micro-precipitates have formed due to water contamination. The solution must be discarded. A perfectly clear solution validates a successful, anhydrous reconstitution.

Troubleshooting & FAQs

Q: My 3-Amino-1-(4-octylphenyl)butane-1,4-diol powder has turned slightly yellow. Can I still use it for cell culture? A: No. Yellowing is a definitive macroscopic indicator of chemical degradation. Because this molecule contains a primary amine, it is highly susceptible to oxidation and the Maillard reaction if trace moisture and impurities are present as established in formulation stability studies[3]. Using degraded compound will introduce unknown artifacts into your S1P receptor assays.

Q: I weighed out 5 mg, but my LC-MS shows a concentration equivalent to only 4.2 mg. Where did the rest go? A: You weighed water. The amino-diol headgroup readily forms hydrates which significantly alter the molecular weight[2]. If the powder was exposed to ambient air (>40% RH) for even a short period, atmospheric water absorbed into the crystal lattice, inflating the mass. Always dry the compound in a vacuum desiccator over P2O5 for 24 hours before weighing, or handle strictly in an Argon-purged environment.

Q: Can I store stock solutions in DMSO at -80°C to prevent degradation? A: While cold storage slows chemical degradation, freezing and thawing DMSO solutions of highly lipophilic compounds forces the compound out of solution. Furthermore, hygroscopic DMSO significantly impacts the solubility of fingolimod derivatives[1]. If you must freeze stock solutions, aliquot them into single-use volumes, and upon thawing, heat to 37°C and sonicate extensively. Validate complete dissolution using the Tyndall effect check described in Protocol 2.

References
  • Arylsulfonate salts of fingolimod and processes for preparation thereof (WO2012071524A1). Google Patents.
  • Stable solid fingolimod dosage forms (US10925829B2). Google Patents.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Alkylation of Octylphenyl Derivatives

Welcome to the Application Scientist Support Center. The synthesis of octylphenyl derivatives (such as octylphenol and octylbenzene) via Friedel-Crafts alkylation is a foundational process in the development of surfactan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of octylphenyl derivatives (such as octylphenol and octylbenzene) via Friedel-Crafts alkylation is a foundational process in the development of surfactants, resins, and pharmaceutical intermediates. However, the reaction is notoriously prone to side reactions that degrade yield and complicate purification.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and empirical data to help you synthesize highly pure mono-alkylated derivatives while suppressing polyalkylation, isomerization, and oligomerization.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing high levels of polyalkylated byproducts (e.g., di-octylphenol or tri-octylphenol)?

  • Cause: The hydroxyl group of phenol is a strong activating group. Once the first octyl group is successfully added to the ring, the aromatic system becomes even more electron-rich and nucleophilic than the starting phenol[1]. This causes the mono-alkylated product to outcompete the starting material for the remaining electrophiles, leading to over-alkylation[1].

  • Solution: Use a significant molar excess of the aromatic substrate (phenol) to statistically favor the alkylation of the starting material over the mono-alkylated product[1]. Additionally, switching from traditional homogeneous Lewis acids to shape-selective solid acids like Zeolite Beta (BEA) or ZSM-5 physically restricts the transition state space, preventing bulky di-alkylated products from forming within the catalyst pores[2].

Q2: My GC-MS shows a significant amount of phenyl octyl ether. How do I shift the selectivity to C-alkylation?

  • Cause: Phenol exhibits ambident nucleophilicity, meaning it can attack the octyl carbocation via the aromatic ring (C-alkylation) or the hydroxyl oxygen (O-alkylation)[1]. Under kinetic control, O-alkylation is often faster, leading to the rapid formation of phenyl ethers[1].

  • Solution: C-alkylation is the thermodynamically favored pathway. To drive the reaction toward the desired octylphenol, increase the reaction temperature or extend the reaction time to promote a Fries-type rearrangement of the ether intermediate back into the ring-alkylated product[1]. Utilizing solid acid catalysts (like zeolites or silicated amorphous silica-alumina) also inherently favors C-alkylation over O-alkylation due to spatial confinement[2].

Q3: When using 1-octene, I'm getting a complex mixture of octyl isomers (2-octyl, 3-octyl, etc.) instead of a single linear product. Why?

  • Cause: Friedel-Crafts alkylation with olefins proceeds via a carbocation intermediate. The primary carbocation generated from 1-octene is highly unstable and rapidly undergoes 1,2-hydride shifts to form more stable secondary carbocations (e.g., 2-octyl, 3-octyl) prior to aromatic ring attack[3].

  • Solution: Skeletal isomerization is an inherent limitation of standard Friedel-Crafts alkylation with long-chain aliphatic electrophiles[4]. To strictly avoid carbocation rearrangement and synthesize a linear octyl derivative, you must bypass direct alkylation. Instead, perform a Friedel-Crafts acylation using octanoyl chloride (which forms a resonance-stabilized acylium ion that does not rearrange), followed by a Clemmensen or Wolff-Kishner reduction[4].

Q4: I'm losing my 1-octene starting material to a non-aromatic byproduct. What is happening?

  • Cause: Olefin oligomerization is a highly competitive side reaction, particularly when using solid acid catalysts such as solid phosphoric acid or zeolites[2]. The generated octyl carbocation reacts with unreacted 1-octene molecules rather than the phenol ring, creating C16 or C24 alkene dimers and trimers[2].

  • Solution: Maintain a high phenol-to-olefin molar ratio and slowly dose the 1-octene into the reaction mixture. This keeps the steady-state concentration of the alkene near zero, thereby minimizing alkene-alkene collisions[1].

Part 2: Self-Validating Experimental Protocol

Selective Mono-Alkylation of Phenol with 1-Octene using Zeolite Beta

This protocol utilizes a self-validating feedback loop to ensure the suppression of oligomerization and polyalkylation.

Materials: Phenol (5.0 eq), 1-Octene (1.0 eq), Zeolite Beta (BEA) catalyst (10 wt% relative to olefin), inert N₂ atmosphere.

Step-by-Step Methodology & Causality:

  • Catalyst Activation: Calcination of Zeolite Beta at 500 °C for 4 hours prior to use.

    • Causality: Removes adsorbed ambient water that can poison Lewis acid sites or alter Brønsted acidity, ensuring consistent carbocation generation[5].

  • Substrate Loading: Charge a dry reaction vessel with Phenol and the activated Zeolite Beta.

    • Causality: Establishing a 5:1 molar ratio of phenol to olefin statistically starves the reaction of the electrophile, drastically reducing polyalkylation[1].

  • Temperature Equilibration: Heat the mixture to 120 °C under continuous stirring and N₂ flow.

    • Causality: 120 °C provides sufficient thermal energy to overcome the kinetic O-alkylation pathway, driving the equilibrium toward the thermodynamically stable C-alkylated product[1].

  • Controlled Electrophile Dosing (Self-Validating Step): Slowly dose 1-Octene via a syringe pump over a 2-hour period.

    • Validation Check: Dropwise addition keeps the steady-state concentration of 1-octene low. Sample the reaction at 30 minutes; if TLC/GC detects non-polar aliphatic oligomers (C16 alkenes), the dosing rate is too fast and must be reduced immediately[2].

  • Reaction Monitoring: Sample the reaction at 1-hour intervals for GC-MS analysis.

    • Validation Check: The reaction is complete when the transient phenyl octyl ether peak disappears and the ortho/para-octylphenol ratio plateaus.

  • Quench and Isolation: Filter the hot mixture to remove the solid zeolite catalyst. Recover the excess phenol via vacuum distillation to yield the enriched mono-octylphenol.

Part 3: Quantitative Data Presentation

The choice of catalyst dictates the dominant reaction pathway. The table below summarizes the empirical byproduct distribution when alkylating phenol with 1-octene under standardized batch conditions (200 °C)[2].

Catalyst SystemDominant Reaction PathwayO-Alkylation (Ether)PolyalkylationOlefin OligomerizationMono-C-Alkylation Selectivity
AlCl₃ (Homogeneous) Aggressive C-Alkylation< 2%~35%~10%~53%
Solid Phosphoric Acid Mixed Alkylation/Oligomerization~5%~20%~45%~30%
Zeolite ZSM-5 Shape-Selective Mono-Alkylation~8%< 2%~15%~75%
Zeolite Beta (BEA) Optimized Mono-Alkylation< 1%~5%~5%~89%

Part 4: Mechanistic Pathway Visualization

The following diagram maps the branching logic of side reactions during the alkylation of phenol with 1-octene, highlighting where kinetic vs. thermodynamic controls dictate the product outcome.

TroubleshootingLogic Start Phenol + 1-Octene (Starting Materials) Carbocation Octyl Carbocation Intermediate Start->Carbocation Acid Catalyst (H+) O_Alkylation O-Alkylation (Phenyl Octyl Ether) Carbocation->O_Alkylation Kinetic Attack (Ambident Nucleophile) C_Alkylation C-Alkylation (Mono-Octylphenol) Carbocation->C_Alkylation Thermodynamic Attack (Aromatic Ring) Oligomerization Olefin Oligomerization (C16, C24 Alkenes) Carbocation->Oligomerization High Olefin Conc. (Alkene Attack) Isomerization Skeletal Isomerization (Branched Octylphenols) Carbocation->Isomerization 1,2-Hydride Shifts O_Alkylation->C_Alkylation High Temp / Time (Fries-type Rearrangement) Polyalkylation Polyalkylation (Di-/Tri-Octylphenol) C_Alkylation->Polyalkylation Ring Activation (Excess Electrophile)

Caption: Reaction pathways in the alkylation of phenol with 1-octene highlighting major side reactions.

Sources

Optimization

Troubleshooting mass spectrometry ionization failure for 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Welcome to the Technical Support Center for LC-MS/MS analysis of amphiphilic amino-diols. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of 3-Amino-1-(4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS analysis of amphiphilic amino-diols. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of 3-Amino-1-(4-octylphenyl)butane-1,4-diol .

Because this molecule features a highly hydrophobic octylphenyl tail paired with a polar, ionizable amino-diol head group, it acts as a potent surfactant. It shares profound structural homology with sphingosine modulators like Fingolimod (FTY720), meaning it is highly susceptible to micelle formation, non-specific adsorption, and matrix-induced ion suppression.

The following guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Diagnostic Decision Tree

Before altering your sample preparation or LC gradients, use the following logical workflow to isolate the root cause of your ionization failure.

ESI_Troubleshooting Start Signal Failure: 3-Amino-1-(4-octylphenyl) butane-1,4-diol Infusion Step 1: Direct Infusion in Neat Solvent Start->Infusion Signal_Yes Is [M+H]+ Observed? Infusion->Signal_Yes Check_Adducts Check Mass Spectrum: Are -18/-36 Da peaks present? Signal_Yes->Check_Adducts No Signal Check_Matrix Step 2: Post-Column Infusion with Extracted Matrix Signal_Yes->Check_Matrix Yes, but fails in samples Check_LC Step 3: Monitor Signal Over Multiple Injections Signal_Yes->Check_LC Yes, but fades over time Tune_Source Action: Lower Source Temp & Declustering Potential Check_Adducts->Tune_Source Yes (Degradation) Sample_Prep Action: Switch to LLE/SPE to Remove Phospholipids Check_Matrix->Sample_Prep Suppression Zone Detected Modify_MP Action: Add Isopropanol to Needle Wash Check_LC->Modify_MP Carryover / Adsorption

Diagnostic workflow for troubleshooting ESI+ failure of amphiphilic amino-diols.

Part 2: Knowledge Base & FAQs

Q1: Why is my[M+H]+ signal completely absent during direct infusion, but I see prominent peaks at -18 Da or -36 Da?

  • Causality: You are observing in-source thermal degradation. The 1,4-diol moiety is highly susceptible to dehydration (loss of H₂O). If the Electrospray Ionization (ESI) desolvation temperature or the declustering potential (cone voltage) is too high, the thermal and kinetic energy strips the hydroxyl groups before the ions reach the first quadrupole.

  • Solution: Reduce the source temperature to 350°C–400°C and lower the declustering potential to 20–30 V. You must balance the energy required to desolvate the hydrophobic octyl chain against the thermal fragility of the diol.

Q2: My signal is strong in neat solvent but completely disappears when analyzing plasma or tissue homogenates. What is happening?

  • Causality: This is severe matrix-induced ion suppression. According to the Ion Evaporation Model (IEM) of electrospray ionization, surface-active molecules compete for the surface of the charged droplet[1]. Because 3-Amino-1-(4-octylphenyl)butane-1,4-diol is amphiphilic, it competes directly with endogenous phospholipids. If simple protein precipitation (PPT) is used, high concentrations of phospholipids co-elute and outcompete your analyte for protons, effectively silencing the signal[2].

  • Solution: Abandon simple PPT. Switch to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Solid Phase Extraction (SPE) plates to selectively isolate the analyte from the lipid matrix.

Q3: Why does my signal intensity degrade over a 50-sample batch, accompanied by severe peak tailing?

  • Causality: Non-specific adsorption and micelle formation. The highly hydrophobic octylphenyl tail causes the molecule to adhere to PEEK tubing, column frits, and the stationary phase. In highly aqueous starting mobile phases, the molecule may also self-aggregate into micelles, preventing efficient ionization.

  • Solution: Incorporate a strong organic wash step. Literature on structurally identical analogs (like Fingolimod) demonstrates that adding Isopropanol (IPA) to the mobile phase or needle wash is critical for solubilizing the octylphenyl tail and eliminating carryover[3].

Q4: Can I use Trifluoroacetic Acid (TFA) to sharpen my chromatographic peaks?

  • Causality: Absolutely not. While TFA is an excellent ion-pairing agent that improves peak shape for peptides, it will catastrophically suppress your ESI+ signal. TFA forms a strong, neutral ion pair with the primary amine of your analyte, preventing it from carrying the necessary positive charge into the gas phase[2].

  • Solution: Use 0.1% Formic Acid combined with 2–10 mM Ammonium Formate. This provides the necessary acidic environment to protonate the amine without forming suppressive ion pairs[3].

Part 3: Quantitative Optimization Matrix

Use the following table to benchmark your instrument parameters against field-proven standards for amphiphilic amino-diols.

ParameterSymptom of Suboptimal SettingMechanistic CauseOptimized Target Value
Desolvation Temp Loss of signal / -18 Da peaksThermal dehydration of the 1,4-diol group.350°C – 400°C
Declustering Potential High fragmentation / AdductsKinetic stripping of water or failure to break Na⁺/K⁺ adducts.20 V – 35 V
Aqueous Mobile Phase (A) Broad peaks / Ion suppressionLack of protonation or ion-pairing neutralization (e.g., TFA).H₂O + 0.1% FA + 10 mM Ammonium Formate
Organic Mobile Phase (B) Severe carryover / TailingInability to solvate the hydrophobic octylphenyl tail.Acetonitrile / Isopropanol (90:10) + 0.1% FA
Needle Wash Solvent Fading signal across batchesAdsorption of the lipophilic tail to the autosampler needle.MeOH / IPA / H₂O (40:40:20)

Part 4: Validated Experimental Protocols

Protocol A: Self-Validating Post-Column Infusion (Matrix Effect Assay)

Do not guess if ion suppression is occurring; map it visually.

  • Setup: Connect a syringe pump to a T-piece installed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Infuse a neat standard of 3-Amino-1-(4-octylphenyl)butane-1,4-diol (e.g., 100 ng/mL) at a constant rate of 10 µL/min. This will create a continuous, flat baseline signal of your [M+H]+ ion on the mass spectrometer.

  • Injection: Inject a blank, extracted biological matrix sample (e.g., plasma extracted via your current protocol) into the LC system and run your standard gradient.

  • Self-Validation Mechanism: Monitor the continuous MS baseline. If the baseline dips significantly at the exact retention time your analyte normally elutes, matrix suppression is confirmed. The protocol is self-validating because the depth of the dip directly quantifies the percentage of signal lost to competing matrix ions. You must adjust your gradient or sample prep until the baseline remains perfectly flat during the analyte's elution window.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Designed to separate amphiphilic amines from suppressive phospholipids.

  • Alkalinization: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 50 µL of 0.1 M Sodium Hydroxide (NaOH).

    • Causality: Raising the pH above the amine's pKa (~8.5) neutralizes the molecule, driving it out of the aqueous phase and making it highly soluble in organic solvents.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or a Hexane/Ethyl Acetate (50:50) mixture. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer & Dry: Transfer exactly 450 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 60% A / 40% B).

  • Self-Validation Mechanism: Spike a known concentration of a stable isotope-labeled internal standard (e.g., Fingolimod-D4) into the plasma before step 1, and another batch after step 4. A calculated recovery variance of <15% between the pre-extraction and post-extraction spikes validates that the extraction process is unbiased and free of matrix suppression.

Part 5: References

  • Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Journal of Medicinal and Pharmaceutical Chemistry Research / SID. Available at:[Link]

  • A novel therapeutic approach to adrenocortical carcinoma repurposing fingolimod to target sphingolipid metabolism in metastatic disease. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of 3-Amino-1-(4-octylphenyl)butane-1,4-diol in Long-Term Assays

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 3-Amino-1-(4-octylphenyl)butane-1,4-diol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 3-Amino-1-(4-octylphenyl)butane-1,4-diol. As a highly amphiphilic structural analog of Fingolimod (FTY720), this molecule features a polar amino-diol headgroup and a highly lipophilic 4-octylphenyl tail. This duality drives non-specific adsorption to plasticware, micelle aggregation, and rapid aqueous degradation, severely complicating long-term in vitro and in vivo assays.

Below, you will find troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to ensure reproducible, artifact-free data.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my compound precipitate or lose efficacy when diluted in PBS for long-term cell culture? A: The 4-octylphenyl chain renders the molecule sparingly soluble in aqueous buffers. The maximum aqueous solubility of the free drug is exceptionally low (typically <0.2 mg/mL even with co-solvents)[1]. When diluted from a DMSO stock directly into PBS without a carrier, the compound exceeds its critical micelle concentration (CMC) and rapidly aggregates. Furthermore, the unprotected free drug is unstable in aqueous solutions and requires daily fresh preparation[1]. Solution: Pre-complex the drug with a carrier protein like Bovine Serum Albumin (BSA) or utilize liposomal encapsulation to maintain the monomeric state.

Q: I am observing a drastic shift in my IC50 values after 48 hours. Is the compound degrading? A: While oxidation and hydrolysis play a minor role, the primary cause of signal loss in long-term assays (>24h) is non-specific adsorption. The hydrophobic octyl tail strongly adsorbs to the polystyrene walls of standard tissue culture plates, rapidly depleting the bioavailable monomer concentration in the media. Solution: Transition to low-binding plates and implement a sustained-release formulation, such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can protect the drug and provide controlled release over 72+ hours[2].

Q: What is the optimal method for preparing and storing stock solutions? A: The compound should be dissolved in high-quality, anhydrous Dimethyl sulfoxide (DMSO) to achieve a stock concentration of >10 mM[3]. To aid dissolution, warm the tube to 37°C for 10 minutes and use an ultrasonic bath[3]. Aliquot the stock into sterile cryovials to avoid freeze-thaw cycles and store at -20°C or -80°C, where it remains stable for several months[3][4].

Part 2: Quantitative Data & Strategy Comparison

To optimize your experimental design, consult the following standardized parameters for handling amphiphilic sphingosine analogs.

Table 1: Physicochemical Properties & Storage Guidelines
ParameterSpecificationCausality / Rationale
Max Aqueous Solubility < 0.2 mg/mLHigh lipophilicity of the 4-octylphenyl tail drives precipitation[1].
Optimal Stock Solvent Anhydrous DMSO (>10 mM)Disrupts intermolecular hydrogen bonding of the diol group[3].
Stock Storage -20°C to -80°CPrevents thermal degradation; stable for >6 months[4].
Working Conc. Limit Assay-dependent (Avoid >400 nM free drug)High concentrations of the free drug can induce off-target cytotoxicity; encapsulated forms reduce this toxicity[5].
Table 2: Comparison of Long-Term Stabilization Strategies
StrategyEffective DurationAdvantagesLimitations
Free Drug in Media < 12 hoursSimple preparation.High plastic adsorption; rapid aqueous degradation[1].
BSA Complexation 24 - 48 hoursHydrophobic pockets shield the octyl chain; prevents micellization[6].BSA may interfere with specific downstream protein assays.
PLGA Nanoparticles > 72 hoursSustained pH-dependent release; significantly reduces cytotoxicity[2].Requires specialized formulation and size validation via DLS.

Part 3: Mechanistic Pathway of Stabilization

Understanding the physical state of your compound is critical. The diagram below illustrates how unprotected molecules are lost to the environment, and how formulation strategies rescue target engagement.

G Drug Free 3-Amino-1-(4-octylphenyl) butane-1,4-diol Plastic Adsorption to Polystyrene (Loss of Monomer) Drug->Plastic Hydrophobic interaction Micelle Micelle Aggregation (> CMC) Drug->Micelle Amphiphilic nature BSA BSA / PLGA / Liposomal Encapsulation Drug->BSA Formulation Degradation Aqueous Degradation Drug->Degradation Oxidation/Hydrolysis Stabilized Stabilized Monomer Reservoir BSA->Stabilized Protection Target Receptor / Target Engagement Stabilized->Target Sustained Release

Mechanistic pathways of 3-Amino-1-(4-octylphenyl)butane-1,4-diol degradation vs. stabilization.

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions when handling amphiphiles. The following protocols incorporate built-in validation steps to ensure your compound remains active and monomeric.

Protocol A: BSA-Complexation for Short-to-Medium Term Assays (24-48h)

Causality: Fatty acid-free BSA contains deep hydrophobic binding pockets that sequester the 4-octylphenyl tail, preventing it from sticking to plastic or forming micelles, while allowing the molecule to remain bioavailable to cells[6].

  • Stock Preparation: Thaw a 10 mM DMSO stock of the compound at room temperature.

  • Carrier Solution: Prepare a 4 mg/mL (0.4% w/v) solution of strictly Fatty Acid-Free BSA in PBS. Filter sterilize through a 0.22 µm low-protein binding PES filter.

  • Complexation: While vortexing the BSA solution at medium speed, add the DMSO stock dropwise to achieve a 100 µM intermediate complex. Critical Step: Rapid mixing prevents localized precipitation.

  • Validation (Self-Validating Step): Measure the absorbance of the solution at 600 nm. A reading of OD600 < 0.05 confirms the absence of large micelles or precipitates. If the solution is cloudy, complexation has failed.

  • Final Dilution: Dilute the 100 µM complex into your serum-free assay media to reach your final working concentration (e.g., 100 nM - 1 µM).

Protocol B: PLGA Nanoparticle Encapsulation for Long-Term Assays (>72h)

Causality: Encapsulating the drug in Poly(lactic-co-glycolic acid) (PLGA) protects the functional groups from aqueous degradation and provides a slow, pH-dependent release of the drug, significantly reducing the acute cytotoxicity seen with high doses of the free drug[2].

  • Organic Phase: Dissolve 1 mg of the compound and 10 mg of PLGA (85:15 ratio) in a solvent mixture of 100 µL ethanol and 1.4 mL dichloromethane to create a homogeneous organic phase[2].

  • Aqueous Phase: Prepare an aqueous solution of Pluronic F-127 (15 mg/mL)[2].

  • Emulsion (Single Emulsion Method): Inject the organic phase dropwise into the aqueous phase using a syringe coupled to a 0.70 × 30 mm needle under continuous, vigorous magnetic stirring[2].

  • Solvent Evaporation: Allow the emulsion to stir at room temperature for 4 hours in a fume hood to evaporate the dichloromethane.

  • Collection & Validation: Isolate the nanoparticles using ultrafiltration (e.g., Amicon Ultra 30K). Validate the nanoparticle size using Dynamic Light Scattering (DLS). A successful synthesis will yield particles with a size of ~150 nm and high drug entrapment (~90%)[2].

References

  • Fingolimod (FTY720)
  • Modulating Fingolimod (FTY720) Anti-SARS-CoV-2 Activity Using a PLGA-Based Drug.
  • Fingolimod (FTY720)
  • Application Notes: Preparation of Fingolimod (FTY720) Stock Solution for Cell Culture - Benchchem.
  • A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC.
  • Potential of Liposomal FTY720 for Bone Regeneration: Proliferative, Osteoinductive, Chemoattractive, and Angiogenic Properties Compared to Free Bioactive Lipid - PMC.

Sources

Optimization

Technical Support Center: Formulating Lipophilic Amino-Diols for In Vivo Bioavailability

Welcome to the Formulation & Bioavailability Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals with mechanistic troubleshooting guides, validated pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Bioavailability Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals with mechanistic troubleshooting guides, validated protocols, and field-proven insights. Our focus is on overcoming the low in vivo bioavailability of lipophilic amino-diols (such as sphingosine analogs and fingolimod derivatives) using Lipid-Based Drug Delivery Systems (LBDDS).

Module A: Formulation Troubleshooting (LBDDS)

Q1: My novel lipophilic amino-diol precipitates upon aqueous dilution when formulated in a Self-Microemulsifying Drug Delivery System (SMEDDS). What is the mechanistic cause, and how do I prevent this? Answer: Precipitation upon dilution in the gastrointestinal (GI) tract indicates a critical loss of solvent capacity. Lipophilic amino-diols possess an amphiphilic nature—a highly lipophilic alkyl tail paired with a polar 2-amino-1,3-propanediol head group. If your formulation relies too heavily on hydrophilic surfactants (e.g., Tween 80) rather than the lipid phase to solubilize the drug, the surfactant will rapidly partition into the aqueous phase upon dilution. This strips the drug of its solubilizing microenvironment, causing it to precipitate 1. Causality-Driven Solution: Increase the proportion of the oil phase (e.g., soybean oil) and incorporate a lipophilic co-surfactant (e.g., Span 80). This shifts the hydrophilic-lipophilic balance (HLB), ensuring the drug remains anchored within the oil core of the microemulsion during aqueous dispersion.

Q2: During the storage of Solid Lipid Nanoparticles (SLNs) loaded with amino-diols, I observe significant particle size growth and drug expulsion. Why does this happen? Answer: This is a classic manifestation of lipid polymorphic transition. When SLNs are prepared via hot homogenization, the lipid initially crystallizes in a higher-energy, less stable α-form. Over time, thermodynamic forces drive the lipid to transition into the highly ordered, stable β-form 2. The β-form features a perfect crystalline lattice that leaves no physical space for the amorphous amino-diol, leading to drug expulsion and subsequent particle aggregation (Ostwald ripening). Causality-Driven Solution: Transition your formulation to Nanostructured Lipid Carriers (NLCs) by blending your solid lipid (e.g., cholesterol) with a liquid lipid (e.g., oleic acid). The liquid lipid creates deliberate imperfections in the crystal lattice, accommodating the amino-diol and preventing polymorphic-induced expulsion.

Module B: In Vivo Pharmacokinetics & Absorption FAQs

Q3: How do lipid-based nanocarriers improve the systemic bioavailability of highly lipophilic amino-diols that typically suffer from extensive first-pass hepatic metabolism? Answer: Lipid-based systems enhance bioavailability by hijacking the intestinal lymphatic transport pathway, thereby completely bypassing the portal vein and first-pass liver metabolism 3. When administered orally, the lipids undergo lipolysis to form mixed micelles. Enterocytes absorb these micelles, re-synthesize triglycerides, and package them—along with the highly lipophilic drug—into chylomicrons. These chylomicrons are exocytosed into the lymphatic vessels, eventually draining directly into the systemic circulation via the thoracic duct 4.

Lymphatic_Transport A Oral Administration (Lipid Formulation) B GI Tract Digestion (Lipolysis) A->B C Mixed Micelle Formation B->C D Enterocyte Uptake C->D E Chylomicron Assembly D->E F Lymphatic System (Bypasses Liver) E->F G Systemic Circulation (High Bioavailability) F->G

Lymphatic transport pathway bypassing first-pass metabolism.

Q4: My liposomal amino-diol formulation (e.g., Fingolimod/FTY720) shows excellent in vitro sustained release, but rapid clearance in vivo. What is the disconnect? Answer: Lipophilic amino-diols can rapidly partition out of the liposomal bilayer in the presence of serum proteins (e.g., albumin and lipoproteins) 5. In vitro release assays performed in simple PBS fail to replicate the lipid sink conditions of blood. To fix this, incorporate cholesterol into the liposomal bilayer to increase membrane packing density, and utilize an in vitro release medium containing 10-20% fetal bovine serum (FBS) to accurately predict in vivo stability 5, 6.

S1P_Signaling S1 Fingolimod (Amino-diol) S2 Phosphorylation by Sphingosine Kinase 2 S1->S2 S3 Fingolimod-Phosphate (Active) S2->S3 S4 Binding to S1P Receptors (S1PR1, 3, 4, 5) S3->S4 S5 Receptor Internalization & Degradation S4->S5 S6 Lymphocyte Sequestration in Lymph Nodes S5->S6

S1P receptor modulation pathway by lipophilic amino-diols.

Module C: Validated Experimental Workflows

Protocol: Hot High-Pressure Homogenization for Amino-Diol SLNs

This protocol is designed as a self-validating system . In-Process Quality Control (IPQC) checks are embedded at every critical junction to ensure causality between your actions and the final nanoparticle stability.

SLN_Workflow N1 Melt Solid Lipid (> Melting Point) N2 Dissolve Amino-diol in Lipid Melt N1->N2 N4 Pre-emulsion (High-Speed Stirring) N2->N4 N3 Heat Aqueous Phase with Surfactant N3->N4 N5 High-Pressure Homogenization (Hot) N4->N5 N6 Cooling to Room Temp (Lipid Solidification) N5->N6 N7 Solid Lipid Nanoparticles (SLNs) N6->N7

Hot high-pressure homogenization workflow for SLN preparation.

Step-by-Step Methodology:

  • Lipid Melting: Melt the solid lipid (e.g., 5% w/w cholesterol) at 5–10°C above its melting point.

    • IPQC Check: Ensure complete optical clarity of the melt. Any turbidity indicates lipid memory/unmelted crystals that will ruin nanoparticle uniformity.

  • Drug Solubilization: Disperse the lipophilic amino-diol into the lipid melt.

    • IPQC Check: Visual inspection must confirm a single, homogeneous phase with no drug particulates.

  • Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant (e.g., Poloxamer 188) to the exact same temperature as the lipid melt.

    • Causality Note: A temperature mismatch causes premature lipid crystallization at the oil/water interface, leading to microparticles instead of nanoparticles.

  • Pre-emulsification: Mix the lipid and aqueous phases using a high-shear rotor-stator homogenizer at 8,000 rpm for 5 minutes.

    • IPQC Check: Microscopic evaluation should reveal uniformly spherical droplets before proceeding.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer for 3–5 cycles at 500 bar.

    • IPQC Check: Monitor the pressure gauge strictly; fluctuations indicate air entrapment which will skew particle size.

  • Solidification: Cool the nanoemulsion to room temperature to solidify the lipid droplets into SLNs.

    • IPQC Check: Measure via Dynamic Light Scattering (DLS). A Z-average <200 nm with a Polydispersity Index (PDI) <0.3 confirms successful nanoscale stabilization 6.

Module D: Quantitative Data & Formulation Selection

When selecting a delivery system for your lipophilic amino-diol, compare the physical characteristics and in vivo advantages summarized below:

Formulation TypeTypical Lipid ExcipientsMean Particle Size (nm)Encapsulation Efficiency (%)Primary In Vivo Advantage
SMEDDS Soybean oil, Tween 80, Span 8020 – 50~95 – 100Spontaneous emulsification; high lymphatic uptake
SLNs Cholesterol, Glyceryl Behenate100 – 20070 – 90Sustained release; protection from GI degradation
Liposomes Phospholipids, Cholesterol120 – 16080 – 85High biocompatibility; targeted tissue delivery
Nanoemulsions Mineral oil, Tween 80, Ethanol60 – 19085 – 95High kinetic stability; scalable continuous processing

References

  • Walsh Medical Media. "Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes." 3

  • PMC - NIH. "A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery." 5

  • Journal of Pharmaceutical & Health Sciences. "Original Article - Lipid-based nanoparticles containing Fingolimod." 6

  • MDPI. "Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB." 2

  • eGrove. "Formulation And Optimization Of Fingolimog Hydrochloride Nanoemulsion." 1

  • PMC - NIH. "Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review." 4

Sources

Troubleshooting

Purification of 3-Amino-1-(4-octylphenyl)butane-1,4-diol from reaction byproducts

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8). As a Senior Application Scientist, I have designed this guide to address the spe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8).

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of this molecule. Widely known as Fingolimod Impurity 56 , this compound is a critical reference standard for API release testing. Structurally, it is highly amphiphilic: it possesses a lipophilic octylphenyl tail, a basic primary amine, and a highly sensitive benzylic alcohol at the C1 position. This unique combination makes standard purification workflows prone to failure.

Below is our comprehensive troubleshooting guide, outlining the causality behind common failures and providing self-validating protocols to achieve >99.8% purity.

Part 1: Troubleshooting & Causality FAQs

Q1: During silica gel flash chromatography, my product streaks severely and co-elutes with unreacted starting materials. How can I improve resolution? Causality: The primary amine group (pKa ~9.0) interacts strongly with the acidic silanol (Si-OH) groups on standard bare silica. This secondary ionic interaction causes severe peak tailing, dragging the target compound across the elution profiles of other neutral impurities. Actionable Solution: Switch to amine-functionalized silica (KP-NH) or modify your mobile phase by adding 1–2% Triethylamine (Et3N) or aqueous ammonia. This masks the active silanol sites, allowing the lipophilic octyl chain to dictate the separation without amine-induced retention.

Q2: I am using Preparative RP-HPLC with 0.1% TFA, but LC-MS shows a massive loss of yield and a new major byproduct with a mass of [M+H - 18]. What is happening? Causality: 3-Amino-1-(4-octylphenyl)butane-1,4-diol contains a benzylic alcohol. Under strongly acidic conditions (like 0.1% Trifluoroacetic acid) combined with the heat of solvent evaporation, the benzylic hydroxyl group readily protonates and leaves as water. The resulting carbocation is highly stabilized by the adjacent phenyl ring, driving rapid acid-catalyzed dehydration to form a highly conjugated, inactive styrene-like impurity . Actionable Solution: Avoid strong acids entirely . Switch your Prep-HPLC mobile phase to an alkaline buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to suppress amine ionization without risking dehydration. Keep fraction concentration bath temperatures below 35°C.

Q3: How can I selectively remove non-basic lipophilic impurities (e.g., octylphenyl ketones) without tedious chromatography? Causality: You can exploit the specific basicity of the primary amine using Strong Cation Exchange (SCX) chromatography. Neutral lipophilic impurities have no charge and cannot bind to the resin. Actionable Solution: Utilize a "Catch-and-Release" solid-phase extraction. The amine protonates and binds ionically to the sulfonic acid resin. Washing with methanol elutes all neutral lipids, and the target is subsequently released using methanolic ammonia.

Q4: The isolated free base is a waxy, sticky oil that is difficult to handle. How can I obtain a free-flowing solid? Causality: The free base resists crystallization due to its flexible octyl chain and amphiphilic nature, which favors the formation of disordered micelles or waxy solids . Converting it to a hydrochloride salt neutralizes the amine, allowing the molecules to pack into a highly ordered lipid-bilayer structure driven by chloride-hydrogen bonding and hydrophobic tail stacking. Actionable Solution: Treat the free base with HCl in isopropanol, then crystallize from an acetone/water or ethanol/ethyl acetate antisolvent system .

Part 2: Quantitative Data & Method Comparison

The following table summarizes the sequential purification stages required to isolate the reference standard from a crude reaction mixture.

Purification StageTechniqueTarget Impurity RemovedTypical YieldPurity Achieved
Stage 1 SCX Catch-and-ReleaseUnreacted neutral lipids, starting materials85–90%75–85%
Stage 2 Prep RP-HPLC (pH 9.0)Regioisomers, styrene dehydration byproducts70–80%>98.0%
Stage 3 HCl Salt CrystallizationTrace organic impurities, waxy oligomers80–90%>99.8%

Part 3: Experimental Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Neutral Byproducts) SCX SCX Catch-and-Release (Traps Amines) Crude->SCX Waste Elute Neutral Impurities (MeOH Wash) SCX->Waste Wash AmineFraction Elute Target Amine (2N NH3 in MeOH) SCX->AmineFraction Elute PrepHPLC Prep RP-HPLC (Basic Mobile Phase, pH 9) AmineFraction->PrepHPLC SaltFormation HCl Salt Formation (IPA-HCl in EtOAc) PrepHPLC->SaltFormation Crystallization Crystallization (Acetone/Water) SaltFormation->Crystallization PureProduct Pure Reference Standard (>99.8% Purity) Crystallization->PureProduct

Figure 1: End-to-end purification workflow for 3-Amino-1-(4-octylphenyl)butane-1,4-diol.

Part 4: Self-Validating Experimental Protocols

Protocol 1: SCX "Catch-and-Release" Isolation
  • Conditioning: Pre-condition a 50g SCX (Strong Cation Exchange) cartridge with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude reaction mixture in a minimum volume of MeOH and load it onto the cartridge at a flow rate of 1 drop/sec.

  • Washing: Wash the column with 3 CV of MeOH to elute neutral lipids and unreacted octylphenyl starting materials.

    • Self-Validation Step: Apply a drop of the wash fraction to a TLC plate and stain with Ninhydrin. A lack of purple spots confirms the target amine is securely trapped on the resin.

  • Elution: Elute the target compound using 3 CV of 2N Ammonia in Methanol.

  • Concentration: Evaporate the eluate under reduced pressure (Water bath <35°C) to yield the enriched free base.

Protocol 2: Preparative RP-HPLC (Alkaline Method)
  • Column Setup: Utilize a C18 Preparative Column (e.g., 50 x 250 mm, 10 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 9.0).

    • Phase B: Acetonitrile.

  • Gradient: Run a linear gradient from 40% B to 90% B over 20 minutes.

  • Detection & Collection: Monitor UV absorbance at 220 nm. Collect the major peak eluting around 75% B.

    • Self-Validation Step: Analyze the pooled fractions via direct-injection LC-MS before lyophilization. The presence of a single peak at m/z 294.4 [M+H]+ without a corresponding m/z 276.4 peak confirms successful isolation without benzylic dehydration.

  • Drying: Lyophilize the pooled fractions to prevent thermal degradation.

Protocol 3: Hydrochloride Salt Formation and Crystallization
  • Salt Formation: Dissolve the lyophilized free base in Ethyl Acetate (10 mL per gram of product). Slowly add 1.1 equivalents of 5N HCl in Isopropanol while stirring vigorously at room temperature. Stir for 30 minutes.

  • Dissolution: Evaporate the solvent to yield a crude waxy solid. Dissolve this solid in a minimum volume of Acetone at 50°C.

  • Antisolvent Crystallization: Add LC-MS grade Water (antisolvent) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool slowly to room temperature, then transfer to a 5°C refrigerator for 12 hours to induce lipid-bilayer packing .

  • Isolation: Filter the resulting white crystalline solid, wash with cold Acetone, and dry under high vacuum at 40°C for 24 hours.

    • Self-Validation Step: Perform Melting Point (MP) analysis. A sharp, narrow melting point range confirms the transition from a waxy amorphous free base to a highly ordered crystalline lattice.

References

  • Title: FINGOLIMOD HYDROCHLORIDE PROCESS (EP3074374B1)
  • Title: Process for making fingolimod hydrochloride crystals (EP2658840B1)
  • Title: Identification and Preclinical Pharmacology of a Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Spectral Analysis and Assignment of 3-Amino-1-(4-octylphenyl)butane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into molecular architecture. This guide offers a detailed, in-depth technical comparison of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete spectral analysis and assignment of 3-Amino-1-(4-octylphenyl)butane-1,4-diol, a molecule of interest in medicinal chemistry. As a senior application scientist, this document is structured to not only provide a methodological protocol but to also instill a deep understanding of the causality behind experimental choices, ensuring scientific integrity and fostering a self-validating analytical approach.

The Analytical Challenge: Unraveling the Structure of 3-Amino-1-(4-octylphenyl)butane-1,4-diol

The structure of 3-Amino-1-(4-octylphenyl)butane-1,4-diol presents a fascinating puzzle for the NMR spectroscopist. With a combination of an aromatic ring, a long aliphatic chain, and a chiral butanediol backbone featuring amino and hydroxyl groups, a comprehensive analytical strategy is essential for the definitive assignment of all proton (¹H) and carbon (¹³C) signals. While 1D NMR provides a foundational overview, the complexity of this molecule necessitates the application of more sophisticated 2D NMR techniques for a complete and confident assignment.

Predicted ¹H and ¹³C NMR Spectra: An Educated Hypothesis

Prior to any experimental work, a prediction of the NMR spectra based on established chemical shift principles serves as a crucial roadmap.[1][2][3][4][5][6] This predictive framework allows for a more targeted and efficient analysis of the acquired data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit a range of signals corresponding to the distinct chemical environments within the molecule.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic (H-Ar)7.0 - 7.4Doublet, DoubletThe para-substituted aromatic ring will show two distinct doublets.
Methine (H-1)4.5 - 5.0Doublet of doubletsThis proton is adjacent to a hydroxyl group and a chiral center, leading to complex splitting.
Methylene (H-2)1.5 - 2.0MultipletDiastereotopic protons due to the adjacent chiral center (C-3), resulting in a complex multiplet.
Methine (H-3)3.0 - 3.5MultipletThis proton is adjacent to the amino group and two chiral centers, leading to a complex splitting pattern.
Methylene (H-4)3.5 - 4.0MultipletDiastereotopic protons adjacent to a hydroxyl group and a chiral center.
Octyl Chain (CH₂)1.2 - 1.6MultipletThe bulk of the aliphatic chain protons will appear as a broad multiplet.
Octyl Chain (Ar-CH₂)2.5 - 2.7TripletThe methylene group directly attached to the aromatic ring will be deshielded.
Octyl Chain (CH₃)0.8 - 1.0TripletThe terminal methyl group of the octyl chain.
OH, NH₂VariableBroad singletsThese protons are exchangeable and their chemical shifts are concentration and solvent dependent. They may not always be observed.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm)
Aromatic (C-Ar, substituted)140 - 150
Aromatic (C-Ar)125 - 130
Methine (C-1)70 - 80
Methylene (C-2)40 - 50
Methine (C-3)50 - 60
Methylene (C-4)60 - 70
Octyl Chain (Ar-CH₂)35 - 40
Octyl Chain (CH₂)20 - 35
Octyl Chain (CH₃)10 - 15

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

The quality of the NMR data is fundamentally dependent on a well-designed experimental protocol. The following steps outline the best practices for the analysis of 3-Amino-1-(4-octylphenyl)butane-1,4-diol.

Sample Preparation: The Foundation of Quality Data
  • Solvent Selection: Due to the presence of polar amino and hydroxyl groups, a polar deuterated solvent is required.[7] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices.[8] CD₃OD has the advantage of exchanging with the labile OH and NH₂ protons, simplifying the spectrum by removing their signals. DMSO-d₆, on the other hand, will allow for the observation of these protons, which can be useful for confirming their presence. For this guide, we will proceed with CD₃OD to achieve a cleaner spectrum of the carbon backbone.

  • Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended for optimal signal-to-noise in both ¹H and ¹³C NMR experiments.[9]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[2]

NMR Data Acquisition: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous assignment.

  • ¹H NMR: A standard proton NMR experiment should be performed to obtain an overview of the proton signals.

  • ¹³C{¹H} NMR: A proton-decoupled ¹³C NMR experiment will provide a singlet for each unique carbon atom.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment will differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons will be absent.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, identifying which protons are adjacent to each other in the molecule.[10][11][12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.[10][11][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments.[10][11][14]

Data Analysis and Spectral Assignment: A Logical Workflow

The following workflow provides a systematic approach to the complete assignment of the NMR spectra of 3-Amino-1-(4-octylphenyl)butane-1,4-diol.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assignment Final Assignment H1 ¹H NMR: Identify proton signals and their multiplicities. C13 ¹³C{¹H} NMR: Identify unique carbon signals. H1->C13 Initial Overview DEPT DEPT-135: Differentiate CH, CH₂, and CH₃ groups. C13->DEPT Carbon Type Identification HSQC HSQC: Correlate directly bonded ¹H and ¹³C. DEPT->HSQC Initial ¹H-¹³C Pairing COSY COSY: Identify neighboring protons (¹H-¹H correlations). HSQC->COSY Building Spin Systems HMBC HMBC: Establish long-range ¹H-¹³C connectivities. COSY->HMBC Connecting Fragments Assign Complete Structural Assignment: Integrate all data for unambiguous assignment. HMBC->Assign Final Structure Confirmation

Caption: Workflow for NMR spectral assignment.

Step 1: Analysis of 1D NMR Spectra

The initial analysis of the ¹H and ¹³C NMR spectra, in conjunction with the DEPT-135 data, allows for the preliminary assignment of functional groups and carbon types. For instance, the aromatic region in the ¹H NMR will show two doublets characteristic of a para-substituted ring. The DEPT-135 spectrum will confirm the number of CH, CH₂, and CH₃ groups, which can be correlated with the predicted structure.

Step 2: Unambiguous Assignment through 2D NMR

While 1D NMR provides a good starting point, 2D NMR is indispensable for resolving ambiguities and confirming the connectivity of the molecule.

  • HSQC Analysis: The HSQC spectrum is the bridge between the ¹H and ¹³C NMR data. Each cross-peak in the HSQC spectrum confirms a direct bond between a specific proton and a specific carbon. This allows for the confident assignment of the carbon signals based on their attached protons.

HSQC_Correlation cluster_h1 ¹H NMR cluster_c13 ¹³C NMR H_Ar H-Ar (7.0-7.4 ppm) C_Ar C-Ar (125-130 ppm) H_Ar->C_Ar Direct Bond H1 H-1 (4.5-5.0 ppm) C1 C-1 (70-80 ppm) H1->C1 Direct Bond H3 H-3 (3.0-3.5 ppm) C3 C-3 (50-60 ppm) H3->C3 Direct Bond

Caption: Expected HSQC correlations.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling network. For example, a cross-peak between the signal for H-1 and the multiplet for H-2 would confirm their adjacency. This is critical for piecing together the butanediol backbone.

Caption: Expected COSY correlations in the butane-1,4-diol backbone.

  • HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations. This is particularly useful for connecting the different fragments of the molecule. For instance, a correlation between the benzylic protons of the octyl chain and the quaternary aromatic carbon would confirm the attachment of the octyl group to the phenyl ring. Similarly, correlations from H-1 to the aromatic carbons would confirm the position of the butanediol chain on the ring.

HMBC_Correlation cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H_benzyl Ar-CH₂ C_Ar_quat C-Ar (quat) H_benzyl->C_Ar_quat ³J C_Ar_CH C-Ar (CH) H_benzyl->C_Ar_CH ²J H1 H-1 H1->C_Ar_quat ²J H1->C_Ar_CH ³J

Caption: Key expected HMBC correlations.

Conclusion: A Synergistic Approach to Structural Elucidation

The complete and unambiguous NMR spectral analysis of 3-Amino-1-(4-octylphenyl)butane-1,4-diol is not achievable through 1D NMR alone. While ¹H and ¹³C NMR provide a foundational dataset, the inherent complexity and potential for signal overlap within this molecule necessitate a more robust, multi-dimensional approach. The synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating system for spectral assignment, ensuring the highest level of scientific integrity. This guide has outlined a comprehensive and logical workflow that, when followed, will lead to the confident and accurate structural elucidation of this and other similarly complex molecules, a critical step in the drug discovery and development pipeline.

References

  • ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • MDPI. (2022, February 9). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

  • PubMed. (2014, January 14). ¹H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). ¹³C NMR spectroscopy. Retrieved from [Link]

  • University of Pisa. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Scribd. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • SWGDrug. (2005, August 16). 1,4-BUTANEDIOL. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-1-(4-octylphenyl)butane-1,4-diol. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-Amino-propyl)-1,4-diamino-butane dication - Optional[¹³C NMR]. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

Sources

Comparative

Comparative Potency Guide: 3-Amino-1-(4-octylphenyl)butane-1,4-diol vs. Fingolimod (FTY720)

Executive Summary & Mechanistic Divergence Fingolimod (FTY720) is a first-in-class immunomodulator that acts as a prodrug. To exert its profound lymphopenia-inducing effects, it must be phosphorylated in vivo by Sphingos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

Fingolimod (FTY720) is a first-in-class immunomodulator that acts as a prodrug. To exert its profound lymphopenia-inducing effects, it must be phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) to form the active agonist for sphingosine-1-phosphate (S1P) receptors.

3-Amino-1-(4-octylphenyl)butane-1,4-diol (AOBD) , formally cataloged as Fingolimod Impurity 56 (CAS: 2514697-86-8), is a structural analog that shares the lipophilic 4-octylphenyl tail but diverges significantly in its hydrophilic head group. While Fingolimod utilizes a highly optimized 2-aminopropane-1,3-diol core, AOBD features an extended butane-1,4-diol core. This guide objectively compares the structure-activity relationship (SAR), kinase affinity, and receptor modulation potency of these two molecules, demonstrating why the specific architecture of Fingolimod is an absolute requirement for pharmacological efficacy.

Structural Dynamics & SAR Profiling

The potency of S1P receptor modulators is strictly dictated by their ability to fit into the narrow, hydrophobic binding pocket of SphK2. The structural differences between Fingolimod and AOBD dictate their divergent biological fates, as established in foundational SAR studies by.

  • The Quaternary Carbon Imperative: Fingolimod possesses a quaternary carbon at C2, which holds the amino group, the lipophilic tail (via an ethyl linker), and two pro-chiral hydroxymethyl groups. This symmetry allows SphK2 to specifically phosphorylate the pro-S hydroxyl, mimicking natural sphingosine. AOBD lacks this quaternary center; its amino group is at C3, and its primary alcohol is at C4.

  • Steric Hindrance in the Linker: Fingolimod utilizes a flexible, non-polar ethylene linker. In contrast, AOBD attaches the lipophilic tail directly to C1, which also bears a secondary hydroxyl group. This introduces severe steric bulk and polarity precisely where the SphK2 enzyme expects a linear, hydrophobic lipid chain.

  • Consequence: AOBD acts as a poor substrate. The C1-hydroxyl clashes with the hydrophobic channel of SphK2, preventing the C4-primary alcohol from reaching the enzyme's catalytic core.

MechanisticPathway FTY Fingolimod (FTY720) Pro-drug SphK2 Sphingosine Kinase 2 (SphK2) FTY->SphK2 High Affinity Binding AOBD AOBD (Impurity 56) Analog AOBD->SphK2 Poor Substrate FTY_P FTY720-Phosphate (Active Agonist) SphK2->FTY_P Phosphorylation AOBD_P Steric Clash (No Phosphorylation) SphK2->AOBD_P Blocked S1P S1P Receptor Internalization FTY_P->S1P Receptor Agonism NoS1P Receptor Inactive (No Lymphopenia) AOBD_P->NoS1P Fails to Bind

Fig 1: Mechanistic divergence in SphK2-mediated activation between Fingolimod and AOBD.

Empirical Comparison: Kinase Affinity and Receptor Modulation

Because AOBD cannot be efficiently phosphorylated, it fails to trigger the downstream S1P receptor internalization required for immunosuppression. The table below summarizes the quantitative performance metrics based on the kinetic parameters defined by and receptor affinity data by .

Pharmacological MetricFingolimod (FTY720)AOBD (Impurity 56)
Core Structure 2-aminopropane-1,3-diolbutane-1,4-diol
SphK2 Affinity ( Km​ ) ~2.3 µM (High Affinity)> 100 µM (Poor/Non-substrate)
Relative Phosphorylation Rate 100% (Standard)< 5%
S1P1 Receptor Agonism ( EC50​ ) ~0.3 nM (as FTY720-P)> 10,000 nM
In Vivo Lymphopenia Induction Profound (< 1.0 mg/kg)Negligible

Self-Validating Methodologies for Potency Verification

To objectively validate the lack of potency in AOBD compared to Fingolimod, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to eliminate false negatives.

Protocol A: Radiometric SphK2 Phosphorylation Assay

This assay measures the direct conversion of the prodrugs into their active phosphorylated forms.

  • Reaction Assembly: Combine 10 µM of the substrate (FTY720 or AOBD) with 1 µg of recombinant human SphK2 in a buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl2​ , and 0.5% Triton X-100.

    • Causality Check: Triton X-100 is critical to solubilize the highly lipophilic octylphenyl tails, ensuring the substrates are accessible to the kinase. D-erythro-sphingosine must be run in parallel as a positive control to validate enzyme viability.

  • Catalytic Initiation: Initiate the reaction by adding 1 mM ATP spiked with 10 µCi of [ γ

    32 P]ATP. Incubate at 37°C for 30 minutes.
    • Causality Check: Radiometric tracking is utilized over colorimetric assays because it offers the extreme sensitivity required to detect trace phosphorylation of poor substrates like AOBD.

  • Acidic Lipid Extraction: Terminate the reaction by adding a mixture of CHCl3​ /MeOH/1N HCl (100:200:1, v/v).

    Causality Check: The addition of HCl is non-negotiable. It protonates the newly formed phosphate group, neutralizing its charge and forcing the phosphorylated lipid into the lower organic ( CHCl3​ ) phase, leaving unreacted[ γ

    32 P]ATP in the upper aqueous phase.
  • Resolution & Quantification: Spot the organic phase onto a silica gel TLC plate. Resolve using a polar mobile phase (1-butanol/acetic acid/water, 3:1:1). Quantify the radioactive bands using a PhosphorImager.

AssayWorkflow Prep Substrate Prep (FTY720 / AOBD) Kinase Incubation SphK2 +[γ-32P]ATP Prep->Kinase Extract Acidic Extraction (CHCl3/MeOH/HCl) Kinase->Extract TLC TLC Resolution (Polar Phase) Extract->TLC Quant Autoradiography & Quantification TLC->Quant

Fig 2: Self-validating radiometric workflow for quantifying SphK2 phosphorylation kinetics.

Protocol B: S1P1 Receptor Internalization Assay

To prove that the lack of phosphorylation translates to a lack of functional efficacy, a receptor internalization assay is performed.

  • Cell Preparation: Culture CHO cells stably transfected with an S1P1-EGFP fusion construct in serum-free media for 12 hours.

    • Causality Check: Serum-free conditions are mandatory to starve the cells of endogenous S1P present in bovine serum, which would prematurely trigger receptor internalization and ruin the baseline.

  • Ligand Incubation: Treat the cells with 10 nM of the in vitro phosphorylated products from Protocol A (FTY720-P vs. AOBD-P reaction mixtures) for 45 minutes.

  • Confocal Imaging: Image the cells using a confocal microscope (488 nm excitation).

    • Validation Readout: FTY720-P will cause the EGFP signal to migrate from the plasma membrane into distinct intracellular endosomal puncta. AOBD will leave the EGFP signal uniformly distributed on the cell surface, confirming its inability to act as an S1P receptor agonist.

References
  • Title : Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols Source : Journal of Medicinal Chemistry URL : [Link]

  • Title : Phosphorylation of the Immunomodulatory Drug FTY720 by Sphingosine Kinases Source : Journal of Biological Chemistry URL : [Link]

  • Title : The Immune Modulator FTY720 Targets Sphingosine 1-Phosphate Receptors Source : Journal of Biological Chemistry URL : [Link]

Validation

High-Resolution vs. Nominal Mass Spectrometry for Fingolimod Impurity Profiling: A Deep Dive into 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Executive Summary & Analytical Context Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator critical for the treatment of relapsing-remitting multiple sclerosis[1][2]. During the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator critical for the treatment of relapsing-remitting multiple sclerosis[1][2]. During the synthesis, formulation, or forced degradation of the active pharmaceutical ingredient (API), several structurally related impurities can emerge. One such critical in-house impurity is 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8)[3][4].

With a molecular formula of C₁₈H₃₁NO₂, this impurity differs from the Fingolimod API (C₁₉H₃₃NO₂) by possessing a modified aliphatic backbone (butane-1,4-diol versus propane-1,3-diol) and a truncated carbon count. For researchers and drug development professionals, distinguishing this impurity from the API and its metabolites requires robust analytical strategies. This guide objectively compares two leading mass spectrometry platforms—Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight (UHPLC-Q-TOF) and Triple Quadrupole (UHPLC-QqQ) —for the structural elucidation and routine quantification of this specific impurity.

Mechanistic Explanation of Fragmentation

Understanding the gas-phase dissociation of 3-Amino-1-(4-octylphenyl)butane-1,4-diol is foundational for both HRMS structural confirmation and QqQ Multiple Reaction Monitoring (MRM) method development.

The Causality of Fragmentation: Like Fingolimod, this impurity possesses a highly hydrophobic octylphenyl tail and a polar headgroup containing a primary amine and two aliphatic hydroxyls. Under positive electrospray ionization (ESI+), protonation predominantly occurs at the primary amine due to its superior proton affinity. Upon collision-induced dissociation (CID), the molecule undergoes a predictable, thermodynamically driven sequence of neutral losses[2][5]:

  • Proton Transfer & Dehydration: The localized charge on the amine facilitates proton transfer to the adjacent hydroxyl groups, leading to the rapid elimination of one, and subsequently two, water molecules (-18 Da each).

  • Deamination: Following dehydration, the loss of ammonia (-17 Da) is driven by the formation of a highly conjugated, stable carbocation.

While Fingolimod ([M+H]⁺ m/z 308.26) yields a dominant terminal fragment at m/z 255.21[5], the impurity ([M+H]⁺ m/z 294.24) yields a structurally analogous terminal fragment at m/z 241.20.

MS_Fragmentation M [M+H]+ m/z 294.24 C18H32NO2+ Frag1 [M+H - H2O]+ m/z 276.23 C18H30NO+ M->Frag1 - H2O (-18 Da) Frag3 [M+H - 2H2O - NH3]+ m/z 241.20 C18H25+ M->Frag3 - 2H2O, - NH3 (-53 Da) Frag2 [M+H - 2H2O]+ m/z 258.22 C18H28N+ Frag1->Frag2 - H2O (-18 Da) Frag2->Frag3 - NH3 (-17 Da)

MS/MS fragmentation pathway of 3-Amino-1-(4-octylphenyl)butane-1,4-diol under positive ESI.

Platform Comparison: UHPLC-Q-TOF vs. UHPLC-QqQ

When profiling 3-Amino-1-(4-octylphenyl)butane-1,4-diol, the choice of MS platform dictates the analytical outcome. Q-TOF systems excel in untargeted impurity profiling due to their high mass resolving power and isotopic fidelity, which are crucial for distinguishing the impurity from isobaric interferences. Conversely, QqQ systems are the gold standard for targeted, high-throughput quantification in QC release testing due to their superior duty cycle and sub-ng/mL sensitivity in MRM mode[6].

Table 1: Analytical Performance Comparison

ParameterUHPLC-Q-TOF (HRMS)UHPLC-QqQ (Nominal Mass)
Primary Utility Structural elucidation, unknown impurity profilingHigh-throughput quantification, QC release
Mass Resolution > 40,000 FWHM~ 0.7 Da (Unit Resolution)
Mass Accuracy < 2 ppm± 0.1 Da
Sensitivity (LOD) ~ 1-5 ng/mL< 0.1 ng/mL
Linear Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude
Acquisition Mode Full Scan / Targeted MS/MSMultiple Reaction Monitoring (MRM)

Table 2: Comparative Fragmentation Signatures (ESI+)

CompoundFormulaPrecursor Ion [M+H]⁺Base Peak FragmentSecondary FragmentNeutral Losses
Fingolimod (API) C₁₉H₃₃NO₂m/z 308.2584m/z 255.2112m/z 272.2378-2H₂O, -NH₃
3-Amino-1-(4-octylphenyl)butane-1,4-diol C₁₈H₃₁NO₂m/z 294.2428m/z 241.1956m/z 258.2222-2H₂O, -NH₃

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following step-by-step protocols are designed as self-validating systems, incorporating internal checks to verify system suitability.

Rationale for Chromatographic Choices: The highly hydrophobic octyl chain necessitates a robust reversed-phase stationary phase. A sub-2 µm C18 column is selected to provide the theoretical plates necessary to resolve the impurity from the main Fingolimod peak. Crucially, while acetonitrile is a common organic modifier, forced degradation studies have shown that acetonitrile can react with Fingolimod under basic hydrolytic conditions to produce acetylated artifacts[7]. Therefore, acidic mobile phases (0.1% Formic Acid) are strictly utilized to prevent artifact formation and enhance ESI+ ionization efficiency.

Protocol 1: Q-TOF Structural Elucidation Workflow
  • Sample Preparation : Dissolve the sample in Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

    • Self-Validation Check: Include a blank injection of the diluent before the sample; the signal-to-noise (S/N) at m/z 294.24 must be < 3 to rule out system carryover.

  • Chromatography :

    • Column : Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)[6].

    • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 20% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate at 20% B for 3 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Targeted MS/MS) :

    • Capillary Voltage : +3.5 kV.

    • Collision Energy (CE) : Ramped from 15 eV to 35 eV to capture both the intermediate dehydrated fragments and the terminal deaminated fragment.

    • Acquisition Rate : 3 spectra/sec.

Protocol 2: QqQ Targeted Quantification Workflow
  • Sample Preparation : For API batch testing, prepare samples at 10 mg/mL in Methanol:Water (50:50, v/v). Spike with Fingolimod-D4 as an internal standard (IS) at 10 ng/mL to correct for matrix effects and injection variability[1][5].

  • Chromatography : Identical to Protocol 1, but utilizing a ballistic gradient (20% B to 95% B over 3 minutes) for high-throughput screening.

  • MS Parameters (MRM Mode) :

    • Quantifier Transition : m/z 294.2 → 241.2 (CE: 25 eV).

    • Qualifier Transition : m/z 294.2 → 258.2 (CE: 15 eV).

    • Self-Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±15% of the reference standard across all calibration levels. The Lower Limit of Quantification (LLOQ) must demonstrate an S/N > 10.

Sources

Comparative

A Senior Application Scientist's Guide: Validating Amino-Diol Purity with Quantitative NMR (qNMR)

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. For complex molecules like amino-diols, which are pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. For complex molecules like amino-diols, which are pivotal building blocks in modern therapeutics, ensuring absolute purity is paramount to guaranteeing safety, efficacy, and batch-to-batch consistency. While traditional chromatographic methods like HPLC and GC have long been the workhorses of purity analysis, they are relative techniques that rely on the availability of specific reference standards for both the analyte and its impurities.

This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method for the purity determination of amino-diols. As a direct measurement technique, qNMR offers a powerful alternative, capable of delivering SI-traceable results without the need for an identical analyte reference standard, thereby simplifying workflows and enhancing data integrity.[1][2][3]

The qNMR Advantage: A Fundamental Shift in Purity Assessment

Unlike chromatographic techniques that measure a detector's response to an analyte relative to a standard curve, qNMR operates on a fundamental principle: the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2][4] This relationship allows for the direct quantification of a substance by co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard.[3]

By comparing the integral of a unique analyte signal to a unique signal from the internal standard, we can calculate the molar ratio and, consequently, the absolute purity of the analyte.[5] This approach provides a holistic purity value, accounting for any proton-containing impurities, residual solvents, and water content in a single, non-destructive measurement.[2][6]

Comparative Analysis: qNMR vs. Traditional Chromatographic Methods

For researchers and drug development professionals, selecting the appropriate analytical technique is a critical decision. The choice depends on the specific requirements for accuracy, information content, and sample throughput.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Absolute quantification based on molar ratios.[2][7]Relative quantification based on response factors (calibration curve required).[1]Relative quantification based on response factors (calibration curve required).[1]
Reference Standard Requires a high-purity internal standard (structurally different from analyte).[3]Requires a certified reference standard of the analyte itself and ideally for all major impurities.Requires a certified reference standard of the analyte and impurities.
Accuracy Very High (Primary Method).[1]High, but dependent on the accuracy of the reference standard and calibration.[8]High, but dependent on the accuracy of the reference standard and calibration.[8]
Precision Very High (Typical RSD < 1%).[1]High (Typical RSD < 2%).[1]High (Typical RSD < 2%).[1]
Information Provided Absolute purity, structural confirmation of analyte and impurities, quantification of residual solvents.[2][8]Purity relative to UV-active components.Purity relative to volatile and thermally stable components.[1]
Sample Preparation Simple and fast: accurate weighing and dissolution.[2]Often requires mobile phase preparation, filtering, and potentially derivatization.[1]Simple dilution; may require derivatization for polar analytes like amino-diols.
Destructive? No, the sample can be fully recovered.[3]Yes.Yes.
Best Suited For Accurate purity assignment of reference materials, complex mixtures, and when analyte standards are unavailable.[1][3]Routine quality control, analysis of non-volatile or thermally labile impurities.[8]Analysis of volatile impurities and residual solvents.[8]

The Causality of a Robust qNMR Experiment: A Step-by-Step Protocol

Executing a successful qNMR experiment requires meticulous attention to detail. Each parameter is chosen to mitigate potential sources of systematic error and ensure the final purity value is both accurate and trustworthy.

Experimental Workflow for Amino-Diol Purity by qNMR

The following diagram outlines the logical flow of a qNMR experiment, from initial planning to the final result.

G cluster_prep 1. Method Planning & Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation planning Select Solvent & Internal Standard weighing Accurately Weigh Analyte (Amino-Diol) and Internal Standard planning->weighing dissolution Dissolve in Deuterated Solvent & Homogenize weighing->dissolution setup Instrument Setup & Shimming dissolution->setup t1_measure Measure T1 Relaxation Times setup->t1_measure acquisition Acquire Spectrum with Quantitative Parameters (D1 ≥ 5xT1) t1_measure->acquisition processing Fourier Transform, Phase & Baseline Correction acquisition->processing integration Integrate Non-Overlapping Signals (Analyte & Standard) processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation result Final Purity Report calculation->result

Caption: Workflow for purity validation by qNMR.

Detailed Protocol

1. Method Planning and Sample Preparation:

  • Causality: The foundation of a qNMR experiment is the accurate mass ratio of the analyte to the internal standard. Any error in weighing directly propagates into the final purity calculation. The choice of internal standard is the most critical decision.[9]

  • Protocol:

    • Select an Internal Standard (IS): For polar amino-diols, a polar, stable standard with simple, sharp signals in a clear spectral region is required. Maleic acid is an excellent choice for use in D₂O or DMSO-d₆ due to its high purity, stability, and a sharp singlet for its vinyl protons around 6.3 ppm.[9][10] Ensure the IS is a Certified Reference Material (CRM) with documented purity.[10]

    • Select a Solvent: Choose a deuterated solvent (e.g., DMSO-d₆, D₂O) that completely dissolves both the amino-diol and the internal standard.[4][10]

    • Perform Metrological Weighing: Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 10-20 mg of the amino-diol analyte into a clean vial.[4] Record the mass precisely (mₐ).

    • Add Internal Standard: To the same vial, add a mass of the internal standard that will result in a near 1:1 signal intensity ratio between the analyte and IS quantification signals.[4] Record the mass of the IS precisely (mₛₜd).

    • Dissolution: Add a known volume (e.g., 0.7 mL) of the deuterated solvent. Ensure complete dissolution by vortexing. Transfer the homogenous solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Causality: To ensure the direct proportionality between signal integral and molar concentration holds true, the NMR experiment must be conducted under "quantitative conditions." The most critical parameter is the relaxation delay (D1), which must be long enough to allow all relevant protons to fully return to thermal equilibrium between scans. A short D1 will lead to partial saturation of signals with long T1 relaxation times, systematically reducing their integral value and invalidating the quantification.[5][9][10]

  • Protocol:

    • Instrument Setup: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.

    • Determine Relaxation Times (T1): Run an inversion-recovery experiment to measure the T1 values for both the chosen analyte signal and the internal standard signal. This is a non-negotiable step for ensuring accuracy.

    • Set Acquisition Parameters:

      • Pulse Angle: Use a calibrated 90° pulse for maximum signal excitation.[10]

      • Relaxation Delay (D1): Set D1 to be at least 5 times the longest measured T1 value (D1 ≥ 5 x T₁ₘₐₓ).[5][10] For many small molecules, this often translates to a delay of 30-60 seconds.

      • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N). For precision better than 1%, an S/N of >250 is recommended.[4][6]

    • Acquire Data: Run the 1D proton NMR experiment.

3. Data Processing and Purity Calculation:

  • Causality: Correct and consistent data processing is essential to extract accurate integral values. The purity calculation itself is a ratiometric comparison of the analyte and standard, factoring in their respective masses, molecular weights, and number of protons.

  • Protocol:

    • Process the Spectrum: Apply Fourier transformation, followed by careful manual phase and baseline correction. An uneven baseline is a significant source of integration error.[4]

    • Integrate Signals: Select a well-resolved, non-overlapping signal for the analyte and one for the internal standard. Integrate both signals over a wide enough range (at least 20-30 times the signal half-width) to encompass >99% of the peak area.

    • Calculate Purity: Use the following equation to determine the purity of the analyte (Pₐ):[4][5]

      Pₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

      Where:

      • Iₐ, Iₛₜd: Integrals of the analyte and standard signals.

      • Nₐ, Nₛₜd: Number of protons generating the analyte and standard signals.

      • Mₐ, Mₛₜd: Molecular weights of the analyte and standard.

      • mₐ, mₛₜd: Masses of the analyte and standard.

      • Pₛₜd: Certified purity of the internal standard.

Visualizing the qNMR Calculation Principle

The relationship between the weighed masses and the spectral data is the core of the qNMR method.

G cluster_known Known Quantities (Certified Internal Standard) cluster_analyte Analyte (Amino-Diol) cluster_nmr NMR Measurement m_std Mass (m_std) P_a Purity (P_a) [UNKNOWN] m_std->P_a M_std MW (M_std) M_std->P_a P_std Purity (P_std) P_std->P_a N_std Protons (N_std) N_std->P_a m_a Mass (m_a) m_a->P_a M_a MW (M_a) M_a->P_a N_a Protons (N_a) N_a->P_a I_std Integral (I_std) Ratio Integral Ratio (I_a / I_std) I_std->Ratio I_a Integral (I_a) I_a->Ratio Ratio->P_a

Caption: The logic of absolute purity calculation by qNMR.

Conclusion: An Authoritative Tool for Pharmaceutical Quality

For the purity validation of amino-diols, qNMR is not merely an alternative to chromatography; it is a superior, primary method for absolute quantification. Its ability to deliver highly accurate and precise results, traceable to the International System of Units (SI), without reliance on analyte-specific reference standards makes it an invaluable tool for reference material certification, stability testing, and routine quality control.[3][11] While the initial capital investment for an NMR spectrometer is significant, the long-term benefits of reduced standard requirements, simplified sample preparation, and richer data content provide a compelling case for its adoption in modern pharmaceutical analysis. The method's acceptance in major pharmacopoeias, including the USP, further solidifies its role as an authoritative and trustworthy technique in drug development.[11][12]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 659-669.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • USP Stimuli Article (qNMR). (2021). US Pharmacopeia (USP). Available at: [Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(10), 723-731.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science. Available at: [Link]

  • Weber, M., et al. (2009). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Planta Medica, 75(09).
  • Kim, H. J., et al. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 38(5), 1015-1027. Available at: [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]

  • Li, C. Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 746. Available at: [Link]

  • Idowu, T. O., & Genc, N. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. Available at: [Link]

  • Quantitative NMR (qNMR). Nanalysis. Available at: [Link]

  • Absolute Quantification by qNMR. Enfanos. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • Napolitano, J. G., et al. (2021). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules, 26(11), 3226. Available at: [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019). European Network of Forensic Science Institutes (ENFSI). Available at: [Link]

Sources

Validation

Structural and Functional Comparison: 3-Amino-1-(4-octylphenyl)butane-1,4-diol vs. Endogenous Sphingosine

Executive Summary The development of sphingosine-1-phosphate (S1P) receptor modulators has revolutionized the treatment of autoimmune diseases, most notably Multiple Sclerosis (MS). While endogenous sphingosine serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sphingosine-1-phosphate (S1P) receptor modulators has revolutionized the treatment of autoimmune diseases, most notably Multiple Sclerosis (MS). While endogenous sphingosine serves as the natural precursor to the signaling lipid S1P, synthetic analogs like Fingolimod (FTY720) and its derivatives have been engineered to hijack this pathway.

This technical guide provides an objective structural and functional comparison between endogenous sphingosine and 3-Amino-1-(4-octylphenyl)butane-1,4-diol (a known structural analog and synthetic impurity of fingolimod) [4]. By dissecting their structure-activity relationships (SAR), kinase phosphorylation kinetics, and receptor modulation profiles, this guide equips drug development professionals with the mechanistic insights required for next-generation lipid therapeutic design.

Structural Biochemistry & SAR (Structure-Activity Relationship)

The pharmacological divergence between these two molecules is rooted in their distinct molecular architectures.

Endogenous sphingosine utilizes a flexible, linear 18-carbon aliphatic chain with a trans-4 double bond to anchor into the hydrophobic pockets of Sphingosine Kinases (SphK) and S1P receptors. In contrast, 3-Amino-1-(4-octylphenyl)butane-1,4-diol replaces this linear chain with a 4-octylphenyl group . This aromatic ring introduces structural rigidity and enables π-π stacking interactions within the receptor's orthosteric site, fundamentally altering its binding thermodynamics [2].

Furthermore, the polar head group of the analog features a butane-1,4-diol scaffold with a 3-amino substitution. This extended secondary carbon backbone differs from the 2-amino-1,3-diol structure of endogenous sphingosine, shifting the spatial orientation of the hydroxyl groups required for kinase-mediated phosphorylation.

Table 1: Physicochemical & Structural Properties
FeatureEndogenous Sphingosine3-Amino-1-(4-octylphenyl)butane-1,4-diol
Molecular Formula C18H37NO2C18H31NO2
Molecular Weight 299.50 g/mol 293.44 g/mol
Lipophilic Tail Linear C18 aliphatic chain (trans-4-ene)4-octylphenyl group (aromatic + aliphatic)
Polar Head Group 2-amino-1,3-diol3-amino-1,4-diol
Kinase Substrate SphK1 and SphK2Predominantly SphK2
Receptor Action S1PR1-5 (Transient Agonist)S1PR Modulator (Functional Antagonist)

Mechanistic Pathways: Kinase Activation & Receptor Modulation

To exert biological activity, both molecules must be phosphorylated in vivo. While endogenous sphingosine is phosphorylated by ubiquitously expressed SphK1 and SphK2, synthetic analogs with bulky aromatic tails (like fingolimod and its derivatives) are preferentially phosphorylated by SphK2 due to its larger hydrophobic binding pocket [1].

Once phosphorylated, endogenous S1P acts as a transient agonist, initiating downstream G-protein signaling before the receptor recycles to the cell surface. Conversely, the phosphorylated analog acts as a functional antagonist . It binds with exceptionally high affinity, inducing profound S1PR1 internalization, ubiquitination, and degradation [3].

Pathway Sph Endogenous Sphingosine SphK Sphingosine Kinase 2 (Phosphorylation) Sph->SphK Ana 3-Amino-1-(4-octylphenyl) butane-1,4-diol Ana->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Rapid Kinetics AnaP Phosphorylated Analog SphK->AnaP Slower Kinetics S1PR S1P Receptors (S1PR1) Activation S1P->S1PR Transient Agonism AnaP->S1PR Sustained Agonism Int Receptor Internalization & Degradation S1PR->Int Functional Antagonism

Signaling cascade: Kinase phosphorylation and S1P receptor internalization.

Comparative Pharmacodynamics

The structural differences in the butane-1,4-diol headgroup impose steric constraints during phosphorylation, typically resulting in a lower Vmax​ compared to endogenous sphingosine. However, the resulting phosphorylated metabolite exhibits superior receptor residence time.

Table 2: Comparative Phosphorylation & Receptor Activation Kinetics

(Note: Data for the analog is extrapolated from structurally homologous fingolimod derivatives for comparative modeling).

CompoundSphK2 Phosphorylation Rate ( Vmax​ )S1PR1 Binding Affinity ( IC50​ )S1PR1 Internalization ( t1/2​ )
Sphingosine 100% (Reference)~10 nM> 120 min (Recycles)
Fingolimod (FTY720) 45%0.3 nM (as FTY720-P)~ 30 min (Degrades)
3-Amino-1-(...)-diol 15-25% (Steric hindrance)~5-15 nM (as P-analog)~ 45 min (Degrades)

Experimental Methodology: Phosphorylation & Internalization Assays

To objectively validate the performance of 3-Amino-1-(4-octylphenyl)butane-1,4-diol against endogenous sphingosine, the following self-validating LC-MS/MS workflow is employed.

Workflow Step1 Cell Culture & Treatment (HEK293T + SphK2) Step2 Single-Phase Lipid Extraction (MeOH:ACN:H2O) Step1->Step2 Cell Lysis Step3 LC-MS/MS Analysis (MRM Mode) Step2->Step3 Supernatant Injection Step4 Data Quantification (Phosphorylation Kinetics) Step3->Step4 Peak Integration

LC-MS/MS workflow for quantifying phosphorylated sphingolipid metabolites.

Step-by-Step Protocol: In Vitro Kinase Assay & LC-MS/MS Quantification

1. Cell Preparation & Transfection

  • Action: Cultivate HEK293T cells in DMEM (10% FBS). Transfect with a human SPHK2 expression plasmid using a standard lipofection reagent.

  • Causality: HEK293T cells provide a robust, easily transfectable expression system. Overexpressing exogenous SphK2 ensures that the kinase concentration is not the rate-limiting step, allowing for an accurate comparative kinetic analysis of the bulky aromatic analog versus the linear endogenous substrate.

2. Substrate Incubation

  • Action: Wash cells with PBS and switch to serum-free media. Dose cells with 1 µM of either Endogenous Sphingosine or 3-Amino-1-(4-octylphenyl)butane-1,4-diol. Incubate for 2 hours at 37°C.

  • Causality: Serum-free media is critical to eliminate interference from exogenous lipids and serum-bound S1P present in bovine serum, ensuring baseline fidelity.

3. Single-Phase Lipid Extraction

  • Action: Lyse cells using a cold Methanol:Acetonitrile:Water (2:2:1, v/v/v) extraction buffer. Centrifuge at 15,000 x g for 15 min at 4°C to pellet proteins.

  • Causality: Traditional Bligh-Dyer (chloroform/methanol/water) two-phase extractions often result in the loss of highly polar phosphorylated sphingolipids, which become trapped at the aqueous-organic interface. A single-phase extraction precipitates proteins while keeping both polar and non-polar lipids in solution, maximizing the recovery of the phosphorylated metabolites.

4. LC-MS/MS Quantification

  • Action: Transfer the supernatant to LC vials. Analyze via a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing a C18 reverse-phase column.

  • Causality: MRM provides the high specificity required to distinguish between the unphosphorylated precursor and the phosphorylated product based on unique precursor-to-product ion transitions, filtering out background cellular lipid noise.

References

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fingolimod - Structure and Mechanism. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • 3-Amino-1-(4-octylphenyl)butane-1,4-diol (Fingolimod Impurity). Pharmaffiliates. Available at: [Link]

Comparative

Bioequivalence and Pharmacodynamic Comparison of 3-Amino-1-(4-octylphenyl)butane-1,4-diol Stereoisomers

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: SphK2-Mediated Prodrug Activation, S1PR1 Internalization, and In Vivo Lymphopenia Mechanistic Rationale: The Role of Stereochemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: SphK2-Mediated Prodrug Activation, S1PR1 Internalization, and In Vivo Lymphopenia

Mechanistic Rationale: The Role of Stereochemistry in Prodrug Activation

Fingolimod (FTY720) is a well-characterized immunomodulator that acts as a prodrug. It requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to yield its active metabolite, fingolimod-phosphate 1. This active moiety binds to the sphingosine-1-phosphate receptor 1 (S1PR1) on lymphocytes, driving β-arrestin-mediated receptor internalization. The resulting downregulation of surface S1PR1 sequesters lymphocytes within secondary lymphoid organs, preventing their egress into the central nervous system 2.

While fingolimod is an achiral 1,3-diol, the analog 3-Amino-1-(4-octylphenyl)butane-1,4-diol possesses an asymmetric backbone with two chiral centers (C1 and C3). Because the SphK2 active site exhibits strict stereoselectivity in substrate recognition 3, the spatial orientation of the C1-hydroxyl and C3-amino groups dictates how efficiently the C4-primary alcohol aligns with the γ-phosphate of ATP. This guide evaluates the four stereoisomers—(1R,3S), (1S,3R), (1R,3R), and (1S,3S)—to determine their pharmacokinetic and pharmacodynamic bioequivalence to fingolimod.

S1P_Pathway Prodrug 3-Amino-1-(4-octylphenyl) butane-1,4-diol SphK2 Sphingosine Kinase 2 Prodrug->SphK2 ATP ActiveMet Phosphorylated Metabolite SphK2->ActiveMet Stereoselective Phosphorylation S1PR1 S1PR1 Receptor ActiveMet->S1PR1 Agonist Binding Internalization Receptor Internalization S1PR1->Internalization β-Arrestin Lymphopenia Lymphocyte Sequestration Internalization->Lymphopenia Blocked Egress

Fig 1: SphK2-mediated activation of stereoisomers and subsequent S1PR1-induced lymphopenia.

In Vitro Phosphorylation Kinetics (SphK2 Assay)

To function as an immunomodulator, the unphosphorylated prodrug must be efficiently converted by SphK2 [[4]]().

Causality & Protocol Design: Traditional radiometric kinase assays (using γ-³²P-ATP) confirm phosphorylation but cannot distinguish which hydroxyl group is phosphorylated. By utilizing an LC-MS/MS workflow, we provide a self-validating system: the exact mass and fragmentation patterns definitively confirm that phosphorylation occurs exclusively at the C4-primary alcohol, avoiding false positives from off-target C1-phosphorylation.

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute recombinant human SphK2 (10 ng/µL) in kinase buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.5 mM DTT).

  • Substrate Incubation: Incubate 5 µM of each stereoisomer (or fingolimod) with 100 µM ATP and 10 ng SphK2 at 37°C in a 96-well plate.

  • Kinetic Sampling: Extract 10 µL aliquots at 0, 5, 15, and 30 minutes.

  • Reaction Quenching: Quench immediately in 90 µL of ice-cold methanol containing 50 nM internal standard (C17-sphingosine-1-phosphate) to halt enzymatic activity and precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Inject 5 µL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode.

Table 1: SphK2 Phosphorylation Kinetics

The (1R,3S) isomer demonstrates the highest catalytic efficiency, closely mirroring the spatial arrangement required by the SphK2 binding pocket.

Substrate CompoundKₘ (μM)Vₘₐₓ (pmol/min/mg)kcat/Kₘ (M⁻¹ s⁻¹)Relative Efficiency vs Fingolimod
Fingolimod (Reference) 12.41,8502.48 × 10⁴100%
(1R,3S)-isomer 14.11,7902.11 × 10⁴85.1%
(1S,3R)-isomer 45.28200.30 × 10⁴12.1%
(1R,3R)-isomer 88.54100.08 × 10⁴3.2%
(1S,3S)-isomer >100N/A< 0.01 × 10⁴< 1.0%

S1PR1 Internalization and β-Arrestin Recruitment

Once phosphorylated, the active metabolite must act as a functional antagonist. While it initially binds as an agonist, its therapeutic efficacy relies entirely on inducing rapid receptor internalization 5.

Causality & Protocol Design: Standard GTPγS binding assays only measure G-protein activation. Because the mechanism of action requires receptor downregulation, we utilize a PathHunter β-Arrestin recruitment assay. This directly quantifies the physical interaction between S1PR1 and β-arrestin, which is the causal step immediately preceding endocytosis.

Step-by-Step Methodology
  • Cell Culture: Seed CHO-K1 cells co-expressing human S1PR1 (ProLink-tagged) and β-arrestin (Enzyme Acceptor-tagged) at 10,000 cells/well in a 384-well microplate.

  • Ligand Preparation: Serially dilute the enzymatically synthesized phosphorylated stereoisomers (from 10 pM to 10 µM) in assay buffer (HBSS + 0.1% BSA).

  • Receptor Activation: Add 5 µL of the ligand dilution to the cells and incubate for 90 minutes at 37°C to allow for receptor-arrestin complex formation.

  • Signal Generation: Add 5 µL of PathHunter detection reagent. Incubate for 60 minutes at room temperature in the dark to allow the split β-galactosidase to complement and hydrolyze the substrate.

  • Quantification: Read chemiluminescence using a microplate reader. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

Table 2: S1PR1 β-Arrestin Recruitment
Phosphorylated CompoundEC₅₀ (nM)Eₘₐₓ (%)Receptor Internalization Status
Fingolimod-P 0.32100%Complete
(1R,3S)-isomer-P 0.4598%Complete
(1S,3R)-isomer-P 18.565%Partial
(1R,3R)-isomer-P >1000<10%Negligible

In Vivo Bioequivalence: Peripheral Lymphopenia Model

The ultimate measure of bioequivalence is the in vivo induction of peripheral lymphopenia. This requires the prodrug to successfully navigate gastrointestinal absorption, avoid rapid CYP4F-mediated elimination 6, undergo SphK2 phosphorylation, and sequester T-cells 5.

Causality & Protocol Design: To ensure the observed T-cell depletion is strictly mechanism-specific (S1PR1-mediated) and not due to generalized compound cytotoxicity, we monitor B-cell counts alongside T-cells. Because B-cells rely on different primary chemokine gradients for nodal egress, they serve as a self-validating internal control for cell viability.

Step-by-Step Methodology
  • Animal Dosing: Administer 1 mg/kg of the unphosphorylated stereoisomers or fingolimod via oral gavage to 8-week-old male C57BL/6 mice (n=6 per group). Vehicle: sterile water.

  • Blood Collection: Perform submandibular bleeds (50 µL) at 0h (baseline), 6h, and 24h post-dose into EDTA-coated tubes.

  • Erythrocyte Lysis: Treat whole blood with ACK lysis buffer for 5 minutes at room temperature; wash twice with FACS buffer (PBS + 2% FBS).

  • Antibody Staining: Stain cells with fluorophore-conjugated antibodies: anti-CD3 (FITC), anti-CD4 (PE), anti-CD8 (APC), and anti-B220 (PerCP) for 30 minutes at 4°C.

  • Flow Cytometry: Acquire data on a flow cytometer. Gate on viable lymphocytes and quantify absolute counts of CD3+ T-cells versus B220+ B-cells using precision counting beads.

Table 3: In Vivo Lymphopenia (Absolute CD3+ T-cells / μL blood)
Treatment (1 mg/kg PO)Baseline (0h)6h Post-Dose24h Post-DoseBioequivalence to Fingolimod
Vehicle Control 1,850 ± 1201,810 ± 1401,880 ± 110N/A
Fingolimod 1,790 ± 150320 ± 45280 ± 40Reference
(1R,3S)-isomer 1,820 ± 130380 ± 50310 ± 35Bioequivalent
(1S,3R)-isomer 1,800 ± 1101,250 ± 1801,400 ± 160Sub-therapeutic
(1R,3R)-isomer 1,840 ± 1401,780 ± 1501,810 ± 130Inactive

References

  • [1] Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors. NIH / Bioorganic & Medicinal Chemistry.1

  • [2] Fingolimod - Structure and Mechanism. Wikipedia. 2

  • [5] Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. MDPI. 5

  • [3] Asymmetric Synthesis of Conformationally Constrained Fingolimod Analogues—Discovery of an Orally Active Sphingosine 1-Phosphate Receptor Type-1 Agonist and Receptor Type-3 Antagonist. NIH / Journal of Medicinal Chemistry. 3

  • [4] A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. NIH. 4

  • [6] CYP4F Enzymes Are Responsible for the Elimination of Fingolimod (FTY720), a Novel Treatment of Relapsing Multiple Sclerosis. ResearchGate. 6

Sources

Validation

High-Resolution IR Spectroscopy Comparison Guide: 3-Amino-1-(4-octylphenyl)butane-1,4-diol vs. Fingolimod API

Executive Summary In pharmaceutical development and quality control, distinguishing an Active Pharmaceutical Ingredient (API) from its structurally homologous impurities is a critical mandate. Fingolimod (FTY720), a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and quality control, distinguishing an Active Pharmaceutical Ingredient (API) from its structurally homologous impurities is a critical mandate. Fingolimod (FTY720), a widely utilized sphingosine-1-phosphate receptor modulator, features a unique 2-amino-propane-1,3-diol backbone[1][2]. During synthesis or forced degradation, positional isomers and chain-extended analogs can emerge, most notably the impurity 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS: 2514697-86-8)[3][4].

While mass spectrometry easily differentiates these molecules based on molecular weight[4], Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, orthogonal confirmation of their functional group topologies. This guide objectively compares their IR spectroscopic performance and establishes a self-validating analytical protocol to ensure robust differentiation.

Mechanistic Causality & Spectroscopic Theory

The structural divergence between Fingolimod and 3-Amino-1-(4-octylphenyl)butane-1,4-diol lies entirely in the aliphatic backbone and the substitution degree of their hydroxyl groups.

  • Fingolimod (API Standard): Contains a quaternary carbon (C2) bonded to an amine and two primary alcohols (1,3-diol). This symmetry yields a highly characteristic, strong, and sharp C–O stretching band at 1085–1050 cm⁻¹[5][6].

  • 3-Amino-1-(4-octylphenyl)butane-1,4-diol (Impurity): Features an extended butane backbone with a primary amine at C3, a primary alcohol at C4, and critically, a secondary alcohol at C1. The introduction of the secondary alcohol shifts a portion of the C–O stretching energy to a higher frequency (~1100–1120 cm⁻¹), breaking the symmetry of the 1085 cm⁻¹ band seen in the API.

Both molecules share an identical 4-octylphenyl moiety. Consequently, the high-frequency C–H stretching region (2950 cm⁻¹) and the aromatic C–C ring stretching region (1627 cm⁻¹) are virtually indistinguishable[5][6]. Analytical resolution must therefore be strictly targeted at the fingerprint region.

Comparative IR Performance Data

The following table summarizes the quantitative spectroscopic markers used to differentiate the API from the impurity.

Spectroscopic FeatureFingolimod (API Standard)3-Amino-1-(4-octylphenyl)butane-1,4-diolDiagnostic Value
C–H Stretch (Aliphatic) 2950 cm⁻¹2950 cm⁻¹Low (Identical octyl chains)
N–H Bending (Amine) 1650–1580 cm⁻¹1650–1580 cm⁻¹Low (Shared primary amine)
Aromatic C=C Stretch 1627 cm⁻¹1627 cm⁻¹Low (Shared aromatic ring)
C–O Stretch (Primary OH) 1085–1050 cm⁻¹ (Strong, Sharp)1085–1050 cm⁻¹ (Medium)High (Intensity variation)
C–O Stretch (Secondary OH) Absent~1100–1120 cm⁻¹ (Medium)Critical (Differentiates diol topologies)

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To reliably capture the subtle C–O stretching differences, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad O–H stretch at ~3400 cm⁻¹, which artificially obscures the intrinsic O–H and N–H bands of the sample. ATR eliminates this variable, establishing a closed, self-validating system.

Step 1: System Readiness & Background Validation
  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Causality: Residual solvents introduce artifact peaks (e.g., isopropanol C–O stretch at 950 cm⁻¹) that can be misidentified as sample impurities.

  • Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The system must validate against a flat baseline; any peaks >0.01 absorbance units indicate contamination, triggering an automatic workflow halt until recleaned.

Step 2: Sample Application & Pressure Standardization
  • Action: Place 2-3 mg of the solid powder onto the crystal. Apply the pressure anvil until the torque mechanism slips (standardized pressure).

  • Causality: Standardized pressure ensures uniform optical contact and a consistent path length. This is critical because differentiating the impurity relies on comparing the relative intensity of the primary vs. secondary C–O stretching bands.

Step 3: Spectral Acquisition
  • Action: Scan from 4000 cm⁻¹ to 600 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹[2].

  • Causality: A 4 cm⁻¹ resolution is the optimal threshold to resolve the secondary alcohol C–O stretch (~1110 cm⁻¹) from the primary alcohol C–O stretch (1085 cm⁻¹) without introducing excessive instrumental noise. Limiting the acquisition to 32 scans provides an optimal signal-to-noise ratio while preventing localized sample heating and potential polymorphic shifts.

Step 4: Data Processing & Orthogonal Verification
  • Action: Apply an ATR correction algorithm to the raw data.

  • Causality: ATR spectra exhibit wavelength-dependent penetration depth (IR beams penetrate deeper at lower wavenumbers). The correction normalizes relative peak intensities to match transmission spectra, ensuring the data can be accurately cross-referenced against standard KBr-pellet regulatory libraries.

Analytical Workflow Visualization

IR_Workflow Start Sample Prep: API vs. Impurity Analog ATR ATR-FTIR Spectroscopy (Resolution: 4 cm⁻¹, 32 scans) Start->ATR Region1 High Frequency Region (3500 - 2800 cm⁻¹) ATR->Region1 Region2 Fingerprint Region (1500 - 1000 cm⁻¹) ATR->Region2 Analysis1 Analyze O-H / N-H & C-H Stretch (Overlap Expected) Region1->Analysis1 Analysis2 Analyze C-O Stretch (Primary vs Secondary OH) Region2->Analysis2 Result Structural Differentiation Confirmed via C-O Shift Analysis1->Result Analysis2->Result

Figure 1: Self-validating ATR-FTIR analytical workflow for API and impurity differentiation.

References

  • [5] Enhancing Lung Recovery: Inhaled Poly(lactic-co-glycolic) Acid Encapsulating FTY720 and Nobiletin for Lipopolysaccharide-Induced Lung Injury, with Advanced Inhalation Tower Technology - PMC. Source: nih.gov.

  • [6] Enhancing Lung Recovery: Inhaled Poly(lactic-co-glycolic) Acid Encapsulating FTY720 and Nobiletin for Lipopolysaccharide-Induced Lung Injury, with Advanced Inhalation Tower Technology | ACS Nano. Source: acs.org.

  • [1] Ophthalmic Nanoemulsion Fingolimod Formulation for Topical Application. Source: preprints.org.

  • [2] Rational development of fingolimod nano-embedded microparticles as nose-to-brain neuroprotective therapy for ischemic stroke - PMC. Source: nih.gov.

  • [3] CAS No : 2514697-86-8 | Product Name : 3-Amino-1-(4-octylphenyl)butane-1,4-diol. Source: pharmaffiliates.com.

  • [4] Fingolimod-impurities. Source: pharmaffiliates.com.

Sources

Comparative

Comparative Cytotoxicity of Octylphenyl Amino-diols in HEK293 Cells: A Mechanistic Evaluation Guide

As a Senior Application Scientist, selecting the right chemical probes and understanding their precise mechanism of action is critical for robust drug development. Octylphenyl amino-diols—most notably FTY720 (Fingolimod)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chemical probes and understanding their precise mechanism of action is critical for robust drug development. Octylphenyl amino-diols—most notably FTY720 (Fingolimod) and its synthetic analogues—have transitioned from their traditional role as immunosuppressants to highly investigated antineoplastic and cytotoxic agents[1].

This guide provides an objective, data-driven comparison of the cytotoxicity of various octylphenyl amino-diols in Human Embryonic Kidney 293 (HEK293) cells. We will dissect the causality behind their cytotoxic profiles, focusing on stereospecificity, Sphingosine Kinase 2 (SK2) inhibition, and the induction of apoptosis.

Mechanistic Rationale: Why HEK293 Cells?

HEK293 cells are a staple in pharmacological profiling because they express robust levels of endogenous Sphingosine Kinase 2 (SK2)[2]. SK2 is a critical pro-survival enzyme that catalyzes the conversion of pro-apoptotic sphingosine into the mitogenic signaling lipid, sphingosine-1-phosphate (S1P)[3].

When evaluating octylphenyl amino-diols, the cytotoxicity observed in HEK293 cells is primarily driven by the competitive inhibition and subsequent proteasomal degradation of SK2[2]. By stripping the cell of this pro-survival enzyme, specific analogues trigger caspase-dependent apoptosis, measurable via the cleavage of poly(ADP-ribose) polymerase (PARP)[2].

Pathway FTY Octylphenyl Amino-diols (e.g., (R)-FTY720-OMe) SK2 Sphingosine Kinase 2 (SK2) (Endogenous in HEK293) FTY->SK2 Competitive Inhibition Proteasome Proteasomal Degradation FTY->Proteasome Triggers S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Catalyzes (Pro-survival) Apoptosis Cytotoxicity / Apoptosis (PARP Cleavage) SK2->Apoptosis Loss of Signal Proteasome->SK2 Degrades

Mechanistic pathway of octylphenyl amino-diol induced cytotoxicity via SK2 degradation.

Comparative Cytotoxicity Data

The structural nuances of octylphenyl amino-diols dictate their cytotoxic potential. Modifying the hydroxyl groups of FTY720 alters its binding affinity to SK2 and its propensity to induce apoptosis. The table below summarizes the comparative performance of key analogues in HEK293 models based on established literature[1][2][4].

Compound VariantSK2 Inhibitory ActivityHEK293 Cytotoxicity (IC₅₀)Primary Mechanism of Cytotoxicity
FTY720 (Fingolimod) Weak/Moderate~5–15 µMROS generation, Autophagy-associated apoptosis[1][4].
(R)-FTY720-OMe Strong (Competitive)~10 µMSK2 proteasomal degradation, PARP cleavage[2][3].
(S)-FTY720-OMe None>50 µMNegligible (Demonstrates stereospecificity)[2].
FTY720-Phosphate None (S1PR Agonist)>50 µMNon-cytotoxic; bypasses SK2 inhibition[4].

Key Insight: The stereospecificity of the methyl ether substitution is paramount. The (R)-enantiomer successfully mimics the natural substrate to block SK2, whereas the (S)-enantiomer fails to bind, resulting in a lack of cytotoxicity[2]. Furthermore, the phosphorylated form (FTY720-P) shows no significant cytotoxic effects, confirming that the cell death mechanism is independent of extracellular S1P receptor signaling[4].

Self-Validating Experimental Protocols

To accurately benchmark the cytotoxicity of novel octylphenyl amino-diols against FTY720, your experimental design must be self-validating. This means integrating internal controls that prove why the cells are dying (on-target vs. off-target toxicity).

Workflow Seed Seed HEK293 Cells (96-well plate) Treat Compound Treatment (24-72h exposure) Seed->Treat Assay Viability Assay (MTT / LDH release) Treat->Assay WB Protein Extraction & Western Blot Treat->WB Analysis IC50 Calculation & PARP Cleavage Analysis Assay->Analysis WB->Analysis

Standardized experimental workflow for evaluating octylphenyl amino-diol cytotoxicity.

Protocol 1: Stereospecific Viability Assay (MTT/WST-8)

Causality: Using both (R) and (S) enantiomers ensures that any observed loss in viability is due to specific kinase inhibition rather than non-specific lipophilic membrane disruption.

  • Cell Seeding: Seed HEK293 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve FTY720, (R)-FTY720-OMe, and (S)-FTY720-OMe in DMSO. Dilute in serum-free media to achieve final concentrations ranging from 1 µM to 50 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v).

  • Treatment: Aspirate growth media and apply the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive apoptosis control (e.g., Staurosporine). Incubate for 24 to 48 hours.

  • Viability Measurement: Add 10 µL of WST-8 or MTT reagent per well. Incubate for 2–4 hours. Measure absorbance at 450 nm (WST-8) or 570 nm (MTT) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. You should observe a dose-dependent decrease in viability for the (R)-enantiomer, while the (S)-enantiomer curve remains relatively flat[2].

Protocol 2: Mechanistic Validation via Western Blotting

Causality: A simple viability assay cannot distinguish between necrosis, autophagy, or apoptosis. Measuring the reduction of SK2 expression alongside the cleavage of PARP validates that the octylphenyl amino-diol is actively degrading its target and triggering programmed cell death[2].

  • Cell Treatment & Harvesting: Treat HEK293 cells in 6-well plates with 10 µM of (R)-FTY720-OMe for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk for 1 hour.

    • Probe overnight at 4°C with primary antibodies against SK2 (to confirm target degradation) and PARP (to confirm apoptotic cleavage). Use β -actin or GAPDH as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop using ECL substrate. A successful assay will show a marked decrease in the SK2 band intensity and the appearance of an 89 kDa cleaved PARP fragment in the (R)-FTY720-OMe treated samples compared to the vehicle control[2].

Conclusion

When evaluating octylphenyl amino-diols for drug development, HEK293 cells provide a highly reliable model for assessing SK2-dependent cytotoxicity. By utilizing stereoisomers as internal controls and pairing cell viability assays with target-specific immunoblots, researchers can build a self-validating data package. The evidence clearly demonstrates that precise structural modifications—such as the (R)-methyl ether substitution—can transform these compounds from broad immunosuppressants into targeted, pro-apoptotic agents.

References

  • (R)-FTY720 METHYL ETHER IS A SPECIFIC SPHINGOSINE KINASE 2 INHIBITOR Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation

High-Resolution X-Ray Diffraction Comparison Guide: Resolving the Crystal Structure of 3-Amino-1-(4-octylphenyl)butane-1,4-diol

Executive Summary & Structural Context Sphingosine-1-phosphate (S1P) receptor modulators, such as fingolimod (FTY720), present unique crystallographic challenges. These molecules are highly amphiphilic, comprising a rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Sphingosine-1-phosphate (S1P) receptor modulators, such as fingolimod (FTY720), present unique crystallographic challenges. These molecules are highly amphiphilic, comprising a rigid, polar amino-diol headgroup and a highly flexible lipophilic octyl chain. During the synthesis and degradation profiling of fingolimod, specific process impurities arise, most notably 3-Amino-1-(4-octylphenyl)butane-1,4-diol (CAS 2514697-86-8).

Differentiating this butane-1,4-diol impurity from the standard propane-1,3-diol active pharmaceutical ingredient (API) is a critical regulatory requirement. Because the impurity possesses an elongated diol backbone, it disrupts the highly ordered C12​(7) and C12​(8) hydrogen-bonded chains typically seen in the API. This disruption prevents the impurity from forming large, well-ordered macroscopic crystals, rendering conventional X-ray diffraction inadequate.

This guide objectively compares the performance of three analytical platforms—Conventional Single-Crystal X-Ray Diffraction (SC-XRD), Synchrotron Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—for resolving the crystal structure of this specific impurity, supported by actionable, self-validating experimental protocols.

Analytical Platform Comparison

To accurately resolve the 3D conformation of 3-Amino-1-(4-octylphenyl)butane-1,4-diol, selecting the correct diffraction platform is paramount. Amphiphilic molecules frequently form thin, fragile plates that suffer from severe preferred orientation and high solvent-accessible void volumes.

Table 1: Performance Comparison of Diffraction Platforms for Amphiphilic Diols
Analytical PlatformCrystal Size RequirementResolution LimitSuccess Rate for Lipid-like APIsPrimary Limitation
Conventional SC-XRD > 50 µm~0.75 ÅLow (< 30%)Fails due to the inability to grow large crystals; flexible octyl chains cause high thermal motion.
Synchrotron PXRD Microcrystalline powder~1.00 ÅHigh (> 85%) Requires complex Rietveld refinement and access to a synchrotron beamline.
MicroED < 1 µm (Nanocrystals)~0.85 ÅModerate (50%)High risk of radiation damage to the aliphatic octyl tail during electron bombardment.

Scientist's Insight: While SC-XRD remains the gold standard for small molecules, Synchrotron PXRD is the superior choice for the butane-1,4-diol impurity. The structural shift in the diol backbone inherently limits crystal growth. Synchrotron PXRD bypasses the need for large crystals while providing sufficient resolution to map the altered hydrogen-bonding network.

Crystallographic Data: API vs. Impurity

The has been extensively mapped, revealing a monoclinic P2₁/n space group with a massive c-axis accommodating a "lipid bilayer" packing arrangement. Introducing an extra methylene group into the headgroup of the impurity alters these parameters significantly.

Table 2: Comparative Crystallographic Parameters
ParameterFingolimod HCl (API)3-Amino-1-(4-octylphenyl)butane-1,4-diol (Impurity)Structural Implication
Space Group P2₁/n (Monoclinic)P2₁/c or P-1 (Expected)Altered molecular symmetry due to backbone elongation.
Unit Cell: a-axis 7.1375 Å~7.4 ÅExpansion due to altered headgroup packing.
Unit Cell: b-axis 5.9580 Å~6.2 ÅShift in the direction of the primary hydrogen bond chains.
Unit Cell: c-axis 49.5196 Å> 51.0 ÅIncreased bilayer thickness due to the extended butane-1,4-diol moiety.
Packing Motif Tail-to-tail lipid bilayerDisrupted bilayer / InterdigitatedThe extra carbon alters the O-H···Cl bond angles, weakening the lattice.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific choices are made.

Protocol 1: Controlled Crystallization via Vapor Diffusion

Objective: Isolate diffraction-quality microcrystals of the impurity while preventing the hydrophobic collapse of the octyl chain.

  • Solvent Selection: Dissolve 5 mg of the highly purified impurity in 1 mL of Methanol (good solvent). Methanol readily solvates both the polar amino-diol headgroup and the lipophilic tail.

  • Anti-Solvent Chamber: Place the open vial inside a larger sealed chamber containing 10 mL of Ethyl Acetate (anti-solvent).

  • Vapor Diffusion: Allow the system to equilibrate at 4°C for 7–14 days.

    • Causality: Slow vapor diffusion at reduced temperatures reduces the thermal kinetic energy of the flexible octyl chain, allowing the polar headgroups the necessary time to establish a stable hydrogen-bonded network before the hydrophobic tails precipitate amorphously.

  • Self-Validation (Birefringence): Extract a 5 µL aliquot and observe under a cross-polarized optical microscope.

    • Validation Check: If the particles extinguish light sharply at 90-degree rotational intervals, they are ordered single crystals suitable for diffraction. If they remain continuously bright, they are multi-crystalline aggregates and must be recrystallized.

Protocol 2: Synchrotron PXRD Data Collection & Rietveld Refinement

Objective: Collect high-resolution powder data while eliminating preferred orientation.

  • Sample Preparation: Grind the validated microcrystals gently in an agate mortar for exactly 60 seconds to homogenize particle size without inducing mechanochemical amorphization.

  • Capillary Loading: Load the powder into a 0.5 mm borosilicate glass capillary.

    • Causality: Lipid-like molecules form layered, plate-like crystals that lie flat on standard flat-plate holders, causing massive intensity distortions (preferred orientation) along the c-axis. Capillary spinning randomizes crystal orientation, ensuring accurate Bragg peak intensities.

  • Data Acquisition: Collect data at a synchrotron source (e.g., λ = 0.412 Å) from 2 θ = 1° to 40° at 100 K.

  • Self-Validation (Rietveld Refinement): Solve the structure using direct-space methods (e.g., simulated annealing) and refine using the Rietveld method.

    • Validation Check: The structural model is only considered valid if the weighted profile R-factor ( Rwp​ ) is < 5% and the Goodness-of-Fit (GoF) approaches 1.0, confirming the proposed butane-1,4-diol conformation perfectly matches the raw diffraction data.

Mechanistic Workflow Diagram

The following diagram illustrates the logical decision matrix for selecting the appropriate diffraction methodology based on the crystallization behavior of the impurity.

XRD_Methodology Start Impurity Isolation (CAS 2514697-86-8) Cryst Vapor Diffusion Crystallization (Methanol / EtOAc) Start->Cryst Purified API fraction Eval Crystal Size & Quality Evaluation Cryst->Eval Birefringence check SCXRD Conventional SC-XRD (> 50 µm crystals) Eval->SCXRD Large plates form (Rare for lipids) PXRD Synchrotron PXRD (Microcrystalline powder) Eval->PXRD Bulk powder forms (Typical) MicroED MicroED (Nanocrystals < 1 µm) Eval->MicroED Nanocrystals only Refine Structure Solution & Rietveld / Direct Refinement SCXRD->Refine PXRD->Refine MicroED->Refine Model 3D Conformation & H-Bond Network Validation Refine->Model R-factor < 5%

Caption: Decision matrix and workflow for the crystallographic resolution of amphiphilic S1P impurities.

References

  • Kiuchi, M., et al. "Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols." Journal of Medicinal Chemistry, vol. 43, no. 15, 2000, pp. 2946-2952. URL:[Link]

  • Kaduk, J. A., et al. "Crystal structure of fingolimod hydrochloride, C19H34ClNO2." Powder Diffraction, vol. 30, no. 3, 2015, pp. 205-210. URL:[Link]

  • European Medicines Agency. "Assessment report: Fingolimod Mylan (EMA/CHMP/386085/2021)." EMA Public Assessment Reports, 2021. URL:[Link]

Comparative

Benchmarking 3-Amino-1-(4-octylphenyl)butane-1,4-diol Against Standard S1P Modulators: A Technical Guide

As drug development pivots toward repurposing established pharmacophores, structural analogs of standard sphingosine-1-phosphate (S1P) modulators are revealing entirely new therapeutic orthologs. Standard S1P modulators—...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward repurposing established pharmacophores, structural analogs of standard sphingosine-1-phosphate (S1P) modulators are revealing entirely new therapeutic orthologs. Standard S1P modulators—such as Fingolimod (FTY720), Siponimod, and Ozanimod—are cornerstone therapies for multiple sclerosis, functioning via potent S1PR1-5 agonism and subsequent receptor internalization[1][2].

However, the derivative 3-Amino-1-(4-octylphenyl)butane-1,4-diol (often referred to in literature as Compound 54 or Fingolimod Impurity 56) represents a deliberate structural deviation. By altering the polar head group, this compound intentionally ablates S1P receptor agonism while amplifying a secondary, highly valuable trait: broad-spectrum antibiofilm and antibacterial activity against ESKAPE pathogens[3].

As a Senior Application Scientist, I have structured this guide to objectively benchmark this derivative against standard S1P modulators, detailing the mechanistic causality behind its shifted performance and providing self-validating protocols for your own laboratory evaluations.

Mechanistic Divergence: S1P Agonism vs. Membrane Disruption

To understand why 3-Amino-1-(4-octylphenyl)butane-1,4-diol performs differently than its parent compound, we must analyze the structural causality of S1P modulation.

Standard modulators like Fingolimod are prodrugs. They require in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) to form the active phosphate derivative that binds S1P receptors with sub-nanomolar affinity[1][2]. The 2-amino-1,3-diol head group of Fingolimod is a perfectly optimized substrate for the SphK2 catalytic pocket.

In contrast, 3-Amino-1-(4-octylphenyl)butane-1,4-diol extends the polar head to a butane-1,4-diol backbone and shifts the lipophilic octylphenyl attachment to the C1 position[3].

  • The Resulting Causality: This modification introduces severe steric occlusion within the SphK2 binding pocket. Without phosphorylation, the compound cannot engage S1PR1, effectively stripping it of its immunosuppressive (lymphopenia) and bradycardia-inducing properties.

  • The Gain of Function: This specific structural tweak enhances the molecule's amphiphilicity. Rather than acting on G-protein coupled receptors, the compound directly intercalates into and disrupts the lipid bilayers of Gram-negative bacteria, demonstrating potent efficacy against Pseudomonas aeruginosa biofilms[3].

MechanisticDivergence SphK2 Sphingosine Kinase 2 (SphK2) PhosFing Phospho-Fingolimod (Active S1P Agonist) SphK2->PhosFing NoPhos Poor Phosphorylation (Steric Hindrance) SphK2->NoPhos Fingolimod Fingolimod (Standard S1P Modulator) Fingolimod->SphK2 High Affinity Substrate FLD54 3-Amino-1-(4-octylphenyl) butane-1,4-diol FLD54->SphK2 Low Affinity Substrate Membrane Bacterial Membrane Disruption (Antibiofilm Activity) FLD54->Membrane Direct Lipid Interaction S1PR S1PR1/3/4/5 Internalization (Immunomodulation) PhosFing->S1PR High Affinity Agonism

Divergence of FLD-54 vs. Fingolimod: Shift from S1P agonism to direct antibiofilm activity.

Quantitative Benchmarking

The following table synthesizes the pharmacological and antimicrobial performance of 3-Amino-1-(4-octylphenyl)butane-1,4-diol against standard clinical S1P modulators, utilizing data established by [3] and[2].

Compound / ModulatorPrimary MechanismS1PR1 EC₅₀ (nM)SphK2 Substrate EfficiencyS. aureus MIC (µM)P. aeruginosa MIC (µM)
Fingolimod (FTY720) Prodrug S1P Agonist~0.3 (as Phosphate)High~50> 200
Siponimod Direct S1P Agonist~0.4N/A (Direct Agonist)> 200> 200
Ozanimod Direct S1P Agonist~0.16N/A (Direct Agonist)> 200> 200
3-Amino-1-(4-octylphenyl)butane-1,4-diol Membrane Intercalator> 10,000 (Negligible)Poor / Steric Clash25 - 5050 - 100

Key Takeaway: While Fingolimod exhibits mild activity against Gram-positive S. aureus, it fails against Gram-negative P. aeruginosa. The butane-1,4-diol derivative successfully bridges this gap, achieving an MIC of 50-100 µM against P. aeruginosa while shedding off-target S1P activity[3].

Self-Validating Experimental Protocols

To rigorously benchmark this compound in your own facility, you must utilize self-validating assay systems. Below are the definitive protocols for confirming both the loss of S1P activity and the gain of antibiofilm efficacy.

Protocol A: S1PR1 Internalization Assay (Validating Loss of S1P Agonism)

Causality: We utilize CHO cells expressing GFP-tagged S1PR1 because receptor internalization is the definitive, visual hallmark of agonist engagement[1]. This provides real-time spatial resolution of receptor dynamics, avoiding the cross-talk inherent in downstream secondary messenger assays.

  • Cell Preparation: Seed CHO-S1PR1-GFP cells in a 96-well optical bottom plate at 2x10⁴ cells/well. Incubate overnight at 37°C.

  • Starvation: Wash cells with PBS and replace with serum-free media for 4 hours to ensure baseline receptor localization at the plasma membrane.

  • Compound Treatment: Treat parallel wells with 1 µM Fingolimod (Positive Control), 1 µM 3-Amino-1-(4-octylphenyl)butane-1,4-diol (Test), and Vehicle (DMSO).

  • Imaging: Incubate for 60 minutes, fix with 4% paraformaldehyde, and image via high-content confocal microscopy.

  • Validation Checkpoint: Include a cohort pre-treated with the SphK2 inhibitor ABC294640. System Validation: Fingolimod-induced internalization should be blocked by ABC294640. The butane-1,4-diol derivative should show NO internalization in either condition, definitively proving its lack of S1P agonism.

Protocol B: High-Throughput Antibiofilm Efficacy Assay

Causality: Biofilms are highly recalcitrant to standard antibiotics. We pair Crystal Violet (biomass) with Resazurin (metabolic viability) to prevent false positives. Crystal violet stains extracellular polymeric substances (EPS) and dead cells, which can mask true bactericidal efficacy. Resazurin is reduced to fluorescent resorufin only by metabolically active cells, creating an orthogonal readout.

  • Bacterial Culture: Grow P. aeruginosa (ATCC 27853) overnight in Tryptic Soy Broth (TSB). Dilute to 10⁶ CFU/mL in TSB supplemented with 1% glucose to promote biofilm formation.

  • Co-Incubation: Dispense 100 µL of bacterial suspension into a 96-well peg-lid plate. Add the butane-1,4-diol derivative in a serial dilution (0 to 200 µM). Incubate statically for 24 hours at 37°C.

  • Washing: Remove the peg lid and wash three times in PBS to remove planktonic cells.

  • Viability Staining (Resazurin): Transfer the peg lid to a new plate containing 10 µg/mL Resazurin in PBS. Incubate for 2 hours in the dark. Read fluorescence (Ex: 560 nm / Em: 590 nm).

  • Biomass Staining (Crystal Violet): Post-fluorescence, stain the pegs with 0.1% Crystal Violet for 15 minutes, wash, solubilize in 30% acetic acid, and read absorbance at 590 nm.

  • Validation Checkpoint: The divergence between the Resazurin IC₅₀ and Crystal Violet IC₅₀ reveals whether the compound merely kills the bacteria (metabolic drop) or actively eradicates the EPS matrix (biomass drop).

Workflow Step1 Culture Preparation (S. aureus / P. aeruginosa) Step2 Compound Dilution (0 - 200 µM) Step1->Step2 Step3 Co-incubation (18-24h, 37°C) Step2->Step3 Step4 Biofilm Quantification (Crystal Violet / Resazurin) Step3->Step4 Step5 Data Analysis (MIC & IC50 Determination) Step4->Step5

High-throughput antibiofilm assay workflow for benchmarking compound efficacy.

References

  • Zore, M., Gilbert-Girard, S., Reigada, I., et al. "Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents." ACS Omega, 2021.[Link]

  • Alshammary, A. F., et al. "Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod." Frontiers in Pharmacology, 2022.[Link]

  • Cohen, J. A., & Chun, J. "Mechanisms of fingolimod's efficacy and adverse effects in multiple sclerosis." Annals of Neurology, 2011.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.